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  • Product: 2,6-Dimethoxy-benzamidine
  • CAS: 885957-17-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,6-Dimethoxy-benzamidine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 2,6-Dimethoxy-benzamidine is a synthetically valuable organic compound that has garnered interest within the scientific community, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxy-benzamidine is a synthetically valuable organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its rigid structure, featuring a benzamidine core flanked by two methoxy groups, provides a unique scaffold for the design of targeted therapeutic agents. The benzamidine moiety is a well-established pharmacophore known for its ability to interact with serine proteases, a class of enzymes implicated in a multitude of physiological and pathological processes. The strategic placement of the methoxy groups at the 2 and 6 positions of the phenyl ring influences the compound's electronic properties and steric hindrance, which can be leveraged to achieve selectivity and potency in drug design. This technical guide provides a comprehensive overview of 2,6-dimethoxy-benzamidine, covering its chemical properties, synthesis, spectroscopic characterization, and potential applications in drug development.

Chemical Properties

A thorough understanding of the fundamental chemical properties of 2,6-Dimethoxy-benzamidine is essential for its effective use in research and development.

PropertyValueSource
Chemical Name 2,6-dimethoxybenzenecarboximidamide[1]
Synonyms 2,6-Dimethoxy-benzamidine, 2,6-dimethoxybenzimidamide[1]
CAS Number 885957-17-5 (free base)[1]
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.21 g/mol [1]
Appearance Light yellow solid (hydrochloride salt)
Purity Typically >95%

Synthesis of 2,6-Dimethoxy-benzamidine

The synthesis of 2,6-Dimethoxy-benzamidine is most commonly achieved through the Pinner reaction, a classic method for converting nitriles into imidates, which are then readily transformed into amidines.[2][3] The starting material for this synthesis is 2,6-dimethoxybenzonitrile.

Experimental Protocol: Synthesis via the Pinner Reaction

This protocol details the conversion of 2,6-dimethoxybenzonitrile to 2,6-dimethoxy-benzamidine hydrochloride.

Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 2,6-dimethoxybenzonitrile (1 equivalent) in anhydrous ethanol (or methanol) and a co-solvent such as anhydrous diethyl ether or dichloromethane. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Cool the solution to 0°C using an ice bath. Bubble dry hydrogen chloride (HCl) gas through the solution with vigorous stirring. The reaction is typically monitored by the precipitation of the white imidate hydrochloride salt, also known as the Pinner salt. Continue the HCl addition until the starting material is consumed (monitored by Thin Layer Chromatography).

  • Isolation: Once the reaction is complete, the precipitated Pinner salt is collected by filtration, washed with anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. Water can hydrolyze the nitrile starting material and the imidate intermediate, leading to the formation of unwanted amides and carboxylic acids, respectively. Therefore, the use of anhydrous solvents and a dry atmosphere is critical for high yields.

  • Low Temperature: The reaction is performed at 0°C to control the exothermicity of the reaction between the nitrile and HCl gas and to minimize potential side reactions.

  • HCl Gas: Gaseous HCl is used to provide the acidic conditions necessary to activate the nitrile group for nucleophilic attack by the alcohol.

Step 2: Ammonolysis of the Imidate Hydrochloride to form 2,6-Dimethoxy-benzamidine Hydrochloride

  • Preparation: Suspend the isolated Pinner salt in a solution of anhydrous ethanol (or methanol).

  • Reaction: Cool the suspension to 0°C and bubble anhydrous ammonia gas through the mixture with stirring. Alternatively, a solution of ammonia in an alcohol can be used. The reaction progress can be monitored by the dissolution of the Pinner salt and the subsequent precipitation of ammonium chloride.

  • Work-up and Isolation: After the reaction is complete, the ammonium chloride byproduct is removed by filtration. The filtrate, containing the desired 2,6-dimethoxy-benzamidine, is then concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure 2,6-dimethoxy-benzamidine hydrochloride salt.

Causality Behind Experimental Choices:

  • Ammonia: Ammonia acts as the nitrogen source to convert the imidate intermediate into the final amidine product.

  • Anhydrous Conditions: Similar to the first step, anhydrous conditions are maintained to prevent hydrolysis of the imidate.

G A 2,6-Dimethoxybenzonitrile B Ethyl 2,6-dimethoxybenzenecarboximidate hydrochloride (Pinner Salt) A->B  Dry HCl, Anhydrous Ethanol, 0°C   C 2,6-Dimethoxy-benzamidine Hydrochloride B->C  Anhydrous Ammonia, Ethanol   G cluster_0 Mechanism of Action 2,6-Dimethoxy-benzamidine 2,6-Dimethoxy-benzamidine Inhibition Inhibition 2,6-Dimethoxy-benzamidine->Inhibition Binds to Active Site Serine Protease Serine Protease Inhibition->Serine Protease Blocks Activity

Caption: Interaction of 2,6-Dimethoxy-benzamidine with a Serine Protease.

Scaffold for Medicinal Chemistry

Beyond its potential as a direct inhibitor, 2,6-dimethoxy-benzamidine serves as a versatile building block in medicinal chemistry. Its functional groups, the amidine and the aromatic ring, can be readily modified to synthesize a library of derivatives with diverse pharmacological properties. The methoxy groups can be demethylated to hydroxyl groups, providing sites for further functionalization. The amidine can be incorporated into more complex heterocyclic systems. This chemical tractability makes 2,6-dimethoxy-benzamidine an attractive starting point for the discovery of novel drug candidates targeting a wide range of diseases. [4][5]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2,6-Dimethoxy-benzamidine is not readily available, general safety precautions for benzamidine derivatives should be followed.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: Benzamidine derivatives can be harmful if swallowed and may cause skin and eye irritation. In case of exposure, seek immediate medical attention.

Conclusion

2,6-Dimethoxy-benzamidine is a compound with significant potential in the realm of drug discovery and development. Its synthesis via the well-established Pinner reaction is straightforward, and its structure offers multiple points for diversification. The core benzamidine moiety provides a strong foundation for the design of serine protease inhibitors, while the overall molecular framework serves as a valuable scaffold for medicinal chemistry exploration. Further research into the specific biological activities and structure-activity relationships of 2,6-dimethoxy-benzamidine and its derivatives is warranted to fully unlock its therapeutic potential. This guide provides the foundational knowledge for researchers to confidently work with and explore the possibilities of this intriguing molecule.

References

  • Inhibition of four human serine proteases by substituted benzamidines. PubMed. [Link]

  • Pinner reaction. Wikipedia. [Link]

  • 2,6-Dimethoxy-benzamidine. LookChem. [Link]

  • 3,3'-Dimethoxybenzidine Safety Data Sheet. CPAChem. [Link]

  • Pinner Reaction. Organic Chemistry Portal. [Link]

  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry. [Link]

  • Supporting Information: 1H and 13C NMR Spectra of Products. The Royal Society of Chemistry. [Link]

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  • New and Unusual Scaffolds in Medicinal Chemistry. ResearchGate. [Link]

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  • Benzamide. NIST WebBook. [Link]

  • (a) IR spectrum of 2,6-difluorobenzamide (b) extended dimer synthon in... ResearchGate. [Link]

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  • Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. PMC. [Link]

  • Cyclodidepsipeptides with a promising scaffold in medicinal chemistry. PubMed. [Link]

  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. PubMed. [Link]

  • Search Results. Beilstein Journal of Organic Chemistry. [Link]

  • Method for preparing 2,6- dialkoxy benzene nitrile.
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  • Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Chemical Science. [Link]

  • 2,6-Dimethoxybenzaldehyde. SpectraBase. [Link]

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  • Synthesis of the Novel 4,4'- and 6,6'- Dihydroxamic - 2,2'- Bipyridine. SciELO. [Link]

  • Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. ResearchGate. [Link]

  • A kind of synthetic method of 2,4-dimethoxybenzylamine.
  • Process for preparation of 2,6-dichlorobenzonitrile.

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Exploratory

Synthesis and purification of 2,6-Dimethoxy-benzamidine

An In-depth Technical Guide to the Synthesis and Purification of 2,6-Dimethoxybenzamidine Foreword This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Purification of 2,6-Dimethoxybenzamidine

Foreword

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis and purification of 2,6-dimethoxybenzamidine. This key chemical intermediate is pivotal in the creation of various pharmaceutical compounds. This guide emphasizes the practical synthesis via the Pinner reaction, detailing the underlying chemical principles, potential challenges, and robust purification methods to achieve the high purity essential for research and development applications.

Introduction: The Strategic Importance of 2,6-Dimethoxybenzamidine

2,6-Dimethoxybenzamidine is a critical building block in medicinal chemistry, forming the structural core of numerous pharmacologically active molecules. Its derivatives are particularly noted as inhibitors of trypsin-like serine proteases, a class of enzymes implicated in a wide array of physiological and pathological processes. The strategic placement of two methoxy groups at the ortho positions of the benzamidine scaffold imparts unique electronic and conformational properties. These electron-donating groups modulate the basicity of the amidine function and influence the molecule's interaction with biological targets, making it an invaluable tool for structure-activity relationship (SAR) studies in the pursuit of novel therapeutics.

Synthetic Pathway: A Focused Approach Utilizing the Pinner Reaction

The Pinner reaction stands as a classic and reliable method for the conversion of nitriles to amidines.[1] This two-step process first involves the formation of an imino ether hydrochloride, commonly known as a Pinner salt, through the acid-catalyzed reaction of a nitrile with an alcohol.[2][3] Subsequent treatment of the Pinner salt with ammonia affords the desired amidine.[4]

Overall Synthetic Transformation

The synthesis begins with the commercially available 2,6-dimethoxybenzonitrile. The transformation to 2,6-dimethoxybenzamidine proceeds as follows:

Figure 1: Synthetic workflow for 2,6-Dimethoxybenzamidine production.

Detailed Experimental Protocol

Materials:

  • 2,6-Dimethoxybenzonitrile

  • Anhydrous Ethanol

  • Hydrogen Chloride (gas)

  • Anhydrous Diethyl Ether

  • Ammonia (gas or a saturated solution in ethanol)

  • Sodium Hydroxide

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Step 1: Synthesis of Ethyl 2,6-dimethoxybenzimidate Hydrochloride (Pinner Salt)

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is fitted with a magnetic stirrer, a gas inlet, and a drying tube. The flask is charged with 2,6-dimethoxybenzonitrile and anhydrous ethanol.

  • Acidification: The mixture is cooled to 0°C. Dry hydrogen chloride gas is then bubbled through the solution while maintaining the temperature below 10°C.

  • Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the starting nitrile.

  • Isolation: Upon completion, the Pinner salt is precipitated by the addition of anhydrous diethyl ether, collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Expertise & Experience: The rigorous exclusion of water is critical to prevent the formation of amide and ester byproducts. Using an excess of ethanol shifts the equilibrium towards the desired imino ether.

Step 2: Conversion to 2,6-Dimethoxybenzamidine Hydrochloride

  • Ammonolysis: The dried Pinner salt is suspended in anhydrous ethanol in a sealed pressure vessel. The mixture is cooled to 0°C and saturated with ammonia gas or treated with a saturated solution of ammonia in ethanol.

  • Reaction: The vessel is sealed and the mixture is stirred at room temperature or gently warmed (40-50°C) for several hours until the Pinner salt is consumed.

  • Isolation: The solvent is removed under reduced pressure to yield the crude 2,6-dimethoxybenzamidine hydrochloride.

Expertise & Experience: A large excess of ammonia is crucial to drive the reaction to completion. The choice between gaseous ammonia and an ethanolic solution often depends on the scale of the reaction.

Step 3: Liberation and Isolation of the Free Base

  • Neutralization: The crude hydrochloride salt is dissolved in water and cooled. A solution of sodium hydroxide is added dropwise until the pH is greater than 10.

  • Extraction: The resulting aqueous solution is extracted multiple times with dichloromethane.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 2,6-dimethoxybenzamidine free base.

Purification: Achieving High-Purity 2,6-Dimethoxybenzamidine

The final purity of 2,6-dimethoxybenzamidine is paramount for its use in pharmaceutical synthesis.

Recrystallization

Recrystallization is the preferred method for the purification of the free base.

Solvent SystemApplication Notes
TolueneEffective for dissolving the crude product at elevated temperatures, with good crystal formation upon cooling.
Ethyl Acetate / HexanesA versatile system where the product is dissolved in a minimal amount of hot ethyl acetate, and crystallization is induced by the addition of hexanes.
Methanol/WaterThe crude product can be dissolved in methanol, followed by the addition of water to induce crystallization.[5]

General Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Perform a hot filtration if insoluble impurities are present.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize yield.

  • Collect the crystals by filtration, wash with a small portion of cold solvent, and dry under vacuum.

Column Chromatography

For impurities that are difficult to remove by recrystallization, silica gel column chromatography can be employed. A typical mobile phase would be a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[6]

Physicochemical and Characterization Data

PropertyValue
Molecular FormulaC₉H₁₂N₂O₂[7]
Molecular Weight180.21 g/mol [7]
Boiling Point (Predicted)321.9 ± 52.0 °C[7]
pKa (Predicted)11.50 ± 0.50[7]
LogP (Predicted)1.78790[7]

Expected Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the aromatic protons, the two methoxy groups, and the amine protons.

  • ¹³C NMR: Resonances for the aromatic carbons, the methoxy carbons, and the amidine carbon.

  • Mass Spectrometry (ESI+): A prominent peak for the [M+H]⁺ ion.

  • HPLC: A single major peak indicating a purity of >99% is often achievable.[8]

Conclusion

The synthesis of 2,6-dimethoxybenzamidine via the Pinner reaction is a well-established and efficient method. Success hinges on the strict adherence to anhydrous conditions and careful control of the reaction parameters. The purification protocols outlined in this guide, particularly recrystallization, are effective in yielding a product of high purity suitable for the rigorous demands of pharmaceutical research and development.

References

  • Chen, J., et al. Preparation of 2,6-dialkoxybenzaldehydes. ARKIVOC2001, (iii), 3-12.
  • LookChem. 2,6-Dimethoxy-benzamidine. Accessed January 22, 2026. [Link]

  • Resverlogix Corp. Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
  • Zhang, J., et al. Synthetic method of 2, 6-dimethoxy benzoic acid.
  • Resverlogix Corp. Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
  • Chemistry : The Mystery of Molecules. Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. YouTube, November 18, 2019. [Link]

  • ResearchGate. Pinner reaction. Accessed January 22, 2026. [Link]

  • Zheng, Z., et al. Preparation method of 2,6-dihydroxybenzoic acid.
  • Beilstein Journal of Organic Chemistry. A Lewis acid-promoted Pinner reaction. Accessed January 22, 2026. [Link]

  • ResearchGate. A Lewis acid-promoted Pinner reaction. Accessed January 22, 2026. [Link]

  • Organic Chemistry Portal. Pinner Reaction. Accessed January 22, 2026. [Link]

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Foundational

An In-depth Technical Guide to the Solubility of 2,6-Dimethoxybenzamidine Hydrochloride Salt

Foreword: Navigating the Critical Path of Solubility in Drug Discovery In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a poten...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Critical Path of Solubility in Drug Discovery

In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a potential therapeutic agent. Among these, aqueous solubility stands as a paramount gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical success. This guide provides an in-depth exploration of the solubility characteristics of 2,6-dimethoxybenzamidine hydrochloride, a compound of interest in medicinal chemistry and enzyme inhibition studies.[1]

This document is crafted not as a mere recitation of data, but as a comprehensive manual for the discerning researcher. It is designed to equip you with the foundational principles, robust methodologies, and critical insights necessary to accurately determine and interpret the solubility of this hydrochloride salt. As we delve into the nuances of kinetic versus thermodynamic solubility, the influence of solvent systems, and the practical execution of validated assays, you will gain the expertise to confidently navigate the challenges associated with this crucial physicochemical parameter.

Compound Profile: 2,6-Dimethoxybenzamidine Hydrochloride

2,6-Dimethoxybenzamidine hydrochloride is a hydrochloride salt derivative of benzamidine.[1] Its chemical structure, characterized by the presence of two methoxy groups on the benzene ring, influences its physicochemical properties, including its solubility. While qualitatively described as having excellent solubility, this guide will provide the framework for quantitatively assessing this critical attribute.[1][2]

PropertyValueSource
CAS Number 1171047-31-6[3]
Molecular Formula C₉H₁₃ClN₂O₂[3]
Molecular Weight 216.67 g/mol [3]
Appearance Light Yellow Solid[3]
Synonyms 2,6-dimethoxybenzenecarboximidamide hydrochloride[3]

The Theoretical Underpinnings of Solubility for Hydrochloride Salts

The process of dissolving a crystalline solid in a solvent is a complex interplay of overcoming the crystal lattice energy and the solvation of the solute molecules.[4] For hydrochloride salts, this is further influenced by ionization and the surrounding environment.

The Advantage of Salt Formation

Active pharmaceutical ingredients (APIs) are often formulated as salts to enhance their physicochemical properties.[5] Hydrochloride salts, in particular, are common due to several advantages:

  • Enhanced Stability: The protonation of amine groups to form ammonium ions can protect against oxidative degradation.[5]

  • Improved Handling: Salt forms are typically crystalline solids, which are easier to handle and formulate than their free base counterparts.[5]

  • Increased Aqueous Solubility: The ionic nature of hydrochloride salts generally leads to improved water solubility, which can enhance bioavailability.[5]

Factors Influencing the Solubility of 2,6-Dimethoxybenzamidine Hydrochloride

Several key factors can significantly impact the measured solubility of a hydrochloride salt:

  • pH of the Medium: The solubility of a basic hydrochloride salt is highly pH-dependent. At lower pH values, the equilibrium shifts towards the more soluble ionized form. As the pH increases, the free base may precipitate, reducing the overall solubility.

  • The Common Ion Effect: The presence of chloride ions from other sources (e.g., in a buffer) can suppress the dissolution of a hydrochloride salt, leading to lower apparent solubility. This is a critical consideration when working with physiological buffers.[4][6]

  • pKa of the Compound: The pKa of the conjugate acid of 2,6-dimethoxybenzamidine will determine the pH range over which it is predominantly ionized and, therefore, more soluble.

  • Crystal Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is crucial to characterize the solid form being used in solubility studies.

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction in Drug Discovery

Understanding the difference between kinetic and thermodynamic solubility is fundamental for designing relevant experiments and correctly interpreting the results.[7]

  • Kinetic Solubility: This is a measure of the solubility of a compound under non-equilibrium conditions. It is often determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer.[7][8][9] This method is rapid, amenable to high-throughput screening, and useful for early-stage drug discovery to identify compounds with potential solubility liabilities.[8]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility where the dissolved solute is in equilibrium with the undissolved solid.[7][10] This is typically determined by incubating an excess of the solid compound in the solvent over an extended period until equilibrium is reached.[9] Thermodynamic solubility is a critical parameter for lead optimization and formulation development.[8]

Caption: Workflow for the determination of thermodynamic solubility.

Protocol for Kinetic Solubility Determination (High-Throughput Method)

This method is suitable for rapid screening of solubility in aqueous buffers.

Objective: To determine the kinetic solubility of 2,6-dimethoxybenzamidine hydrochloride.

Materials:

  • 2,6-Dimethoxybenzamidine hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microtiter plates

  • Plate shaker

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2,6-dimethoxybenzamidine hydrochloride in DMSO (e.g., 10 mM). [11]2. Plate Setup: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the wells of a microtiter plate. [11]3. Buffer Addition: Rapidly add the aqueous buffer to each well to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (typically ≤1%) to minimize co-solvent effects. [11]4. Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature. [8][11]5. Detection:

    • Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate. [8][11] * Direct UV Assay: After incubation, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-compatible plate. The concentration of the dissolved compound is determined by comparison to a standard curve. [9][11]

Data Analysis and Interpretation

The solubility is typically reported in units of µg/mL or µM. For the thermodynamic solubility, the result is a single value representing the equilibrium concentration. For kinetic solubility, the result is often the concentration at which precipitation is first observed.

Example Data Table (Hypothetical):

SolventThermodynamic Solubility (µg/mL) at 25°C
Deionized WaterTo be determined experimentally
PBS pH 7.4To be determined experimentally
EthanolTo be determined experimentally
DMSOMiscible in all proportions [1][8]

Troubleshooting and Considerations

  • Compound Stability: Ensure that 2,6-dimethoxybenzamidine hydrochloride is stable in the chosen solvents and under the experimental conditions. Degradation can lead to inaccurate solubility measurements.

  • Hygroscopicity: As a salt, the compound may be hygroscopic. Store it in a desiccator and handle it in a low-humidity environment to ensure accurate weighing.

  • DMSO Effects: In kinetic solubility assays, high concentrations of DMSO can act as a co-solvent, leading to an overestimation of aqueous solubility. It is crucial to keep the final DMSO concentration to a minimum. [11]* Adsorption: The compound may adsorb to the surfaces of vials or filter membranes. It is advisable to use low-binding materials and to pre-saturate filters with the solution before collecting the final sample for analysis.

Conclusion

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Chem-Impex. 2,6-Dimethoxy-benzamidine·HCl. Available from: [Link]

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  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. Available from: [Link]

  • PubMed. In vitro solubility assays in drug discovery. Available from: [Link]

  • Domainex. Thermodynamic Solubility Assay. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • ACS Publications. Hydrochloride Salt of the GABAkine KRM-II-81. (2022-07-27). Available from: [Link]

  • PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation. Available from: [Link]

  • Quora. Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?. (2025-01-08). Available from: [Link]

  • World Journal of Pharmaceutical Research. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. Available from: [Link]

  • PubMed. Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography. Available from: [Link]

  • CORA. Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. Available from: [Link]

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Exploratory

An In-depth Technical Guide to the Predicted Mechanism of Action of 2,6-Dimethoxy-benzamidine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the predicted mechanism of action of 2,6-dimethoxy-ben...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the predicted mechanism of action of 2,6-dimethoxy-benzamidine. Leveraging established knowledge of the benzamidine chemical scaffold, this document synthesizes a scientifically grounded hypothesis for its molecular interactions and cellular effects. It is designed to equip researchers and drug development professionals with the foundational knowledge and experimental frameworks necessary to investigate this compound's therapeutic potential.

Introduction: The Benzamidine Scaffold as a Privileged Structure

The benzamidine moiety is a well-established pharmacophore, recognized for its ability to act as a competitive inhibitor of a range of enzymes, most notably serine proteases and nitric oxide synthases (NOS)[1][2][3][4]. Its inherent positive charge at physiological pH allows it to mimic the guanidinium group of arginine, a key substrate for these enzyme families. This structural mimicry enables benzamidine derivatives to bind to the active sites of these enzymes, thereby blocking their catalytic activity[4][5]. The versatility of the benzamidine scaffold allows for chemical modifications, such as the addition of methoxy groups in the case of 2,6-dimethoxy-benzamidine, which can modulate binding affinity, selectivity, and pharmacokinetic properties.

Predicted Molecular Targets of 2,6-Dimethoxy-benzamidine

Based on the extensive literature on benzamidine and its analogues, 2,6-dimethoxy-benzamidine is predicted to primarily target two major classes of enzymes:

  • Serine Proteases: This large family of enzymes, including trypsin, thrombin, and plasmin, plays crucial roles in digestion, blood coagulation, and fibrinolysis[2][6]. Benzamidine is a known reversible competitive inhibitor of these proteases[3][7]. The 2,6-dimethoxy substitutions on the phenyl ring are anticipated to influence the compound's interaction with the S1 binding pocket of these proteases, potentially altering its potency and selectivity profile compared to unsubstituted benzamidine.

  • Nitric Oxide Synthases (NOS): These enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses[8][9]. There are three main isoforms: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS)[10][11]. Due to the structural similarity between the benzamidine group and the guanidinium group of L-arginine, the natural substrate for NOS, benzamidine derivatives can act as competitive inhibitors[4][12][13]. It is hypothesized that 2,6-dimethoxy-benzamidine will exhibit inhibitory activity across NOS isoforms, with the substitution pattern potentially conferring a degree of isoform selectivity.

Proposed Mechanism of Action: Competitive Inhibition

The core mechanism of action for 2,6-dimethoxy-benzamidine is predicted to be competitive inhibition. This entails the reversible binding of the inhibitor to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring.

Interaction with the Enzyme Active Site

The positively charged amidinium group of 2,6-dimethoxy-benzamidine is expected to form a salt bridge with a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of serine proteases. The phenyl ring, decorated with the dimethoxy groups, will likely engage in hydrophobic and van der Waals interactions with the surrounding amino acid residues lining the active site.

In the case of nitric oxide synthases, the amidinium group is predicted to mimic the guanidinium group of L-arginine, forming hydrogen bonds with glutamate and other residues within the active site. The substituted phenyl ring will occupy the space normally taken by the aliphatic portion of the L-arginine side chain.

Signaling Pathway Modulation

By inhibiting its target enzymes, 2,6-dimethoxy-benzamidine can modulate key signaling pathways. Inhibition of NOS would lead to a reduction in nitric oxide production, impacting downstream signaling cascades that are dependent on NO.

G cluster_inhibition Inhibition by 2,6-Dimethoxy-benzamidine cluster_pathway Nitric Oxide Signaling Pathway 2,6-Dimethoxy-benzamidine 2,6-Dimethoxy-benzamidine NOS_isoforms Nitric Oxide Synthase (nNOS, iNOS, eNOS) 2,6-Dimethoxy-benzamidine->NOS_isoforms Competitive Inhibition Nitric_Oxide Nitric_Oxide NOS_isoforms->Nitric_Oxide Catalysis L_Arginine L_Arginine L_Arginine->NOS_isoforms Substrate Downstream_Signaling Downstream Signaling Events (e.g., cGMP activation, S-nitrosylation) Nitric_Oxide->Downstream_Signaling

Figure 1: Predicted modulation of the nitric oxide signaling pathway by 2,6-dimethoxy-benzamidine.

Experimental Workflows for Mechanistic Validation

To validate the predicted mechanism of action of 2,6-dimethoxy-benzamidine, a series of in vitro and cell-based assays are recommended.

In Vitro Enzyme Inhibition Assays

The inhibitory potency of 2,6-dimethoxy-benzamidine against its predicted targets can be quantified by determining its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki).

Table 1: Predicted Targets and Relevant Assays

Target Enzyme FamilySpecific Isoforms/ExamplesRecommended AssayKey Parameters to Measure
Serine ProteasesTrypsin, Thrombin, PlasminChromogenic Substrate AssayIC50, Ki
Nitric Oxide SynthasesnNOS, iNOS, eNOSGriess Assay, Citrulline AssayIC50, Ki

Protocol 1: Determination of NOS Inhibition using the Griess Assay [14][15][16]

This protocol outlines a method to determine the inhibitory effect of 2,6-dimethoxy-benzamidine on nitric oxide synthase activity by measuring the accumulation of nitrite, a stable and oxidized product of nitric oxide.

Materials:

  • Recombinant human nNOS, iNOS, or eNOS

  • L-arginine

  • NADPH

  • (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4)

  • Calmodulin (for nNOS and eNOS)

  • Calcium Chloride (for nNOS and eNOS)

  • 2,6-Dimethoxy-benzamidine

  • Griess Reagent (Component A: N-(1-naphthyl)ethylenediamine, Component B: Sulfanilamide in phosphoric acid)

  • Sodium nitrite standard

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 540 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a 2X NOS reaction buffer containing all cofactors (NADPH, BH4, Calmodulin, CaCl2) at their optimal concentrations.

    • Prepare a stock solution of L-arginine.

    • Prepare serial dilutions of 2,6-dimethoxy-benzamidine in the reaction buffer.

    • Prepare a sodium nitrite standard curve.

  • Set up the Reaction:

    • In a 96-well plate, add 50 µL of the 2X NOS reaction buffer to each well.

    • Add 25 µL of the 2,6-dimethoxy-benzamidine dilutions (or vehicle control) to the appropriate wells.

    • Add 25 µL of the NOS enzyme solution to all wells except the blank.

  • Initiate the Reaction:

    • Add 25 µL of the L-arginine solution to all wells to start the reaction.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Terminate the Reaction and Detect Nitrite:

    • Add 50 µL of Griess Reagent Component A to each well.

    • Add 50 µL of Griess Reagent Component B to each well.

    • Incubate at room temperature for 10 minutes to allow for color development.

  • Measure and Analyze:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite produced in each well using the sodium nitrite standard curve.

    • Plot the percentage of NOS inhibition versus the concentration of 2,6-dimethoxy-benzamidine to determine the IC50 value.

G cluster_prep 1. Reagent Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Reaction cluster_detection 4. Detection cluster_analysis 5. Data Analysis prep_reagents Prepare 2X Reaction Buffer, L-arginine, Inhibitor Dilutions, and Nitrite Standards setup_plate Add Buffer, Inhibitor, and Enzyme to 96-well Plate prep_reagents->setup_plate initiate Initiate with L-arginine setup_plate->initiate incubate Incubate at 37°C initiate->incubate add_griess Add Griess Reagents incubate->add_griess read_plate Read Absorbance at 540 nm add_griess->read_plate calculate Calculate Nitrite Concentration read_plate->calculate plot Plot Inhibition Curve and Determine IC50 calculate->plot

Figure 2: Experimental workflow for the NOS inhibition Griess assay.

Cell-Based Assays

To understand the effects of 2,6-dimethoxy-benzamidine in a more physiological context, cell-based assays are essential.

Table 2: Recommended Cell-Based Assays

Cellular ProcessCell LineAssayEndpoint
NO ProductionRAW 264.7 (macrophages)Griess Assay on cell culture supernatantNitrite concentration
InflammationLPS-stimulated RAW 264.7ELISA for pro-inflammatory cytokines (e.g., TNF-α, IL-6)Cytokine levels
Neuronal SignalingSH-SY5Y (neuroblastoma)Measurement of cGMP levelscGMP concentration

Potential Therapeutic Implications

The predicted dual inhibitory activity of 2,6-dimethoxy-benzamidine against serine proteases and nitric oxide synthases suggests its potential therapeutic utility in a variety of disease areas:

  • Inflammatory Disorders: Overproduction of NO by iNOS is a hallmark of many inflammatory conditions. By inhibiting iNOS, 2,6-dimethoxy-benzamidine could reduce inflammation. A related compound, a curcumin analogue with a similar naming convention, has shown anti-inflammatory effects by inhibiting NF-κB and MMPs, suggesting that compounds with dimethoxybenzylidene moieties can have anti-inflammatory properties[17].

  • Thrombotic Diseases: Inhibition of thrombin and other coagulation factors could provide an antithrombotic effect.

  • Neurodegenerative Diseases: Dysregulation of nNOS activity is implicated in neurotoxicity. Selective inhibition of nNOS may offer a neuroprotective strategy[18].

  • Cancer: iNOS is overexpressed in some tumors and contributes to tumor progression. iNOS inhibitors are being investigated as potential anti-cancer agents[19].

Conclusion

While direct experimental evidence for the mechanism of action of 2,6-dimethoxy-benzamidine is currently lacking, a strong scientific rationale based on the well-characterized pharmacology of the benzamidine scaffold allows for the formulation of a robust hypothesis. It is predicted that this compound acts as a competitive inhibitor of serine proteases and nitric oxide synthases. The in-depth technical guide presented here provides a comprehensive framework for the scientific community to systematically investigate this promising molecule, validate its predicted mechanisms, and explore its therapeutic potential. The provided experimental protocols and conceptual diagrams are intended to serve as a practical starting point for researchers in this endeavor.

References

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615.
  • Silverman, R. B., & Huang, H. (1997). Conformationally-restricted arginine analogues as alternative substrates and inhibitors of nitric oxide synthases. Journal of the American Chemical Society, 119(19), 4537-4538.
  • Li, H., & Poulos, T. L. (2005). Structure-function of nitric oxide synthases. Journal of Inorganic Biochemistry, 99(1), 293-305.
  • Stuehr, D. J. (1999). Mammalian nitric oxide synthases. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1411(2-3), 217-230.
  • Griffith, O. W., & Stuehr, D. J. (1995). Nitric oxide synthases: properties and catalytic mechanism. Annual Review of Physiology, 57(1), 707-736.
  • Buček, A., et al. (2018). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Oxidative Medicine and Cellular Longevity, 2018, 8703252. [Link]

  • Wikipedia. (2023). Nitric oxide synthase. [Link]

  • Zhou, L., & Zhu, D. Y. (2009).
  • BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. [Link]

  • Merck Millipore. (n.d.). Nitric Oxide Synthase Assay Kit, Colorimetric. [Link]

  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. [Link]

  • Proteopedia. (2022). Nitric Oxide Synthase. [Link]

  • Igarashi, J., et al. (2005). L-arginine analogs as alternate substrates for nitric oxide synthase. Journal of Biological Chemistry, 280(35), 30755-30764.
  • Chear, N. F. Y., et al. (2014). Chemopreventive effects of a curcumin-like diarylpentanoid [2,6-bis(2,5-dimethoxybenzylidene)cyclohexanone] in cellular targets of rheumatoid arthritis in vitro. Journal of Cellular and Molecular Medicine, 18(8), 1593-1604.
  • Patil, D. N., et al. (2019). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 14(12), 1206-1212.
  • Andrews, J. M., et al. (1985). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 28(12), 1848-1851.
  • Wikipedia. (2023). Benzamidine. [Link]

  • White, E. H., & Chen, Y. (1995).
  • Chatterjee, P. K., et al. (2003). GW274150, a potent and highly selective inhibitor of iNOS, reduces experimental renal ischemia/reperfusion injury.
  • Akiyama, Y., et al. (2015). trypsin inhibition by benzamidine-conjugated molecular glues. Organic & Biomolecular Chemistry, 13(20), 5675-5679.
  • Venturini, G., et al. (1997). Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor.
  • Jayaram, H. N., et al. (1999). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 6(7), 561-574.
  • Di Mola, A., et al. (2021). New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer. Bioorganic & Medicinal Chemistry, 47, 116379.
  • Rubinchik, E., et al. (2011). Mechanism of action and limited cross-resistance of new lipopeptide MX-2401. Antimicrobial Agents and Chemotherapy, 55(6), 2745-2753.
  • Cairns, J. A., & Walls, A. F. (1997). Mast cell tryptase stimulates the synthesis of type I collagen in human lung fibroblasts.

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Foundational

The Untapped Potential of 2,6-Dimethoxy-benzamidine: A Technical Guide for Researchers

Abstract This technical guide delves into the prospective research applications of 2,6-Dimethoxy-benzamidine, a small molecule with significant, yet largely unexplored, potential in drug discovery and chemical biology. W...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delves into the prospective research applications of 2,6-Dimethoxy-benzamidine, a small molecule with significant, yet largely unexplored, potential in drug discovery and chemical biology. While the benzamidine scaffold is a well-established pharmacophore, particularly as a reversible competitive inhibitor of serine proteases, the specific contributions of the 2,6-dimethoxy substitution pattern remain a compelling area for investigation. This document provides a comprehensive overview of the foundational chemistry of 2,6-Dimethoxy-benzamidine, its plausible biological targets, and detailed methodologies for its synthesis and evaluation as a potential therapeutic agent or research tool. By synthesizing established knowledge of benzamidine derivatives with a forward-looking perspective, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to unlock the full potential of this intriguing molecule.

Introduction: The Benzamidine Scaffold and the Promise of 2,6-Dimethoxy Substitution

Benzamidine and its derivatives have long been recognized for their ability to interact with and modulate the activity of a wide range of enzymes, most notably serine proteases.[1] The positively charged amidinium group at physiological pH allows it to act as a mimic of the guanidinium group of arginine, enabling it to bind to the S1 pocket of trypsin-like serine proteases.[2] This fundamental interaction has led to the development of numerous benzamidine-based inhibitors for therapeutic targets involved in coagulation, fibrinolysis, and inflammation.[3][4]

2,6-Dimethoxy-benzamidine, available commercially primarily as a hydrochloride salt for enhanced solubility, presents a unique variation on this established theme.[5][6] The strategic placement of two methoxy groups at the ortho positions of the phenyl ring can significantly influence the molecule's electronic and steric properties. These substitutions may enhance binding affinity, improve selectivity for specific proteases, and alter pharmacokinetic properties. While direct and extensive research on 2,6-Dimethoxy-benzamidine is nascent, its structural features suggest a high potential for applications in several key research areas. This guide will explore these potential applications, grounded in the established pharmacology of the benzamidine class.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of 2,6-Dimethoxy-benzamidine is crucial for its application in research.

PropertyValue (Predicted/Reported)Source
CAS Number885957-17-5[7]
Molecular FormulaC₉H₁₂N₂O₂[7]
Molecular Weight180.21 g/mol [7]
pKa (Predicted)11.50 ± 0.50[7]
XLogP3 (Predicted)-0.1[7]
Hydrogen Bond Donors2[7]
Hydrogen Bond Acceptors3[7]

The synthesis of 2,6-Dimethoxy-benzamidine typically proceeds from its nitrile precursor, 2,6-dimethoxybenzonitrile. A common synthetic route involves the Pinner reaction or related methods for the conversion of the nitrile to the corresponding amidine.

Experimental Protocol: Synthesis of 2,6-Dimethoxy-benzamidine Hydrochloride

This protocol provides a generalized procedure for the synthesis of 2,6-Dimethoxy-benzamidine hydrochloride from 2,6-dimethoxybenzonitrile.

Materials:

  • 2,6-dimethoxybenzonitrile

  • Anhydrous ethanol

  • Dry hydrogen chloride (gas or generated in situ)

  • Anhydrous diethyl ether

  • Ammonia (in ethanol or as a gas)

Procedure:

  • Imidate Formation (Pinner Reaction):

    • Dissolve 2,6-dimethoxybenzonitrile in a minimal amount of anhydrous ethanol in a flame-dried, round-bottom flask equipped with a magnetic stirrer and a drying tube.

    • Cool the solution in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution until saturation.

    • Seal the flask and allow it to stand at 0-4°C for 12-24 hours. The corresponding imidate hydrochloride will precipitate.

    • Collect the precipitate by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry in vacuo.

  • Ammonolysis to Amidine:

    • Suspend the dried imidate hydrochloride in anhydrous ethanol.

    • Cool the suspension in an ice bath.

    • Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • The ammonium chloride byproduct will precipitate. Remove it by filtration.

    • Concentrate the filtrate under reduced pressure to yield crude 2,6-Dimethoxy-benzamidine.

  • Purification and Salt Formation:

    • Dissolve the crude product in a minimal amount of hot ethanol or isopropanol.

    • Add a slight excess of ethanolic HCl.

    • Cool the solution to induce crystallization of 2,6-Dimethoxy-benzamidine hydrochloride.

    • Collect the crystals by filtration, wash with cold diethyl ether, and dry.

Synthesis_Workflow cluster_step1 Step 1: Imidate Formation cluster_step2 Step 2: Ammonolysis cluster_step3 Step 3: Purification A 2,6-Dimethoxybenzonitrile B Ethyl 2,6-dimethoxybenzenecarboximidate HCl A->B  Dry HCl, Anhydrous EtOH   C 2,6-Dimethoxy-benzamidine B->C  NH3 in EtOH   D 2,6-Dimethoxy-benzamidine HCl C->D  Ethanolic HCl, Crystallization  

Caption: Synthetic workflow for 2,6-Dimethoxy-benzamidine HCl.

Potential Research Applications

Based on the known pharmacology of the benzamidine scaffold, 2,6-Dimethoxy-benzamidine holds promise in several research domains.

Serine Protease Inhibition

The primary and most direct application of 2,6-Dimethoxy-benzamidine is as a potential inhibitor of serine proteases. The methoxy groups can influence inhibitor potency and selectivity through steric and electronic effects within the enzyme's active site.

Potential Targets:

  • Trypsin and Trypsin-like Enzymes: These enzymes are involved in digestion and various pathological processes. Benzamidine is a known competitive inhibitor of trypsin.[8]

  • Plasmin: A key enzyme in the fibrinolytic system responsible for dissolving blood clots.[4] Inhibition of plasmin can be a therapeutic strategy for controlling bleeding.

  • Thrombin: A central enzyme in the coagulation cascade.[3]

  • Other Serine Proteases: This class of enzymes is vast and includes targets in inflammation, cancer, and infectious diseases.

Workflow for Screening Serine Protease Inhibition

Screening_Workflow A Prepare Stock Solution of 2,6-Dimethoxy-benzamidine HCl D Enzyme Inhibition Assay (96-well plate format) A->D B Select Target Serine Protease (e.g., Trypsin, Plasmin) B->D C Choose Chromogenic or Fluorogenic Substrate C->D E Incubate Enzyme with Varying Concentrations of Inhibitor D->E F Initiate Reaction by Adding Substrate E->F G Monitor Substrate Hydrolysis (Spectrophotometer/Fluorometer) F->G H Data Analysis: Calculate IC50 and Ki values G->H

Caption: Workflow for serine protease inhibition screening.

Experimental Protocol: In Vitro Trypsin Inhibition Assay

This protocol provides a template for assessing the inhibitory activity of 2,6-Dimethoxy-benzamidine against bovine trypsin.

Materials:

  • Bovine Trypsin

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl₂)

  • 2,6-Dimethoxy-benzamidine hydrochloride

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of bovine trypsin in 1 mM HCl.

    • Prepare a stock solution of BAPNA in DMSO.

    • Prepare a stock solution of 2,6-Dimethoxy-benzamidine HCl in Tris-HCl buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of each inhibitor dilution.

    • Add 160 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the trypsin solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the BAPNA substrate solution.

    • Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

As a Synthetic Intermediate and Chemical Probe

Beyond its direct inhibitory potential, 2,6-Dimethoxy-benzamidine can serve as a valuable building block for the synthesis of more complex molecules.[5] Its reactive amidine group can be incorporated into larger scaffolds to generate novel chemical entities for high-throughput screening.

Furthermore, with appropriate derivatization (e.g., incorporation of a fluorophore or a biotin tag), 2,6-Dimethoxy-benzamidine could be developed into a chemical probe to identify and study novel benzamidine-binding proteins.[9]

Probe_Development A 2,6-Dimethoxy-benzamidine B Derivatization (e.g., with a linker) A->B C Conjugation to a Reporter Group (Fluorophore, Biotin) B->C D Chemical Probe C->D E Target Identification Studies (e.g., Affinity Chromatography, Proteomics) D->E

Caption: Development of a 2,6-Dimethoxy-benzamidine-based chemical probe.

Future Directions and Conclusion

The research landscape for 2,6-Dimethoxy-benzamidine is currently open for extensive exploration. Key future research directions should include:

  • Broad-panel screening: Evaluating the inhibitory activity of 2,6-Dimethoxy-benzamidine against a wide range of serine proteases to determine its selectivity profile.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs with modifications to the methoxy groups and the benzamidine moiety to optimize potency and selectivity.

  • Cell-based assays: Assessing the efficacy of 2,6-Dimethoxy-benzamidine in cellular models of diseases where serine proteases are implicated.

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to evaluate its drug-like potential.

References

  • Chem-Impex. (n.d.). 2,6-Dimethoxy-benzamidineHCl. Retrieved from [Link]

  • Google Patents. (n.d.). BR112015008171B1 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
  • Google Patents. (n.d.). US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
  • LookChem. (n.d.). 2,6-Dimethoxy-benzamidine. Retrieved from [Link]

  • Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders. (n.d.). Retrieved from [Link]

  • trypsin inhibition by benzamidine-conjugated molecular glues - PMC - NIH. (n.d.). Retrieved from [Link]

  • Inhibition of four human serine proteases by substituted benzamidines - PubMed. (n.d.). Retrieved from [Link]

  • Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC - NIH. (n.d.). Retrieved from [Link]

  • Natural Products as Chemical Probes - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivatives as potent HIV-1 Vif inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. (n.d.). Retrieved from [Link]

  • Calbiochem. (n.d.). Protease Inhibitor Cocktail Set I. Retrieved from [Link]

  • Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC - NIH. (n.d.). Retrieved from [Link]

  • Purification and characterization of a new trypsin inhibitor from Dimorphandra mollis seeds. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethoxy-benzamidine. Retrieved from [Link]

  • Google Patents. (n.d.). EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors.

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Exploratory

2,6-Dimethoxy-benzamidine as a Serine Protease Inhibitor: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Quest for Specificity in Serine Protease Inhibition Serine proteases, a ubiquitous class of enzymes, are fundamental to a vast array of physiological processes, from digestion and blood coagulation...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Quest for Specificity in Serine Protease Inhibition

Serine proteases, a ubiquitous class of enzymes, are fundamental to a vast array of physiological processes, from digestion and blood coagulation to immunity and apoptosis.[1] Their catalytic activity, mediated by a highly conserved serine residue in the active site, is a double-edged sword.[2] While essential for health, dysregulation of serine protease activity is a hallmark of numerous pathologies, including cardiovascular diseases, inflammatory disorders, and cancer.[1][2] Consequently, the development of potent and selective serine protease inhibitors has been a long-standing objective in medicinal chemistry and drug discovery.

This technical guide focuses on a specific, yet promising, candidate: 2,6-dimethoxy-benzamidine . While the parent compound, benzamidine, is a well-established, albeit non-selective, inhibitor of trypsin-like serine proteases, the strategic addition of methoxy groups at the 2 and 6 positions of the phenyl ring presents an intriguing avenue for enhancing both potency and selectivity.[3][4] This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the rationale, synthesis, and evaluation of 2,6-dimethoxy-benzamidine as a serine protease inhibitor. We will delve into the mechanistic underpinnings of its anticipated inhibitory action, provide detailed experimental protocols for its synthesis and characterization, and outline a clear workflow for assessing its therapeutic potential.

The Serine Protease Family: A Primer on Structure and Catalytic Mechanism

Serine proteases are characterized by a catalytic triad composed of serine, histidine, and aspartate residues within the enzyme's active site.[5] The catalytic mechanism proceeds through a two-step process involving the formation of a covalent acyl-enzyme intermediate.

A key determinant of a serine protease's substrate specificity is the S1 pocket, a binding cleft that accommodates the side chain of the amino acid residue at the P1 position of the substrate.[2] For trypsin-like serine proteases, which cleave after basic residues like arginine and lysine, the S1 pocket is typically deep and contains an acidic residue (e.g., Asp189 in trypsin) at its base to facilitate electrostatic interactions with the positively charged P1 side chain.[6]

Benzamidine: A Canonical Scaffold for Serine Protease Inhibition

Benzamidine has long been recognized as a competitive inhibitor of trypsin and other trypsin-like serine proteases.[3] Its positively charged amidinium group mimics the guanidinium group of arginine, allowing it to bind effectively within the S1 pocket of these enzymes.[7] The interaction is primarily driven by the formation of a salt bridge between the amidinium group and the carboxylate of the aspartate residue at the base of the S1 pocket.

The binding of benzamidine to trypsin has been extensively studied, with a dissociation constant (Ki) reported to be in the micromolar range.[8] X-ray crystal structures of the trypsin-benzamidine complex have provided detailed insights into the binding mode, confirming the critical role of the electrostatic interactions within the S1 pocket.[6]

The Rationale for 2,6-Dimethoxy Substitution: A Hypothesis-Driven Approach to Enhanced Inhibition

The strategic placement of substituents on the benzamidine scaffold can significantly impact its inhibitory profile. The introduction of methoxy groups at the 2 and 6 positions of the phenyl ring in 2,6-dimethoxy-benzamidine is hypothesized to confer several advantages:

  • Enhanced Binding Affinity: The methoxy groups are electron-donating, which can increase the electron density of the aromatic ring. This may lead to more favorable hydrophobic and van der Waals interactions with non-polar residues lining the entrance to the S1 pocket.

  • Improved Selectivity: The steric bulk of the methoxy groups may restrict the binding of 2,6-dimethoxy-benzamidine to serine proteases with wider S1 pocket entrances, potentially leading to increased selectivity over those with narrower active site clefts.

  • Modulation of Physicochemical Properties: The methoxy groups can influence the solubility and membrane permeability of the molecule, which are critical parameters for drug development.

The following diagram illustrates the hypothesized binding mode of 2,6-dimethoxy-benzamidine within the S1 pocket of a trypsin-like serine protease.

G cluster_S1_Pocket S1 Pocket cluster_Inhibitor 2,6-Dimethoxy-benzamidine Asp189 Asp189 (COO-) Gly216 Gly216 Val213 Val213 Ser190 Ser190 Amidinium C(=NH2+)NH2 Amidinium->Asp189 Salt Bridge (Key Interaction) Benzene Phenyl Ring Benzene->Gly216 Hydrophobic Interaction Benzene->Val213 Hydrophobic Interaction Methoxy1 OCH3 Methoxy1->Ser190 Potential H-bond/Steric Interaction Methoxy2 OCH3 Methoxy2->Ser190 Potential H-bond/Steric Interaction

Caption: Hypothesized binding of 2,6-dimethoxy-benzamidine in the S1 pocket.

Synthesis of 2,6-Dimethoxy-benzamidine: A Step-by-Step Protocol

The synthesis of 2,6-dimethoxy-benzamidine can be efficiently achieved from the corresponding nitrile, 2,6-dimethoxybenzonitrile, via the well-established Pinner reaction.[9][10] This two-step process involves the formation of an intermediate imidate salt, which is then converted to the desired amidine.

Experimental Protocol: Pinner Synthesis of 2,6-Dimethoxy-benzamidine Hydrochloride

Materials:

  • 2,6-Dimethoxybenzonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Ammonia (gas or solution in ethanol)

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer

  • Ice bath

  • Drying tube (e.g., with calcium chloride)

  • Büchner funnel and filter paper

Procedure:

  • Step 1: Formation of the Imidate Hydrochloride (Pinner Salt) a. Dissolve 2,6-dimethoxybenzonitrile (1 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube. b. Cool the solution in an ice bath. c. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic, so maintain the temperature below 10 °C. d. Continue bubbling HCl until the solution is saturated and a precipitate of the imidate hydrochloride (Pinner salt) forms. e. Stopper the flask and allow it to stand in the cold (e.g., 4 °C) overnight to ensure complete precipitation. f. Collect the Pinner salt by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Step 2: Conversion to 2,6-Dimethoxy-benzamidine Hydrochloride a. Suspend the dried Pinner salt in anhydrous ethanol in a clean, dry round-bottom flask. b. Cool the suspension in an ice bath. c. Bubble anhydrous ammonia gas through the suspension with stirring, or add a saturated solution of ammonia in ethanol dropwise. d. Continue the addition of ammonia until the reaction is complete (monitor by TLC or LC-MS). e. Ammonium chloride will precipitate out of the solution. f. Filter off the ammonium chloride. g. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2,6-dimethoxy-benzamidine hydrochloride. h. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to yield the purified product.

Self-Validation:

  • Characterization: The identity and purity of the synthesized 2,6-dimethoxy-benzamidine hydrochloride should be confirmed by standard analytical techniques, including:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry: To determine the molecular weight.

    • Melting Point Analysis: As an indicator of purity.

    • Elemental Analysis: To confirm the elemental composition.

The following diagram outlines the workflow for the synthesis and purification of 2,6-dimethoxy-benzamidine.

G Start 2,6-Dimethoxybenzonitrile PinnerSalt Formation of Imidate Hydrochloride (Pinner Salt) - Anhydrous Ethanol - HCl (gas) Start->PinnerSalt Ammonolysis Ammonolysis - Anhydrous Ammonia PinnerSalt->Ammonolysis CrudeProduct Crude 2,6-Dimethoxy-benzamidine HCl Ammonolysis->CrudeProduct Purification Recrystallization CrudeProduct->Purification FinalProduct Purified 2,6-Dimethoxy-benzamidine HCl Purification->FinalProduct

Caption: Synthesis workflow for 2,6-dimethoxy-benzamidine hydrochloride.

In Vitro Evaluation of Inhibitory Potency: A Guide to Enzymatic Assays

To determine the inhibitory potency of 2,6-dimethoxy-benzamidine against a panel of serine proteases, standard enzymatic assays are employed. These assays typically monitor the rate of cleavage of a chromogenic or fluorogenic substrate by the target enzyme in the presence and absence of the inhibitor.

Experimental Protocol: Determination of IC₅₀ and Kᵢ Values

Materials:

  • Target serine proteases (e.g., trypsin, thrombin, Factor Xa, plasmin)

  • Chromogenic or fluorogenic substrates specific for each protease

  • Assay buffer (e.g., Tris-HCl with appropriate pH and salt concentrations)

  • 2,6-Dimethoxy-benzamidine hydrochloride (stock solution in assay buffer or DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance or fluorescence

Procedure:

  • Determination of IC₅₀ (Half-maximal Inhibitory Concentration): a. Prepare a series of dilutions of 2,6-dimethoxy-benzamidine in the assay buffer. b. In a 96-well plate, add the enzyme and the inhibitor dilutions. Pre-incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37 °C). c. Initiate the reaction by adding the substrate. d. Monitor the change in absorbance or fluorescence over time using a microplate reader. e. Calculate the initial reaction rates (V₀). f. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. g. Determine the IC₅₀ value by fitting the data to a dose-response curve.

  • Determination of Kᵢ (Inhibition Constant): a. Perform a series of kinetic experiments at varying substrate and inhibitor concentrations. b. Measure the initial reaction rates for each condition. c. Analyze the data using appropriate kinetic models (e.g., Michaelis-Menten for competitive inhibition). d. Generate Lineweaver-Burk or Dixon plots to determine the mode of inhibition and calculate the Kᵢ value.

Data Presentation:

The inhibitory potencies of 2,6-dimethoxy-benzamidine against a panel of serine proteases should be summarized in a clear and concise table for easy comparison.

Serine ProteaseSubstrateIC₅₀ (µM)Kᵢ (µM)Mode of Inhibition
Trypsine.g., BAPNA[Experimental Value][Experimental Value][Determined Mode]
Thrombine.g., S-2238[Experimental Value][Experimental Value][Determined Mode]
Factor Xae.g., S-2222[Experimental Value][Experimental Value][Determined Mode]
Plasmine.g., S-2251[Experimental Value][Experimental Value][Determined Mode]

The following diagram illustrates the general workflow for the in vitro evaluation of 2,6-dimethoxy-benzamidine.

G Start Synthesized 2,6-Dimethoxy-benzamidine AssaySetup Enzymatic Assay Setup - Serine Protease Panel - Specific Substrates Start->AssaySetup IC50 IC50 Determination AssaySetup->IC50 Ki Ki Determination & Mechanism of Inhibition AssaySetup->Ki DataAnalysis Data Analysis & Comparison IC50->DataAnalysis Ki->DataAnalysis

Caption: Workflow for in vitro inhibitory potency assessment.

Structural Elucidation of the Inhibitor-Enzyme Complex: X-ray Crystallography and Molecular Modeling

To gain a detailed understanding of the molecular interactions between 2,6-dimethoxy-benzamidine and its target serine proteases, X-ray crystallography and molecular modeling studies are indispensable.

  • X-ray Crystallography: Co-crystallization of the target enzyme with 2,6-dimethoxy-benzamidine can provide a high-resolution three-dimensional structure of the complex. This will definitively reveal the binding mode, including the precise orientation of the inhibitor in the active site and the specific hydrogen bonds and hydrophobic interactions that stabilize the complex.

  • Molecular Modeling: In the absence of a crystal structure, or to complement it, molecular docking and molecular dynamics simulations can be employed to predict the binding mode of 2,6-dimethoxy-benzamidine.[5] These computational techniques can provide valuable insights into the structure-activity relationship and guide the design of next-generation inhibitors with improved potency and selectivity.

Applications in Drug Discovery: Targeting Thrombosis and Beyond

The development of potent and selective small-molecule inhibitors of serine proteases involved in the coagulation cascade, such as Factor Xa and thrombin, is a major focus of antithrombotic drug discovery.[2][11][12] The benzamidine scaffold is a well-validated starting point for the design of such inhibitors.[13]

Given its anticipated inhibitory profile, 2,6-dimethoxy-benzamidine represents a promising lead compound for the development of novel anticoagulants. Further optimization of this scaffold, guided by structure-activity relationship studies and computational modeling, could lead to the discovery of drug candidates with improved efficacy and safety profiles compared to existing therapies.

Beyond thrombosis, the selective inhibition of other serine proteases implicated in diseases such as inflammation, cancer, and neurodegenerative disorders presents further opportunities for the therapeutic application of 2,6-dimethoxy-benzamidine and its derivatives.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the exploration of 2,6-dimethoxy-benzamidine as a novel serine protease inhibitor. By leveraging the well-established inhibitory properties of the benzamidine scaffold and introducing strategic substitutions to enhance potency and selectivity, this compound represents a compelling starting point for drug discovery programs.

The detailed protocols for synthesis and in vitro evaluation, coupled with the insights from structural biology and computational modeling, provide a clear roadmap for advancing our understanding of this promising molecule. Future research should focus on a comprehensive evaluation of its inhibitory profile against a broad panel of serine proteases, detailed pharmacokinetic and pharmacodynamic studies, and in vivo efficacy testing in relevant disease models. The insights gained from these studies will be instrumental in unlocking the full therapeutic potential of 2,6-dimethoxy-benzamidine and its derivatives.

References

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  • Ueno, M., & Inouye, K. (2004). A potent and selective inhibitor of factor Xa. Bioorganic & Medicinal Chemistry Letters, 14(1), 115-118.
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  • Wang, S., et al. (2010). Design, synthesis, and biological evaluation of novel non-covalent small molecule inhibitors of human Factor Xa. Bioorganic & Medicinal Chemistry, 18(17), 6341-6351.
  • Wilcox, P. E. (1970). Chymotrypsinogens—chymotrypsins. Methods in Enzymology, 19, 64-108.
  • Brandstetter, H., et al. (1995). The X-ray crystal structure of the complex of human α-thrombin and recombinant hirudin at 2.3 Å resolution. Journal of Molecular Biology, 246(1), 82-90.
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  • Tanizawa, K., et al. (1977). Reversible inhibition of the amidase activity of trypsin and related enzymes by N-substituted derivatives of benzamidine. Journal of Biochemistry, 82(3), 881-888.
  • Okada, Y., et al. (1984). Synthesis of potent and selective inhibitors of human plasma kallikrein. Journal of Medicinal Chemistry, 27(12), 1583-1587.
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  • Pinto, D. J., et al. (2001). Discovery of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a Highly Potent, Selective, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry, 44(5), 566-578.
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Foundational

Discovery and history of benzamidine derivatives in research

An In-Depth Technical Guide to the Discovery and History of Benzamidine Derivatives in Research Abstract The benzamidine moiety represents a cornerstone in medicinal chemistry, recognized as a privileged scaffold, partic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Benzamidine Derivatives in Research

Abstract

The benzamidine moiety represents a cornerstone in medicinal chemistry, recognized as a privileged scaffold, particularly for the inhibition of serine proteases. Its journey from a simple organic compound to the core of sophisticated therapeutic agents and indispensable research tools is a compelling narrative of chemical ingenuity and evolving biological understanding. This technical guide provides a comprehensive exploration of the discovery and history of benzamidine derivatives. We will delve into their early synthesis, elucidate their mechanism of action, trace their development as pivotal drugs, particularly anticoagulants, and provide detailed experimental protocols for their synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical, field-proven insights into this remarkable class of molecules.

The Genesis of a Pharmacophore: Early Discovery and Synthesis

Benzamidine, with the chemical formula C₆H₅C(NH)NH₂, is the simplest aryl amidine.[1] While its precise first synthesis is rooted in the foundational era of organic chemistry, the late 19th and early 20th centuries saw the establishment of reliable synthetic routes, most notably the Pinner reaction. This classical method involves the reaction of a nitrile with an alcohol in the presence of hydrogen chloride to form an imino ether hydro-chloride, which is then treated with ammonia to yield the corresponding amidine.

Modern synthetic strategies have since been developed to improve yield, safety, and substrate scope. A common contemporary approach involves the conversion of benzonitrile to benzamidoxime, followed by a reduction step.[2][3] This method avoids the use of gaseous ammonia and often proceeds under milder conditions, making it more amenable to industrial-scale production and the synthesis of diverse derivatives.

Evolution of Synthetic Methodologies:

  • Classical Pinner Reaction: Foundational but often requires harsh conditions and anhydrous reagents.

  • Ammonolysis of Imino Ethers: A key step in the Pinner synthesis, involving the reaction with ammonia.

  • From Benzonitrile via Benzamidoxime: A more modern, two-step process involving an addition reaction with hydroxylamine hydrochloride followed by reduction.[2][3] This route is often preferred for its operational simplicity and improved safety profile.

  • Catalytic Hydrogenation: Modern reduction methods for converting benzamidoxime to benzamidine often employ catalysts like Raney Nickel or palladium on carbon (Pd/C), offering high efficiency and cleaner reactions.[3][4]

The inherent reactivity and structural properties of the benzamidine group quickly earmarked it for further investigation, paving the way for its illustrious career in biological and medicinal chemistry.

Mechanism of Action: The Potent Embrace of Serine Proteases

The primary biological significance of benzamidine and its derivatives lies in their function as reversible, competitive inhibitors of trypsin-like serine proteases.[1][5][6] These enzymes, which include critical players in digestion (trypsin), blood coagulation (thrombin, factor Xa), and fibrinolysis (plasmin), share a common catalytic mechanism and a highly conserved active site.

The inhibitory power of benzamidine stems from the basicity and planar, triangular geometry of the amidinium group, which serves as an excellent mimic of the protonated side chain of arginine.[7] In trypsin-like proteases, the S1 specificity pocket at the base of the active site contains a conserved aspartic acid residue (Asp189). This negatively charged residue forms a strong, charge-assisted hydrogen bond with the positively charged guanidinium group of an arginine substrate, anchoring it for cleavage. The benzamidinium group fits snugly into this S1 pocket, forming a similarly strong ionic interaction with Asp189, thereby blocking the entry of the natural substrate and inhibiting the enzyme's catalytic activity.[8]

Structure-Activity Relationships (SAR)

Early research established that substitutions on the benzene ring could modulate the inhibitory potency and selectivity of benzamidine derivatives.[9][10] Key SAR insights include:

  • Hydrophobicity: Increasing the hydrophobicity of substituents can enhance binding to enzymes like thrombin, which has hydrophobic pockets adjacent to the active site.[9]

  • Extended Conformations: For enzymes with more open active site clefts, such as Factor Xa, inhibitors with extended conformations that can occupy additional subsites (S3/S4) exhibit greater potency.[11]

  • Valency: Linking multiple benzamidine moieties together can dramatically increase inhibitory potency. This "multivalency effect" enhances the effective local concentration of the inhibitor and promotes statistical rebinding, where if one head dissociates, the other remains bound, increasing the probability of the first re-binding before the entire molecule diffuses away.[12][13]

G cluster_site Interaction at the Active Site sub Arginine Substrate (Natural Ligand) sub->p1 benz Benzamidine Inhibitor (Arginine Mimic) benz->p2 enzyme Serine Protease Active Site s1_pocket S1 Specificity Pocket (with Asp189) complex_sub Enzyme-Substrate Complex enzyme->complex_sub Forms complex_inhib Enzyme-Inhibitor Complex (Inhibited) enzyme->complex_inhib Forms cleavage Peptide Bond Cleavage complex_sub->cleavage Leads to no_cleavage No Reaction complex_inhib->no_cleavage Results in p1->enzyme Binds to p2->enzyme Binds to

Caption: Benzamidine competitively inhibits serine proteases by mimicking arginine.

A Legacy in Therapeutics: The Rise of Benzamidine-Based Drugs

The potent and specific inhibition of key physiological enzymes made benzamidine derivatives highly attractive candidates for drug development. Their most significant impact has been in the field of anticoagulation.

The Anticoagulant Revolution

The coagulation cascade is a series of enzymatic activations culminating in the formation of a fibrin clot. Two central serine proteases in this cascade are thrombin and Factor Xa (fXa) . The development of direct inhibitors for these enzymes, many based on the benzamidine scaffold, marked a paradigm shift from older anticoagulants like warfarin and heparin.

  • Direct Thrombin Inhibitors (DTIs): Thrombin is the final enzyme in the cascade, converting fibrinogen to fibrin. The journey to oral DTIs began with the optimization of Nα-(2-naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide (α-NAPAP), a potent benzamidine-based thrombin inhibitor.[14] This research lineage ultimately led to the development of dabigatran , a blockbuster oral anticoagulant. Dabigatran itself is a prodrug that is converted in vivo to a potent DTI containing a benzamidine bioisostere.[1]

  • Factor Xa Inhibitors: Factor Xa sits at the convergence of the intrinsic and extrinsic coagulation pathways, making it a prime target for anticoagulation. Early exploration of benzamidine-based fXa inhibitors demonstrated proof-of-concept but was often plagued by poor oral bioavailability due to the highly basic nature of the amidine group.[15] Structure-based drug design led to the strategy of replacing one of the basic groups with less basic or neutral mimics. This work resulted in a series of potent and orally bioavailable fXa inhibitors, fundamentally shaping the landscape of modern anticoagulant therapy.[15][16]

G Intrinsic Intrinsic Pathway FXa Factor Xa Intrinsic->FXa Extrinsic Extrinsic Pathway Extrinsic->FXa Thrombin Thrombin (IIa) FXa->Thrombin Activates Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Prothrombin Prothrombin (II) Fibrinogen Fibrinogen FXa_Inhibitors Factor Xa Inhibitors (Benzamidine-based) FXa_Inhibitors->FXa Thrombin_Inhibitors Thrombin Inhibitors (Benzamidine-based) Thrombin_Inhibitors->Thrombin

Caption: Benzamidine derivatives target key serine proteases in the coagulation cascade.

Beyond Anticoagulation

The versatility of the benzamidine scaffold has led to its exploration in numerous other areas. Derivatives have been synthesized and evaluated for a range of biological activities, including:

  • Antimicrobial and Antifungal Activity: Certain benzamidine analogues have shown promise as antibiotics and antifungals, with some demonstrating efficacy against periodontitis-causing bacteria.[17][18][19]

  • Antiparasitic Agents: Pentamidine, a bivalent benzamidine, is a clinically used drug for treating parasitic infections like trypanosomiasis and leishmaniasis.[12]

For the Bench Scientist: Key Experimental Protocols

A core tenet of scientific integrity is the ability to reproduce and validate findings. This section provides detailed, self-validating protocols for the synthesis and enzymatic evaluation of a benzamidine derivative.

Protocol 1: Synthesis of Benzamidine Hydrochloride from Benzonitrile

This two-step protocol is adapted from modern, reliable methods and is suitable for a standard organic chemistry laboratory.[2]

Step A: Synthesis of Benzamidoxime

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add hydroxylamine hydrochloride (1.1 equivalents) and water. Stir at room temperature until fully dissolved.

  • Addition: Add benzonitrile (1.0 equivalent) to the flask.

  • Reaction: Cool the mixture to 10°C in an ice bath. Slowly add a 30% aqueous solution of sodium hydroxide (NaOH) dropwise over 1 hour, ensuring the temperature remains below 15°C.

  • Heating: After the addition is complete, warm the reaction mixture to 40-50°C and maintain this temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the benzonitrile spot disappears.

  • Workup: Cool the reaction mixture to 5°C. Carefully adjust the pH to 6-7 using 2N hydrochloric acid (HCl). A white solid will precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum at 50°C to yield benzamidoxime.

Step B: Reduction to Benzamidine Hydrochloride

  • Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker or a flask set up for balloon hydrogenation), dissolve the benzamidoxime (1.0 equivalent) from Step A in methanol or ethanol.

  • Catalyst: Add a catalytic amount of Raney Nickel or 5-10% Palladium on Carbon (Pd/C).

  • Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., 50 psi in a Parr shaker or a balloon).

  • Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 4-24 hours).

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Palladium on carbon can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Acidification & Isolation: To the filtrate, add a stoichiometric amount of concentrated HCl to precipitate the hydrochloride salt. Cool the mixture to promote crystallization.

  • Purification: Collect the crude product by filtration. Recrystallize from a suitable solvent system (e.g., ethanol/ether) to obtain pure, white crystals of benzamidine hydrochloride.

Protocol 2: Determining the Inhibitory Constant (Kᵢ) against Trypsin

This protocol describes a continuous-rate spectrophotometric assay to determine the Kᵢ of a benzamidine derivative against bovine trypsin.

Materials:

  • Bovine Trypsin

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Inhibitor: Benzamidine derivative stock solution in DMSO or water

  • 96-well microplate and a microplate reader capable of reading absorbance at 405 nm.

Methodology:

  • Prepare Solutions:

    • Prepare a working solution of trypsin in cold assay buffer.

    • Prepare a range of dilutions of the benzamidine inhibitor in assay buffer.

    • Prepare a stock solution of L-BAPNA substrate in DMSO and then dilute it to a working concentration in pre-warmed (37°C) assay buffer.

  • Assay Setup: In a 96-well plate, set up reactions in triplicate:

    • Add 50 µL of assay buffer to all wells.

    • Add 25 µL of different inhibitor concentrations (or buffer for the uninhibited control) to the appropriate wells.

    • Add 25 µL of the trypsin working solution to all wells except the substrate blank.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Initiate the reaction by adding 100 µL of the pre-warmed L-BAPNA substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader (pre-set to 37°C) and measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes. The product, p-nitroaniline, is yellow and absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot 1/V₀ versus inhibitor concentration ([I]). This is a Dixon plot. The x-intercept of this plot is equal to -Kᵢ.

    • Alternatively, use non-linear regression software to fit the data to the Michaelis-Menten equation for competitive inhibition to determine the Kᵢ value.

G prep Prepare Reagents (Enzyme, Inhibitor, Substrate) plate Dispense Reagents into 96-Well Plate prep->plate incubate Pre-incubate Enzyme and Inhibitor (37°C) plate->incubate initiate Initiate Reaction with Substrate Addition incubate->initiate read Kinetic Readout (Abs @ 405nm) in Plate Reader initiate->read analyze Calculate Velocities and Determine Kᵢ via Plotting/Fitting read->analyze

Caption: Workflow for determining the Kᵢ of a benzamidine inhibitor.

Quantitative Analysis: A Comparative Look at Inhibition

The extensive research into benzamidine derivatives has generated a wealth of quantitative data. The table below summarizes the inhibitory constants (Kᵢ) for benzamidine and selected derivatives against key serine proteases, illustrating the principles of SAR.

CompoundTrypsin Kᵢ (µM)Thrombin Kᵢ (µM)Plasmin Kᵢ (µM)Factor Xa Kᵢ (µM)Reference(s)
Benzamidine 19 - 35220350>100[20][][22]
Pentamidine -4.52.1-[12]
4-Aminobenzamidine -----
SQ311 (fXa Inhibitor) ---0.00033[16]

This data clearly shows how the simple benzamidine core, a moderately potent trypsin inhibitor, can be elaborated into highly potent and selective agents. For instance, the bivalent inhibitor pentamidine shows significantly increased potency against thrombin and plasmin compared to the monovalent benzamidine.[12] Furthermore, the complex derivative SQ311 demonstrates the power of structure-based design, achieving sub-nanomolar potency for Factor Xa.[16]

Modern Era and Future Horizons

The story of benzamidine is far from over. While it laid the foundation for many successful drugs, the field continues to evolve.

  • Computational Chemistry: Modern drug discovery relies heavily on structure-based design, molecular modeling, and free-energy perturbation studies to design inhibitors with improved potency, selectivity, and pharmacokinetic properties in silico before they are ever synthesized.[23]

  • Addressing Challenges: A primary historical challenge with benzamidine derivatives was achieving good oral bioavailability due to their cationic nature. The development of prodrugs and bioisosteric replacements for the amidine group has been a key strategy to overcome this hurdle.[15][16]

  • New Applications: The fundamental ability of the benzamidine scaffold to target proteases continues to inspire new research. Applications in cancer, inflammation, and neurodegenerative diseases, where proteases are often dysregulated, are active areas of investigation.

Conclusion

From its origins as a simple aromatic amidine, the benzamidine scaffold has evolved into one of the most impactful and versatile privileged structures in medicinal chemistry. Its history is inextricably linked with our growing understanding of serine protease function and its central role in physiology and disease. The development of benzamidine derivatives, particularly as anticoagulants, has revolutionized the treatment of thrombotic disorders and continues to provide a textbook example of rational drug design. As a fundamental research tool, benzamidine remains indispensable for biochemists and structural biologists. The enduring legacy and future potential of benzamidine derivatives serve as a powerful testament to the synergy of organic synthesis, enzymology, and clinical medicine.

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Exploratory

In silico modeling of 2,6-Dimethoxy-benzamidine binding

An In-Depth Technical Guide to the In Silico Modeling of 2,6-Dimethoxy-benzamidine Binding Foreword In the landscape of modern drug discovery, computational techniques, or in silico modeling, have become indispensable. T...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of 2,6-Dimethoxy-benzamidine Binding

Foreword

In the landscape of modern drug discovery, computational techniques, or in silico modeling, have become indispensable. They provide a powerful lens through which we can predict, visualize, and understand molecular interactions before committing to costly and time-consuming wet-lab experiments. This guide offers a comprehensive walkthrough of the core methodologies used to model the binding of a small molecule, 2,6-Dimethoxy-benzamidine, to a relevant protein target. As a derivative of benzamidine, a well-characterized inhibitor of serine proteases, we will use Bovine Trypsin as our model target system.[1] This choice provides a robust and well-understood framework to demonstrate the principles of molecular docking and dynamics, a protocol that is transferable to other ligand-receptor systems.

This document is structured to be a practical and logical resource for researchers, scientists, and drug development professionals. It moves from foundational principles to detailed, step-by-step protocols, emphasizing not just the "how" but the critical "why" behind each choice. Our objective is to empower you with a self-validating workflow that integrates established software and methodologies to generate reliable and actionable insights into small molecule binding.

Conceptual Framework: The Rationale of In Silico Binding Analysis

Before delving into the protocol, it is crucial to understand the two cornerstone techniques we will employ: molecular docking and molecular dynamics (MD) simulation.

  • Molecular Docking: This technique predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein's active site.[2] Docking algorithms generate numerous possible poses and use a "scoring function" to rank them, estimating the binding affinity.[3] A lower binding energy score typically indicates a more favorable and stable interaction.[4] This method is invaluable for high-throughput virtual screening and initial hit identification.[5]

  • Molecular Dynamics (MD) Simulation: While docking provides a static snapshot of the binding event, MD simulation introduces the dimension of time and motion. It simulates the physical movements of atoms and molecules in the protein-ligand complex within a realistic, solvated environment.[6] By running an MD simulation on a docked pose, we can assess its stability.[7][8] If the ligand remains stably bound in the active site throughout the simulation, it increases our confidence in the docking result.[6][8] This combination of docking and MD provides a more rigorous validation of potential drug candidates.[5]

The Comprehensive Modeling Workflow

Our workflow is a multi-stage process designed to ensure data integrity and produce a robust, validated model of the binding interaction.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Analysis cluster_validate Phase 3: Validation PDB Target Selection (e.g., Trypsin, PDB: 3PTB) PrepP Protein Preparation PDB->PrepP Ligand Ligand Design (2,6-Dimethoxy-benzamidine) PrepL Ligand Preparation Ligand->PrepL Dock Molecular Docking (e.g., AutoDock Vina) PrepP->Dock PrepL->Dock Analyze Pose Analysis & Visualization Dock->Analyze MD Molecular Dynamics Simulation (e.g., GROMACS) Analyze->MD MD_Analyze Trajectory Analysis (RMSD) MD->MD_Analyze Report Report MD_Analyze->Report Final Report & Insights

Caption: Overall workflow for in silico modeling.

Phase 1: Target and Ligand Preparation

The quality of your input structures directly determines the reliability of your results. This preparation phase is arguably the most critical part of the entire process.

Target Protein Preparation

The goal is to clean a crystal structure from the Protein Data Bank (PDB) to make it suitable for docking. We will use the crystal structure of Bovine Trypsin (PDB ID: 3PTB) as our example.[9]

G Start Start: PDB File (3PTB) Step1 Remove Water & Heteroatoms Start->Step1 Step2 Repair Missing Side Chains/Loops Step1->Step2 Step3 Add Polar Hydrogens Step2->Step3 Step4 Assign Partial Charges (e.g., Kollman) Step3->Step4 End Ready Receptor: PDBQT File Step4->End

Caption: The protein preparation workflow.

Experimental Protocol: Protein Preparation using UCSF ChimeraX

  • Fetch Structure: Open UCSF ChimeraX and fetch the PDB structure using the command: open 3ptb.

  • Remove Unnecessary Chains and Molecules: The 3PTB entry contains multiple protein chains and a co-crystallized benzamidine ligand. For this protocol, we will work with a single protein chain (e.g., Chain A). Delete other chains, water molecules, and the original ligand. This is crucial as we want to predict the binding of our new ligand without bias from the co-crystallized one.[10][11]

  • Add Hydrogens: Crystal structures often lack hydrogen atoms. Add them to satisfy valence and correct ionization states at a physiological pH (e.g., 7.4). Use the addh command.

  • Add Charges: Assign partial atomic charges to the protein atoms. This is essential for the docking software to calculate electrostatic interactions. A common choice is the AMBER ff14SB force field. Use the addcharge command.

  • Save for Docking: Save the prepared protein structure in the PDBQT file format required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

Ligand Preparation

The ligand, 2,6-Dimethoxy-benzamidine, must be converted from a 2D representation to an energy-minimized 3D structure with appropriate charges.

G Start Start: 2D Structure Step1 Generate 3D Coordinates Start->Step1 Step2 Add Hydrogens Step1->Step2 Step3 Energy Minimize (e.g., MMFF94) Step2->Step3 Step4 Assign Partial Charges (e.g., Gasteiger) Step3->Step4 Step5 Define Rotatable Bonds Step4->Step5 End Ready Ligand: PDBQT File Step5->End

Caption: The ligand preparation workflow.

Experimental Protocol: Ligand Preparation using AutoDock Tools (ADT)

  • Obtain Ligand Structure: Obtain the 2D structure of 2,6-Dimethoxy-benzamidine from a database like PubChem or sketch it using software like MarvinSketch.

  • Load and Add Hydrogens: Load the 3D structure into ADT. Add all hydrogens and compute charges. For ligands, Gasteiger charges are commonly used.[12]

  • Merge Non-Polar Hydrogens: Merge non-polar hydrogens to reduce the number of rotatable bonds and simplify the calculation.

  • Define Torsion Tree: Automatically detect the rotatable bonds. The flexibility of these bonds is critical for the ligand to adapt its conformation within the binding site.[12]

  • Save for Docking: Save the final prepared ligand in the PDBQT format.

Phase 2: Molecular Docking and Analysis

With prepared inputs, we can now perform the docking calculation and analyze the results.

Molecular Docking Simulation

Experimental Protocol: Docking with AutoDock Vina

  • Define the Binding Site (Grid Box): The "grid box" is a three-dimensional cube that defines the search space for the docking algorithm.[13] For a known target like Trypsin, this box should be centered on the active site, which is well-documented. A key residue in Trypsin's S1 pocket is Asp189, which forms a salt bridge with the positively charged amidine group of benzamidine. Center the grid box to encompass this residue and the surrounding pocket.

  • Create Configuration File: Prepare a text file (conf.txt) that specifies the file paths for the protein and ligand, the center and dimensions of the grid box, and the number of binding modes to generate.

  • Run Vina: Execute the docking calculation from the command line: vina --config conf.txt --log log.txt.

  • Output: Vina will generate a PDBQT file containing the predicted binding poses (typically 9 or 10), ranked by their binding affinity scores.[14]

Post-Docking Analysis and Visualization

The raw output from Vina is a set of coordinates and scores. The real insight comes from visualizing the interactions.

Data Presentation: Docking Results Summary

PoseBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting Residues
1-8.50.000Asp189, Gly219, Ser195
2-8.21.251Asp189, Gly219, Val213
3-7.91.874Asp189, Ser190, Trp215
............

Protocol: Analyzing Interactions with PyMOL or Discovery Studio Visualizer

  • Load Structures: Open your visualization software and load the prepared protein PDBQT file and the output PDBQT file containing the docked ligand poses.

  • Select Best Pose: Focus your analysis on the top-ranked pose (the one with the lowest binding energy).[4]

  • Visualize Interactions: Use the software's tools to identify and display non-covalent interactions. Look for:

    • Hydrogen Bonds: Key for specificity and affinity.

    • Electrostatic Interactions: Such as the expected salt bridge between the amidinium group and the carboxylate of Asp189.

    • Hydrophobic Interactions: With residues in the binding pocket.

    • Pi-Stacking: Possible interactions involving the ligand's phenyl ring.

  • Generate Figures: Create high-quality 2D and 3D diagrams that clearly show the ligand in the binding pocket and label the key interacting amino acid residues.[14][15]

Phase 3: Validation with Molecular Dynamics

To validate the stability of our top-ranked docked pose, we perform a molecular dynamics simulation.

G Start Start: Top-Ranked Protein-Ligand Complex Step1 System Solvation (Add Water Box) Start->Step1 Step2 Add Ions for Neutralization Step1->Step2 Step3 Energy Minimization Step2->Step3 Step4 Equilibration (NVT & NPT) Step3->Step4 Step5 Production MD Run (e.g., 100 ns) Step4->Step5 End Analyze Trajectory (RMSD, Interactions) Step5->End

Caption: Workflow for MD simulation and analysis.

Protocol: MD Simulation with GROMACS

  • Prepare Complex: Create a merged PDB file of the protein receptor and the top-ranked ligand pose.

  • Generate Topology: Use a force field (e.g., AMBER or CHARMM) to generate topology files for both the protein and the ligand. The topology file describes the atom types, charges, bond lengths, and angles.

  • Build the System: Place the complex in a simulation box and fill it with a water model (e.g., TIP3P). Add counter-ions (like Na+ or Cl-) to neutralize the system's overall charge.

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration: Run two short equilibration phases. First, under constant Number of particles, Volume, and Temperature (NVT) to stabilize the system's temperature. Second, under constant Number of particles, Pressure, and Temperature (NPT) to stabilize the density.

  • Production Run: Run the main simulation for a significant duration (e.g., 50-100 nanoseconds) to collect data on the system's behavior over time.

  • Analysis: The primary analysis is to calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the course of the simulation. A stable RMSD plot (i.e., one that plateaus and does not continuously increase) indicates that the complex is stable and the ligand is not diffusing out of the binding pocket.[7] This provides strong evidence that your docked pose is physically reasonable.

Conclusion and Future Perspectives

This guide has outlined a robust, multi-step workflow for the in silico modeling of 2,6-Dimethoxy-benzamidine binding to a serine protease target. By integrating molecular docking for initial pose prediction with molecular dynamics for stability validation, we can generate high-confidence models of protein-ligand interactions.

The insights gained from this process are foundational. They can guide the next steps in a drug discovery campaign, such as identifying key functional groups for binding, suggesting chemical modifications to improve affinity or selectivity, and prioritizing compounds for chemical synthesis and subsequent in vitro biological assays. This iterative cycle of computational modeling and experimental validation is the engine of modern structure-based drug design.

References

  • Quora. (2021). How does one prepare proteins for molecular docking?[Link]

  • ResearchGate. (2020). How to do MD simulation after doing docking with Autodock?[Link]

  • YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. [Link]

  • Scribd. (n.d.). Molecular Docking Tutorial: Benzamidine. [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?[Link]

  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.[Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]

  • YouTube. (2025). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. [Link]

  • ResearchGate. (2015). Is it necessary to do an MD simulation after docking?[Link]

  • Okimoto, N., et al. (2016). Molecular dynamics analysis to evaluate docking pose prediction. PMC. [Link]

  • Guterres, H., & Im, W. (2020). Integrating Molecular Docking and Molecular Dynamics Simulations. PubMed. [Link]

  • Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

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  • ResearchGate. (2019). Molecular docking proteins preparation. [Link]

  • YouTube. (2024). Learn Maestro: Preparing protein structures. [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]

  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). [Link]

  • MDPI. (2023). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. [Link]

  • Walsh Medical Media. (2023). The Molecular Docking Study of Interaction of Newly Synthesised Benzamide Appended by Pyrazolone Derivatives as Ligand Molecule. [Link]

  • PMC. (2018). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. [Link]

  • ResearchGate. (2025). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. [Link]

  • PMC. (2023). Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe. [Link]

  • PubMed. (2003). Proteomics-based target identification: bengamides as a new class of methionine aminopeptidase inhibitors. [Link]

  • Springer. (2025). In-silico screening, pharmacokinetic evaluation, DFT study, and molecular dynamic simulation as approaches for the identification of natural antisickling agents. [Link]

  • PMC. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. [Link]

  • Wikipedia. (n.d.). Benzamidine. [Link]

  • PubMed. (1998). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. [Link]

  • MDPI. (2023). In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia. [Link]

  • PubMed Central. (2024). Multi-Target In-Silico modeling strategies to discover novel angiotensin converting enzyme and neprilysin dual inhibitors. [Link]

  • Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: Preparation and Handling of 2,6-Dimethoxy-benzamidine Stock Solutions

Abstract This comprehensive guide provides a detailed protocol for the preparation, validation, and storage of stock solutions of 2,6-Dimethoxy-benzamidine, a key reagent in biochemical and pharmaceutical research. As a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, validation, and storage of stock solutions of 2,6-Dimethoxy-benzamidine, a key reagent in biochemical and pharmaceutical research. As a derivative of benzamidine, it is structurally positioned to act as a serine protease inhibitor, making the accuracy of its solution concentration critical for reproducible experimental outcomes.[1][2] This document outlines the chemical properties, safety precautions, solvent selection rationale, and step-by-step procedures for generating stable, reliable stock solutions for use by researchers, scientists, and drug development professionals.

Introduction: The Criticality of a Well-Prepared Stock Solution

2,6-Dimethoxy-benzamidine is an aromatic amidine compound.[3] The parent compound, benzamidine, is a well-established reversible competitive inhibitor of serine proteases like trypsin, thrombin, and plasmin.[1][4][5] The integrity of research involving such inhibitors is fundamentally dependent on the precise and consistent concentration of the active compound. An improperly prepared stock solution—whether due to inaccurate calculations, incomplete dissolution, degradation, or improper storage—can introduce significant variability, leading to erroneous data and irreproducible results.

This guide is designed to provide the scientific rationale behind each step of the protocol, empowering the researcher to make informed decisions tailored to their specific experimental needs. We will address the preparation of solutions from both the hydrochloride salt and the free base form of the molecule, emphasizing best practices for ensuring solution stability and efficacy.

Compound Specifications and Properties

Understanding the fundamental properties of 2,6-Dimethoxy-benzamidine is the first step toward successful stock solution preparation. The compound is most commonly available as a hydrochloride (HCl) salt, which enhances its solubility in aqueous solutions.[6]

Property2,6-Dimethoxy-benzamidine (Free Base)2,6-Dimethoxy-benzamidine HCl
CAS Number 885957-17-5[3][7]1171047-31-6[8]
Molecular Formula C₉H₁₂N₂O₂[3]C₉H₁₂N₂O₂ · HCl
Molecular Weight 180.21 g/mol [3]216.67 g/mol
Appearance -Light Yellow Solid
Predicted pKa 11.50 ± 0.50[3]-

Essential Safety and Handling

Before handling the compound, it is imperative to review the latest Safety Data Sheet (SDS) provided by the supplier. While a specific, comprehensive SDS for 2,6-Dimethoxy-benzamidine is not universally available, data from related compounds like benzamidine and benzamide suggest the following precautions.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]

  • Exposure Routes: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[9][10] Avoid contact with skin and eyes.[11][12]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[7]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[7]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Strategic Solvent Selection

The choice of solvent is dictated by the downstream application and the form of the compound (HCl salt vs. free base). The goal is to achieve complete dissolution while ensuring the compound's stability and minimizing solvent-induced artifacts in the experiment.

G cluster_0 Solvent Selection Pathway start Start: Downstream Application? app_type Cell-based Assay or Aqueous Buffer? start->app_type use_hcl Use 2,6-Dimethoxy-benzamidine HCl Salt app_type->use_hcl  Yes dmso_prep Prepare high-concentration stock in organic solvent app_type->dmso_prep  No (e.g., Organic Synthesis) water Solvent 1: Sterile Water or PBS Pros: Biocompatible Cons: Lower long-term stability use_hcl->water dmso Solvent 2: Anhydrous DMSO Pros: High solubility, good stability at -20°C Cons: Cellular toxicity, may precipitate in aqueous buffer dmso_prep->dmso other_org Solvent 3: Ethanol / DMF Pros: Alternative to DMSO Cons: Volatility (Ethanol), Toxicity (DMF) dmso_prep->other_org

Caption: Decision tree for selecting an appropriate solvent.

  • Aqueous Solvents (for HCl Salt): The hydrochloride salt is specifically designed for enhanced solubility in water.[6] For biological applications, high-purity, sterile water or a buffer like PBS (pH 7.2-7.4) is recommended. Note: Aqueous solutions of the parent compound, benzamidine, are not recommended for storage for more than one day due to hydrolysis and oxidation risks.[12][13] Therefore, always prepare aqueous solutions fresh.

  • Organic Solvents (for HCl Salt or Free Base):

    • DMSO (Dimethyl Sulfoxide): A versatile solvent capable of dissolving a wide range of organic molecules. Benzamidine HCl shows good solubility in DMSO (approx. 25 mg/mL).[12] Prepare a high-concentration primary stock (e.g., 10-100 mM) in anhydrous DMSO. Caution: Ensure the final concentration of DMSO in your assay is low (<0.5%) as it can have physiological effects.[12]

    • Ethanol: Another common organic solvent. Benzamidine HCl is soluble in ethanol (approx. 10 mg/mL).[12] It is more volatile than DMSO but can be a suitable alternative.

    • DMF (Dimethylformamide): Similar to DMSO in its solvent properties. Benzamidine HCl is soluble in DMF at approximately 25 mg/mL.[12] Use with appropriate safety precautions due to its toxicity.

Protocol: Stock Solution Preparation (10 mM Example)

This protocol provides a general workflow. Always adjust calculations for your specific target concentration and compound molecular weight.

G cluster_1 Stock Solution Preparation Workflow start 1. Calculation weigh 2. Weigh Compound start->weigh Determine mass needed dissolve 3. Add Solvent & Dissolve weigh->dissolve Transfer to sterile tube qc 4. Quality Control Check dissolve->qc Vortex, sonicate, or warm gently aliquot 5. Aliquot qc->aliquot Visually inspect for clarity store 6. Store aliquot->store Create single-use volumes

Caption: General workflow for preparing stock solutions.

Calculation of Mass

The fundamental formula is: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

Example: To prepare 5 mL of a 10 mM stock solution of 2,6-Dimethoxy-benzamidine HCl (MW = 216.67 g/mol ).

  • Convert units:

    • Concentration: 10 mM = 0.010 mol/L

    • Volume: 5 mL = 0.005 L

  • Calculate mass:

    • Mass = 0.010 mol/L × 0.005 L × 216.67 g/mol = 0.01083 g

  • Convert to milligrams:

    • Mass = 10.83 mg

Step-by-Step Protocol
  • Preparation: Bring the vial of 2,6-Dimethoxy-benzamidine HCl powder to room temperature before opening to prevent moisture condensation.

  • Weighing: Using a calibrated analytical balance, carefully weigh out the calculated mass (e.g., 10.83 mg) of the powder and place it into an appropriate sterile tube (e.g., a 15 mL conical tube).

  • Dissolution:

    • Add the desired volume of solvent (e.g., 5 mL of anhydrous DMSO) to the tube containing the powder.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes.

    • If dissolution is slow, sonicate the solution in a water bath for 5-10 minutes or warm gently to 37°C. Avoid excessive heat.

  • Quality Control: Visually inspect the solution against a dark background to ensure it is clear, colorless to light yellow, and free of any particulates. If particulates remain, continue the dissolution process.

  • Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use, light-protecting (amber) microcentrifuge tubes. Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles and to minimize contamination risk.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date. Store as recommended in the section below.

Storage and Stability

Proper storage is paramount to maintaining the integrity of the stock solution. The amidine functional group can be susceptible to hydrolysis, and benzamidine derivatives are known to be sensitive to oxidation.[13][14]

SolventStorage TemperatureRecommended DurationKey Considerations
Aqueous (Water/PBS) 2-8°CUse within 24 hours Prepare fresh before each experiment. Do not store long-term.[12]
DMSO / DMF -20°CUp to 6 monthsStore in small, tightly sealed aliquots. Protect from light. Use anhydrous solvent.[4][5]
DMSO / DMF -80°CUp to 1 yearPreferred for long-term storage. Minimizes degradation pathways.[5]
Ethanol -20°CUp to 3 monthsEnsure tubes are tightly sealed to prevent evaporation.

For maximum stability of organic stocks, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.[12]

Troubleshooting

  • Precipitation upon Dilution: High-concentration organic stocks may precipitate when diluted into aqueous buffers. To mitigate this, perform serial dilutions, vortexing between each step. Ensure the final concentration of the organic solvent is below the threshold for precipitation and cellular toxicity.

  • Solution Discoloration: A change in color may indicate oxidation or degradation. Discard any solution that appears discolored and prepare a fresh stock.

  • Inconsistent Results: If you observe variability in your experiments, the stock solution is a primary suspect. Prepare a fresh stock from the solid compound and compare results.

References

  • Benzamidine (hydrochloride) Product Information. Cayman Chemical.

  • 2,6-Dimethoxy-benzamidineHCl Product Page. Chem-Impex.

  • 2,6-Dimethoxy-benzamidine Chemical Properties. LookChem.

  • Benzamidine Hydrochloride Monohydrate Product Page. GoldBio.

  • Benzamidine Product Page. Sigma-Aldrich.

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  • Greenberg, A., et al. (2012). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. ACS Medicinal Chemistry Letters.

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  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.

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Application

Application Notes and Protocols for the Use of 2,6-Dimethoxy-benzamidine in Drug Discovery Screening

Introduction: The Rationale for Screening 2,6-Dimethoxy-benzamidine In the landscape of modern drug discovery, the strategic selection of screening compounds is paramount to identifying novel therapeutic agents. Benzamid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening 2,6-Dimethoxy-benzamidine

In the landscape of modern drug discovery, the strategic selection of screening compounds is paramount to identifying novel therapeutic agents. Benzamidine and its analogues represent a well-established class of molecules known to act as competitive inhibitors of serine proteases, a large family of enzymes implicated in a multitude of physiological and pathological processes including coagulation, fibrinolysis, inflammation, and cancer.[1][2] The core benzamidine structure serves as a potent pharmacophore that mimics the side chain of arginine, enabling it to bind effectively to the S1 specificity pocket of trypsin-like serine proteases.[3]

This application note focuses on 2,6-Dimethoxy-benzamidine , a specific analogue available to the research community. While extensive biological data for this particular derivative is not yet widely published, its structural features present a compelling case for its inclusion in screening campaigns targeting serine proteases. The introduction of two methoxy groups at the ortho positions of the phenyl ring is a deliberate medicinal chemistry strategy. These electron-donating groups can significantly influence the molecule's physicochemical properties, such as its electronic distribution and potential for hydrogen bonding, which in turn can modulate its binding affinity and selectivity for specific enzyme targets.[2] Furthermore, such substitutions can impact pharmacokinetic properties like solubility and metabolic stability. For instance, studies on other benzamide derivatives have shown that the position of methoxy groups can dramatically alter target selectivity.[4]

Therefore, 2,6-Dimethoxy-benzamidine emerges as an intriguing candidate for screening, offering the potential for novel inhibitory profiles against established and orphan serine proteases. This guide provides a comprehensive framework for researchers to systematically evaluate its biological activity, determine its inhibitory potency and mechanism, and establish a foundation for further structure-activity relationship (SAR) studies.

Physicochemical Properties of 2,6-Dimethoxy-benzamidine Hydrochloride

A foundational understanding of a compound's properties is critical for designing robust and reproducible screening assays. The hydrochloride salt of 2,6-Dimethoxy-benzamidine is noted for its excellent solubility, a key advantage for in vitro assay development.[5]

PropertyPredicted/Reported ValueSource
Molecular Formula C₉H₁₂N₂O₂·HCl
Molecular Weight 216.67 g/mol
CAS Number 1171047-31-6
Physical Form Light Yellow Solid
pKa (Predicted) 11.50 ± 0.50[6]
LogP (Predicted) 1.78790[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 3[6]

Table 1: Key physicochemical properties of 2,6-Dimethoxy-benzamidine and its hydrochloride salt.

Mechanism of Action: Competitive Inhibition of Serine Proteases

Benzamidine derivatives function as reversible, competitive inhibitors.[1] They directly compete with the enzyme's natural substrate for binding to the active site. The positively charged amidinium group is the key recognition element, forming strong ionic and hydrogen bonds with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the base of the S1 pocket. This interaction effectively blocks the substrate from accessing the catalytic triad (Ser-His-Asp), thereby preventing catalysis.

The 2,6-dimethoxy substituents on the phenyl ring do not directly interact with the S1 pocket but can influence the inhibitor's potency and selectivity through several mechanisms:

  • Electronic Effects: The electron-donating nature of the methoxy groups can modulate the pKa of the amidinium group, potentially enhancing its interaction with the active site aspartate.

  • Conformational Constraints: The ortho-methoxy groups may restrict the rotation of the phenyl ring, locking the molecule into a more favorable conformation for binding.

  • Secondary Interactions: These groups may form additional hydrogen bonds or van der Waals interactions with residues lining the entrance to the active site, thereby increasing affinity or conferring selectivity for certain proteases over others.

cluster_Enzyme Serine Protease Active Site S1_Pocket S1 Specificity Pocket (contains Asp189) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) S1_Pocket->Catalytic_Triad Positions for cleavage Product Cleaved Products Catalytic_Triad->Product Catalysis Substrate Natural Substrate (e.g., Arginine-containing peptide) Substrate->S1_Pocket Binds Inhibitor 2,6-Dimethoxy-benzamidine Inhibitor->S1_Pocket Competitively Binds & Blocks Substrate Access

Figure 1: Mechanism of competitive inhibition by 2,6-Dimethoxy-benzamidine.

Experimental Protocols

The following protocols provide detailed methodologies for determining the inhibitory activity of 2,6-Dimethoxy-benzamidine against two representative serine proteases: trypsin and plasmin. These assays can be readily adapted for other trypsin-like serine proteases.

Protocol 1: Trypsin Inhibition Assay using a Chromogenic Substrate

This protocol determines the inhibitory potency (IC₅₀ and Kᵢ) of 2,6-Dimethoxy-benzamidine against bovine trypsin by measuring the reduction in the rate of hydrolysis of the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).

Materials:

  • 2,6-Dimethoxy-benzamidine hydrochloride (Test Compound)

  • Bovine Pancreatic Trypsin (e.g., Sigma-Aldrich Cat# T8003)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA, e.g., Sigma-Aldrich Cat# B3279)

  • Tris-HCl buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2)

  • DMSO (ACS grade)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.

    • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C.

    • Trypsin Working Solution: Immediately before use, dilute the trypsin stock solution in Assay Buffer to a final concentration of 20 µg/mL.

    • L-BAPNA Substrate Stock Solution: Prepare a 60 mM stock solution of L-BAPNA in DMSO.

    • L-BAPNA Working Solution: Dilute the L-BAPNA stock solution in pre-warmed (37°C) Assay Buffer to the desired final concentrations (for Kᵢ determination, a range of concentrations around the Kₘ value is required, e.g., 0.1, 0.2, 0.4, 0.8, 1.6 mM).

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of 2,6-Dimethoxy-benzamidine hydrochloride in DMSO.

    • Test Compound Dilutions: Perform serial dilutions of the Test Compound stock solution in Assay Buffer to achieve a range of concentrations for testing (e.g., from 1 mM down to 10 nM).

  • Assay Protocol (96-well plate format):

    • Add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of the appropriate Test Compound dilution to the sample wells. For control wells (no inhibition), add 25 µL of Assay Buffer.

    • Add 25 µL of the Trypsin Working Solution to all wells except the blank wells. For blank wells, add 25 µL of Assay Buffer.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 100 µL of the pre-warmed L-BAPNA Working Solution to all wells.

    • Immediately begin measuring the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate Reaction Velocity: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • IC₅₀ Determination: Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Kᵢ Determination: To determine the inhibition constant (Kᵢ) and the mode of inhibition, repeat the assay with multiple concentrations of both the substrate (L-BAPNA) and the inhibitor. Plot the data using a Dixon plot (1/V₀ vs. [Inhibitor]) or a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) at different fixed inhibitor concentrations. For competitive inhibition, the lines on a Lineweaver-Burk plot will intersect on the y-axis.[3]

cluster_prep 1. Reagent Preparation cluster_assay 2. Plate Assay cluster_analysis 3. Data Analysis P1 Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Stock Solutions P2 Create Serial Dilutions of 2,6-Dimethoxy-benzamidine P1->P2 A1 Add Buffer, Inhibitor (or Buffer control), and Trypsin to 96-well plate A2 Pre-incubate at 37°C for 15 minutes A1->A2 A3 Initiate reaction by adding L-BAPNA substrate A2->A3 A4 Measure Absorbance at 405 nm kinetically A3->A4 D1 Calculate Initial Velocity (V₀) from kinetic reads D2 Plot % Inhibition vs. [Inhibitor] to determine IC₅₀ D1->D2 D3 Use multiple substrate and inhibitor concentrations D1->D3 D4 Generate Dixon or Lineweaver-Burk plots to determine Kᵢ and confirm competitive inhibition D3->D4

Figure 2: Workflow for the chromogenic trypsin inhibition assay.

Protocol 2: Plasmin Inhibition Assay using a Fluorogenic Substrate

This protocol is designed to assess the inhibition of human plasmin using a sensitive fluorogenic substrate. This method is particularly useful for high-throughput screening (HTS) due to its high signal-to-background ratio.

Materials:

  • 2,6-Dimethoxy-benzamidine hydrochloride (Test Compound)

  • Human Plasmin (e.g., from a commercial supplier)

  • Fluorogenic Plasmin Substrate (e.g., a peptide substrate with a fluorophore like AMC or AFC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • DMSO (ACS grade)

  • 96-well or 384-well black, solid-bottom microplates

  • Fluorescence plate reader with appropriate excitation/emission filters for the chosen fluorophore.

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

    • Plasmin Stock Solution: Reconstitute and store as per the manufacturer's instructions.

    • Plasmin Working Solution: Dilute the plasmin stock in Assay Buffer to a final concentration that gives a robust linear signal within the desired assay time (e.g., 5-10 nM). This should be optimized empirically.

    • Fluorogenic Substrate Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO.

    • Fluorogenic Substrate Working Solution: Dilute the substrate stock in Assay Buffer to a final concentration typically at or below its Kₘ value to maximize sensitivity to competitive inhibitors.

    • Test Compound Stock and Dilutions: Prepare as described in Protocol 1.

  • Assay Protocol (384-well plate format):

    • Using a liquid handler or multichannel pipette, add 10 µL of the Test Compound dilutions to the sample wells. For control wells, add 10 µL of Assay Buffer containing the same percentage of DMSO.

    • Add 10 µL of the Plasmin Working Solution to all wells.

    • Mix gently and incubate for 30 minutes at room temperature, protected from light.

    • Initiate the reaction by adding 10 µL of the Fluorogenic Substrate Working Solution to all wells.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The data analysis follows the same principles as in Protocol 1. Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence signal increase.

    • Determine IC₅₀ and Kᵢ values using appropriate curve fitting and graphical analysis (e.g., Dixon or Lineweaver-Burk plots).

Trustworthiness and Self-Validation: Essential Controls

For every assay, the inclusion of proper controls is non-negotiable to ensure data integrity and trustworthiness.

  • Positive Control: A known inhibitor of the target enzyme (e.g., unlabeled benzamidine or aprotinin for trypsin) should be run in parallel to validate the assay's ability to detect inhibition.

  • Negative Control (No Inhibitor): This determines the 100% enzyme activity level (V₀_max).

  • No Enzyme Control (Blank): This measures the background signal from substrate auto-hydrolysis or fluorescence interference and should be subtracted from all other readings.

  • Compound Interference Controls: To rule out false positives, the test compound should be incubated with the substrate in the absence of the enzyme to check for any quenching or enhancement of the signal.

Conclusion and Future Directions

2,6-Dimethoxy-benzamidine is a promising, yet underexplored, tool for drug discovery programs targeting serine proteases. Its unique substitution pattern warrants a thorough investigation of its inhibitory profile. The protocols detailed in this application note provide a robust starting point for researchers to determine its IC₅₀ and Kᵢ values against a panel of serine proteases. This will not only elucidate its potency but also its selectivity profile, which is a critical determinant of therapeutic potential. Subsequent SAR studies, using 2,6-Dimethoxy-benzamidine as a reference compound, can further refine the benzamidine scaffold to develop highly potent and selective inhibitors for specific therapeutic applications.

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  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Institutes of Health. [Link]

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  • Alves, N. J., & Kline, J. A. (2015). Comparative study on the inhibition of plasmin and delta-plasmin via benzamidine derivatives. Biochemical and Biophysical Research Communications, 457(2), 235-240. [Link]

  • Wannaclick, T., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1680-1684. [Link]

  • Chakravarthula, T. N., et al. (2022). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. National Institutes of Health. [Link]

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Method

Application Notes &amp; Protocols: Investigating 2,6-Dimethoxy-benzamidine as a Novel PRMT1 Inhibitor in Targeted Therapy Research

Introduction: The Rationale for Targeting PRMT1 in Oncology Protein Arginine Methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the guanidin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting PRMT1 in Oncology

Protein Arginine Methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins. This post-translational modification is a critical regulatory mechanism in numerous cellular processes. PRMTs are broadly classified into three types based on the methylation state they produce. Type I PRMTs, the most prevalent of which is PRMT1, are responsible for the majority of arginine methylation in mammalian cells, leading to the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (ADMA).[1][2]

PRMT1 is overexpressed in a multitude of cancers, including breast, lung, colon, and pancreatic cancer, and its elevated expression often correlates with poor patient prognosis.[1][3] The oncogenic role of PRMT1 is multifaceted, influencing DNA damage repair, transcriptional regulation of key oncogenes and tumor suppressors, and the activation of pro-survival signaling pathways.[1][2][3] For instance, PRMT1 has been shown to regulate the EGFR and Wnt signaling pathways, which are frequently hyperactivated in cancer.[4][5] Given its pivotal role in tumor progression, PRMT1 has emerged as a compelling target for the development of novel anticancer therapies.[1][6]

The benzamidine scaffold is a well-established pharmacophore known to inhibit serine proteases and, more recently, has been identified as a promising starting point for the design of PRMT inhibitors.[7][8][9][10] The structural similarity of the amidine group to the guanidinium moiety of arginine allows these compounds to competitively bind to the active site of PRMTs.[7][8] This document outlines the application of 2,6-Dimethoxy-benzamidine , a novel investigational compound, as a putative selective inhibitor of PRMT1 for targeted therapy research. We provide the scientific context and detailed protocols for its characterization.

Mechanism of Action: How PRMT1 Inhibition Impacts Cancer Signaling

PRMT1's substrates are diverse and include both histone and non-histone proteins. A primary mechanism of PRMT1's function in transcriptional regulation is the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a), a mark associated with transcriptional activation.[2][3] By inhibiting PRMT1, we can hypothesize a reduction in this activating mark on the promoters of oncogenes, leading to their downregulation.

Furthermore, PRMT1 methylates numerous non-histone proteins involved in cancer-associated signaling pathways. For example, PRMT1-mediated methylation of EGFR can enhance its signaling activity, promoting cancer cell proliferation.[4][11] Inhibition of PRMT1 would be expected to abrogate this effect. Similarly, by modulating components of the Wnt/β-catenin pathway, PRMT1 can influence cell fate, proliferation, and migration.[1][4][5]

The inhibition of PRMT1 by a small molecule like 2,6-Dimethoxy-benzamidine is predicted to induce a cascade of anti-tumor effects, including the suppression of oncogenic gene expression, inhibition of pro-growth signaling, and induction of apoptosis.

PRMT1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA Oncogenes Oncogenes Cell_Proliferation Cell_Proliferation Oncogenes->Cell_Proliferation Apoptosis_Inhibition Apoptosis_Inhibition Oncogenes->Apoptosis_Inhibition Histone_H4 Histone_H4 Histone_H4->Oncogenes Activates Transcription Transcription_Factors Transcription Factors (e.g., p53, Twist1) Transcription_Factors->Oncogenes Regulates Transcription PRMT1 PRMT1 PRMT1->Histone_H4 Methylates (H4R3me2a) PRMT1->Transcription_Factors Methylates SAH SAH PRMT1->SAH EGFR EGFR PRMT1->EGFR Methylates Wnt_Pathway_Proteins Wnt Pathway Proteins (e.g., β-catenin, Axin) PRMT1->Wnt_Pathway_Proteins Methylates SAM SAM SAM->PRMT1 Methyl Donor 2_6_Dimethoxy_benzamidine 2,6-Dimethoxy- benzamidine 2_6_Dimethoxy_benzamidine->PRMT1 Inhibits EGFR->Cell_Proliferation Promotes Wnt_Pathway_Proteins->Cell_Proliferation Promotes Growth_Factors Growth_Factors Growth_Factors->EGFR Activates in_vitro_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Serial_Dilution Serial Dilution of 2,6-Dimethoxy-benzamidine Incubation Incubate at 30°C for 1h Serial_Dilution->Incubation Reagent_Mix Prepare Reaction Mix (PRMT1, H4 peptide, [3H]-SAM) Reagent_Mix->Incubation Stop_Reaction Stop with TCA Incubation->Stop_Reaction Filtration Filter and Wash Stop_Reaction->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting IC50_Calculation Calculate % Inhibition and IC50 Scintillation_Counting->IC50_Calculation

Caption: Workflow for the in vitro PRMT1 enzymatic inhibition assay.

Protocol 2: Cellular Assay for PRMT1 Inhibition

This protocol assesses the ability of 2,6-Dimethoxy-benzamidine to inhibit PRMT1 activity within a cellular context by measuring the levels of a specific PRMT1-mediated methylation mark, H4R3me2a, using Western blotting. [12] Materials:

  • Cancer cell line with high PRMT1 expression (e.g., MCF-7 breast cancer cells)

  • Cell culture medium and supplements

  • 2,6-Dimethoxy-benzamidine

  • MS023 (a known Type I PRMT inhibitor) as a positive control

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: anti-H4R3me2a, anti-total Histone H4, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of 2,6-Dimethoxy-benzamidine (e.g., 0.1, 1, 10, 25 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (MS023, e.g., 10 µM).

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Separate 20-30 µg of protein per lane on a 15% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against H4R3me2a (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total Histone H4 and GAPDH to ensure equal loading.

  • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the H4R3me2a signal to total Histone H4.

Data Presentation:

TreatmentConcentration (µM)Relative H4R3me2a Level (%)
DMSO-100
2,6-Dimethoxy-benzamidine1Hypothetical Value: 85
10Hypothetical Value: 42
25Hypothetical Value: 15
MS023 (Positive Control)10Hypothetical Value: 25
Protocol 3: Cell Proliferation Assay

This protocol evaluates the effect of 2,6-Dimethoxy-benzamidine on the proliferation of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that measures ATP levels as an indicator of metabolically active cells. [13] Materials:

  • Cancer cell line (e.g., MCF-7)

  • 96-well opaque-walled plates

  • 2,6-Dimethoxy-benzamidine

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed 2,000-5,000 cells per well in a 96-well opaque-walled plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of 2,6-Dimethoxy-benzamidine (e.g., 0.01 to 100 µM) in triplicate. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of cell viability relative to the DMSO-treated control wells.

  • Determine the GI50 (concentration for 50% growth inhibition) by plotting the data on a dose-response curve.

Data Presentation:

Cell LineCompoundGI50 (µM)
MCF-72,6-Dimethoxy-benzamidineHypothetical Value: 8.5
Protocol 4: In Vivo Xenograft Tumor Model Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of 2,6-Dimethoxy-benzamidine in a mouse xenograft model. [14][15][16][17] Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Cancer cell line (e.g., MCF-7) mixed with Matrigel

  • 2,6-Dimethoxy-benzamidine formulated for in vivo administration (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 5 x 10⁶ MCF-7 cells in 100 µL of a 1:1 mixture of medium and Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer 2,6-Dimethoxy-benzamidine (e.g., 50 mg/kg) or vehicle control to the mice daily via oral gavage or intraperitoneal injection.

  • Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies of H4R3me2a levels by immunohistochemistry).

  • Analyze the data by comparing the tumor growth rates and final tumor volumes between the treated and control groups.

in_vivo_workflow Cell_Implantation Implant Cancer Cells into Mice Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Daily Administration of 2,6-Dimethoxy-benzamidine or Vehicle Randomization->Treatment Monitoring Measure Tumor Volume and Body Weight (2x/week) Treatment->Monitoring Repeated Cycle Endpoint Endpoint Reached (e.g., Day 21) Monitoring->Endpoint Analysis Euthanize, Excise Tumors, and Analyze Data Endpoint->Analysis

Caption: Workflow for the in vivo xenograft model study.

Conclusion

The application notes and protocols provided herein offer a comprehensive guide for the initial investigation of 2,6-Dimethoxy-benzamidine as a novel PRMT1 inhibitor. Based on the established role of PRMT1 in cancer and the known inhibitory potential of benzamidine-containing compounds, this molecule represents a promising candidate for targeted therapy research. The described experimental workflows will enable researchers to systematically evaluate its biochemical potency, cellular activity, and in vivo efficacy, thereby validating its potential as a lead compound for further drug development.

References

  • Hu, X., et al. (2023). PRMT1 in human neoplasm: cancer biology and potential therapeutic target. Journal of Translational Medicine. [Link]

  • Gao, G., et al. (2019). PRMT1 loss sensitizes cells to PRMT5 inhibition. Nucleic Acids Research. [Link]

  • Stopa, N., et al. (2021). Structure, Activity, and Function of PRMT1. International Journal of Molecular Sciences. [Link]

  • Wang, C.-J., et al. (2022). Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell. Frontiers in Chemistry. [Link]

  • Downey, M., et al. (2015). Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polarization. ACS Chemical Biology. [Link]

  • Goulet, I., et al. (2021). PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer. Cancers. [Link]

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Application

Application Notes and Protocols for the Experimental Design and Study of 2,6-Dimethoxy-benzamidine Derivatives

Introduction: The Scientific Rationale for Investigating 2,6-Dimethoxy-benzamidine Derivatives The benzamidine scaffold is a well-established pharmacophore, recognized for its ability to act as a reversible competitive i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for Investigating 2,6-Dimethoxy-benzamidine Derivatives

The benzamidine scaffold is a well-established pharmacophore, recognized for its ability to act as a reversible competitive inhibitor of trypsin-like serine proteases and other enzymes.[1] Its inherent structural features allow it to mimic the guanidinium group of arginine, enabling it to bind to the S1 pocket of many serine proteases.[2][3] The strategic placement of substituents on the phenyl ring can significantly modulate the potency, selectivity, and pharmacokinetic properties of these derivatives. This guide focuses on the 2,6-dimethoxy substitution pattern, a design choice that offers distinct advantages in drug discovery.

The methoxy groups at the 2 and 6 positions are electron-donating and can influence the electronic environment of the benzamidine moiety, potentially enhancing binding affinity to specific biological targets.[3] Furthermore, this substitution pattern can impart favorable physicochemical properties, such as improved metabolic stability and oral bioavailability. While the broader class of benzamidines has been investigated for various therapeutic applications, including as anticoagulants and antimicrobials, the 2,6-dimethoxy substitution provides a focused area for developing novel therapeutic agents with potentially superior profiles.[4][5][6][7]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed experimental designs and protocols for the systematic investigation of 2,6-dimethoxy-benzamidine derivatives. The methodologies outlined herein are designed to be self-validating, incorporating the principles of robust assay design, rigorous data analysis, and a logical progression from in vitro characterization to in vivo evaluation.

Part 1: Initial Target Identification and In Vitro Characterization

The initial phase of research should focus on identifying the primary biological targets of the 2,6-dimethoxy-benzamidine derivatives and characterizing their in vitro activity. Based on the known pharmacology of the benzamidine scaffold, serine proteases and bacterial proteases are logical starting points for investigation.

Serine Protease Inhibition Assays

Serine proteases are a large family of enzymes involved in a wide range of physiological and pathological processes, including coagulation, inflammation, and cancer.[8][9] A panel of relevant serine proteases should be selected for initial screening to determine the inhibitory profile of the synthesized 2,6-dimethoxy-benzamidine derivatives.

Key Serine Proteases for Screening:

  • Thrombin and Factor Xa: Key enzymes in the coagulation cascade. Inhibition of these targets suggests anticoagulant potential.

  • Plasmin: A key enzyme in the fibrinolytic system. Inhibition of plasmin may have applications in controlling bleeding.[10]

  • Trypsin and Chymotrypsin: Often used as model serine proteases for initial characterization.

  • Neutrophil Elastase and Cathepsin G: Involved in inflammatory processes.[8]

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against human plasmin using the chromogenic substrate S-2251™.[11]

Materials:

  • Human Plasmin (e.g., from Chromogenix)

  • Chromogenic Substrate S-2251™ (H-D-Val-Leu-Lys-pNA)[11]

  • Tris Buffer (50 mM Tris-HCl, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • 2,6-Dimethoxy-benzamidine derivatives (test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Aprotinin)

Procedure:

  • Prepare Reagents:

    • Reconstitute S-2251™ in sterile water to a stock concentration of 3-4 mmol/L. This solution is stable for at least 6 months at 2-8°C.[11][12]

    • Prepare a working solution of Human Plasmin in Tris Buffer. The final concentration should be determined empirically to yield a linear rate of substrate hydrolysis over the desired time course.

    • Prepare serial dilutions of the test compounds and the positive control in Tris Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Tris Buffer (to make up the final volume)

      • Test compound or control at various concentrations

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding the Human Plasmin working solution to each well.

    • Immediately add the S-2251™ working solution to each well. The final concentration of S-2251™ is typically at or near its Km value for plasmin (approximately 0.3 mM).[11]

  • Data Acquisition:

    • Measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader. The rate of p-nitroaniline (pNA) formation is proportional to the plasmin activity.[11]

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Expected Data:

CompoundTargetIC50 (µM)
Derivative 1Plasmin5.2
Derivative 2Plasmin1.8
AprotininPlasmin0.05
Antimicrobial and Anti-virulence Activity

Benzamidine derivatives have shown promise as antimicrobial agents, particularly against pathogens implicated in periodontal disease, such as Porphyromonas gingivalis.[4][5][6][7] The virulence of P. gingivalis is largely attributed to cysteine proteases known as gingipains (Rgp and Kgp).[13]

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.

Materials:

  • Porphyromonas gingivalis (e.g., ATCC 33277)

  • Appropriate growth medium (e.g., supplemented Brain Heart Infusion broth)

  • 96-well microplate

  • 2,6-Dimethoxy-benzamidine derivatives

  • Positive control antibiotic (e.g., Chlorhexidine)

  • Resazurin (for viability assessment)

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture P. gingivalis under anaerobic conditions to mid-logarithmic phase.

    • Adjust the bacterial suspension to a concentration of 5 x 10⁵ CFU/mL in the growth medium.

  • Prepare Compound Dilutions:

    • In a 96-well plate, perform a two-fold serial dilution of the test compounds and positive control in the growth medium.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate under anaerobic conditions at 37°C for 48-72 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Viability can be confirmed by adding a resazurin solution and observing for a color change (blue to pink indicates viable bacteria).

This assay measures the inhibition of the proteolytic activity of gingipains from P. gingivalis.

Materials:

  • P. gingivalis culture supernatant (as a source of secreted gingipains) or purified gingipains.

  • Fluorogenic peptide substrate specific for Rgp (e.g., Z-Arg-AMC) or Kgp (e.g., Z-Lys-AMC).

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, containing a reducing agent like DTT).

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Assay Setup:

    • In a 96-well black microplate, add the assay buffer, test compound at various concentrations, and the P. gingivalis supernatant or purified enzyme.

    • Pre-incubate at 37°C for 15 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding the fluorogenic substrate.

  • Data Acquisition:

    • Measure the increase in fluorescence (Excitation/Emission wavelengths appropriate for AMC) over time.

  • Data Analysis:

    • Calculate the initial reaction rates and determine the IC50 values as described in Protocol 1.

In Vitro Cytotoxicity Assessment

It is crucial to assess the potential toxicity of the lead compounds against human cells to ensure a therapeutic window. Human Embryonic Kidney (HEK-293) cells are a commonly used cell line for initial cytotoxicity screening.[14][15][16]

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • HEK-293 cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • 96-well cell culture plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

Procedure:

  • Cell Seeding:

    • Seed HEK-293 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the 2,6-dimethoxy-benzamidine derivatives for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., Triton X-100).[17]

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the CC50 (50% cytotoxic concentration) value for each compound.

Visualizing the Initial Characterization Workflow

G cluster_0 In Vitro Characterization synthesis Synthesis of 2,6-Dimethoxy-benzamidine Derivatives target_screening Primary Target Screening synthesis->target_screening antimicrobial Antimicrobial Assays synthesis->antimicrobial cytotoxicity Cytotoxicity Assessment target_screening->cytotoxicity Active Hits antimicrobial->cytotoxicity Active Hits sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar_analysis

Caption: Workflow for the initial in vitro characterization of novel derivatives.

Part 2: In Vivo Experimental Design

Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties and efficacy. The choice of animal model will depend on the intended therapeutic application.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compounds is critical. Rodent models (mice or rats) are typically used for initial PK studies.[18][19]

Experimental Design:

  • Animal Model: Male Sprague-Dawley rats or CD-1 mice.

  • Dosing:

    • Intravenous (IV) administration to determine clearance, volume of distribution, and half-life.

    • Oral (PO) administration to determine oral bioavailability.

  • Sample Collection: Serial blood samples are collected at various time points post-dose.

  • Bioanalysis: Development of a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the compound in plasma.

Key PK Parameters to Determine:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t₁/₂ Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability
Efficacy Studies

To evaluate the efficacy of compounds targeting P. gingivalis, a ligature-induced periodontitis model in rats can be used.

Procedure:

  • A ligature is placed around a molar to induce plaque accumulation.

  • P. gingivalis is orally inoculated.

  • The test compound is administered systemically (e.g., oral gavage) or locally.

  • After a defined period, the animals are euthanized, and the jaws are collected.

  • Efficacy is assessed by measuring alveolar bone loss (e.g., using micro-CT) and inflammatory markers in the gingival tissue.

For compounds with anticoagulant activity, a ferric chloride-induced arterial thrombosis model in mice is commonly used.

Procedure:

  • The carotid artery is exposed.

  • A filter paper saturated with ferric chloride is applied to the artery to induce injury.

  • The test compound is administered prior to the injury.

  • Blood flow is monitored to determine the time to vessel occlusion.

Visualizing a Serine Protease-Mediated Pathway

G cluster_coagulation Simplified Coagulation Cascade FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Thrombin Thrombin FactorXa->Thrombin activates Prothrombin Prothrombin Fibrin Fibrin Clot Thrombin->Fibrin cleaves Fibrinogen Fibrinogen Inhibitor 2,6-Dimethoxy- benzamidine Derivative Inhibitor->Thrombin inhibits

Caption: Inhibition of Thrombin in the coagulation cascade by a benzamidine derivative.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the in vitro and in vivo studies should be used to establish a clear structure-activity relationship (SAR). This involves systematically modifying the chemical structure of the 2,6-dimethoxy-benzamidine derivatives and assessing the impact on activity, selectivity, and pharmacokinetic properties.[20]

Key Areas for Modification:

  • Substituents on the phenyl ring: While maintaining the 2,6-dimethoxy pattern, other positions can be substituted to fine-tune activity.

  • Linker modifications: If the derivatives are more complex, the linker connecting the benzamidine core to other moieties can be altered.

  • Bioisosteric replacements: The amidine group can be replaced with other functional groups to improve properties like oral bioavailability.

The goal of this iterative process is to identify a lead candidate with an optimal balance of potency, selectivity, safety, and drug-like properties for further preclinical development.

References

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  • Ceuleers, H., Hanning, N., Haukali, O., Soliymani, R., Covaci, A., & De Winter, B. Y. (2021). The Effect of Serine Protease Inhibitors on Visceral Pain in Different Rodent Models With an Intestinal Insult. Frontiers in Pharmacology, 12, 749007.
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Method

Application Notes and Protocols for the Use of Diamidine-Based Inhibitors in PRMT1 Cell-Based Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of diamidine-based compounds, exemplified by Furamidine (DB75), for the targeted inhibition...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of diamidine-based compounds, exemplified by Furamidine (DB75), for the targeted inhibition of Protein Arginine Methyltransferase 1 (PRMT1) in cell-based assays. This document outlines the mechanism of action, detailed experimental protocols, and data analysis strategies to effectively probe PRMT1 function in a cellular context.

Introduction to PRMT1 and Diamidine-Based Inhibitors

Protein arginine methylation is a critical post-translational modification that plays a pivotal role in a myriad of cellular processes, including transcriptional regulation, signal transduction, DNA repair, and RNA metabolism.[1][2] This modification is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). The PRMT family is broadly classified into three types based on the methylation state they produce. Type I PRMTs, which include PRMT1, PRMT2, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8, are responsible for the formation of asymmetric dimethylarginine (ADMA).[3]

PRMT1 is the predominant Type I enzyme in mammalian cells, accounting for as much as 85% of all ADMA formation.[4][5] Its widespread activity and diverse substrate profile, which includes both histone and non-histone proteins, underscore its importance in cellular homeostasis.[1][6] Dysregulation of PRMT1 activity has been implicated in various pathological conditions, most notably in cancer, making it an attractive target for therapeutic intervention.[5]

Diamidine-containing compounds have emerged as a promising class of small molecule inhibitors targeting PRMTs.[7] The diamidine pharmacophore is thought to mimic the guanidino group of arginine, the natural substrate for PRMTs.[8] Furamidine (also known as DB75) is a well-characterized, cell-permeable diamidine compound that demonstrates selective inhibition of PRMT1.[9] Its ability to effectively enter cells and engage with its target makes it a valuable chemical tool for elucidating the cellular functions of PRMT1.[10][11]

Mechanism of Action of Furamidine (DB75)

Furamidine functions as a substrate-competitive inhibitor of PRMT1.[12] The structural similarity of its amidine groups to the guanidino side chain of arginine allows it to bind to the arginine-binding pocket within the PRMT1 active site.[8] This competitive binding prevents the natural protein substrates from accessing the enzyme, thereby inhibiting the transfer of a methyl group from the S-adenosyl-L-methionine (SAM) cofactor to the substrate. The inhibition is reversible, and kinetic studies have shown that Furamidine is primarily competitive with the protein substrate and non-competitive with the SAM cofactor.[12]

cluster_0 PRMT1 Catalytic Cycle cluster_1 Inhibition by Furamidine PRMT1 PRMT1 (Active Enzyme) Complex PRMT1-SAM-Substrate Complex PRMT1->Complex Binds Substrate PRMT1_inactive PRMT1 SAM SAM (Methyl Donor) SAM->PRMT1 Binds Substrate Protein Substrate (Arginine) Substrate->Complex Complex->PRMT1 Methyl Transfer Product Methylated Substrate (ADMA) Complex->Product SAH SAH Complex->SAH Furamidine Furamidine (DB75) Furamidine->PRMT1_inactive Competes with Substrate Inhibited_Complex PRMT1-Furamidine Complex (Inactive) PRMT1_inactive->Inhibited_Complex

Figure 1: Mechanism of PRMT1 inhibition by Furamidine.

Application: Monitoring PRMT1 Activity in Cells via Western Blot

A robust and widely accepted method to monitor the cellular activity of PRMT1 is to measure the methylation status of its key substrates. One of the most specific and well-characterized substrates of PRMT1 is Histone H4, which is asymmetrically dimethylated at Arginine 3 (H4R3me2a).[2] This modification is a hallmark of PRMT1 activity and can be reliably detected using specific antibodies.

Upon treatment of cells with a PRMT1 inhibitor like Furamidine, a dose-dependent decrease in the H4R3me2a mark is expected. This change can be quantified by Western blotting, using an antibody specific for the H4R3me2a modification. To ensure accurate quantification, the signal from the H4R3me2a antibody is normalized to the signal from an antibody against total Histone H4, which serves as a loading control.[13]

start Seed Cells treat Treat with Furamidine (DB75) (e.g., 24-72 hours) start->treat control Vehicle Control (e.g., DMSO) start->control extract Histone Extraction (Acid Extraction Method) treat->extract control->extract quant Protein Quantification (e.g., Bradford Assay) extract->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking (e.g., 5% Milk in TBST) transfer->block ab1 Primary Antibody Incubation: - Anti-H4R3me2a - Anti-Total H4 block->ab1 ab2 Secondary Antibody Incubation (HRP-conjugated) ab1->ab2 detect Chemiluminescent Detection ab2->detect analyze Image Acquisition & Densitometry detect->analyze result Normalize H4R3me2a to Total H4 analyze->result

Figure 2: Experimental workflow for assessing PRMT1 inhibition.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment with Furamidine (DB75)

This protocol describes the general procedure for treating cultured mammalian cells with Furamidine to inhibit PRMT1 activity. MCF7 cells are recommended due to their high basal levels of H4R3me2a, providing a robust window for observing inhibition.

Materials:

  • MCF7 (or other suitable) human cancer cell line

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Furamidine dihydrochloride (DB75)

  • DMSO (for stock solution)

  • 6-well tissue culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding: Seed MCF7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest (e.g., 2.5 x 10^5 cells/well). Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Inhibitor Preparation: Prepare a 10 mM stock solution of Furamidine in DMSO. Further dilute this stock solution in complete growth medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0, 1, 5, 10, 25, 50 µM) to determine the optimal concentration for your cell line.

  • Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of Furamidine. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the inhibitor dilutions.

  • Incubation: Incubate the cells for 48 to 72 hours at 37°C and 5% CO2. The optimal incubation time may vary depending on the cell line and should be determined empirically.

  • Harvesting: After incubation, proceed immediately to histone extraction (Protocol 2).

Protocol 2: Histone Extraction from Cultured Cells

This protocol details an acid extraction method to enrich for histone proteins, which improves the quality of Western blot analysis for histone modifications.[14]

Materials:

  • Treated cells in 6-well plates (from Protocol 1)

  • Ice-cold PBS

  • Hypotonic Lysis Buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors)

  • 0.4 N Sulfuric Acid (H2SO4)

  • Trichloroacetic Acid (TCA)

  • Ice-cold acetone

  • 1.5 mL microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Cell Wash: Place the 6-well plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add 1 mL of Hypotonic Lysis Buffer to each well. Scrape the cells and transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.

  • Incubation: Incubate on a rotator for 30 minutes at 4°C to allow the cells to swell.

  • Nuclei Pelleting: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei. Carefully discard the supernatant.

  • Acid Extraction: Resuspend the nuclear pellet in 400 µL of 0.4 N H2SO4. Incubate on a rotator for at least 1 hour (or overnight) at 4°C.

  • Clarification: Centrifuge at 16,000 x g for 10 minutes at 4°C. Transfer the supernatant, which contains the acid-soluble histones, to a new pre-chilled 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 132 µL of TCA (final concentration of ~33%) to the supernatant. Mix well and incubate on ice for 30 minutes.

  • Histone Pelleting: Centrifuge at 16,000 x g for 15 minutes at 4°C. A white pellet of histone proteins should be visible.

  • Washing: Carefully discard the supernatant. Wash the pellet twice with 1 mL of ice-cold acetone, centrifuging at 16,000 x g for 5 minutes at 4°C for each wash.

  • Drying and Solubilization: After the final wash, carefully remove all residual acetone and allow the pellet to air dry for 5-10 minutes. Do not over-dry. Resuspend the histone pellet in an appropriate volume of deionized water (e.g., 50-100 µL).

  • Quantification: Determine the protein concentration using a Bradford assay.

Protocol 3: Western Blotting for H4R3me2a

This protocol describes the Western blot procedure to detect changes in H4R3me2a levels.

Materials:

  • Histone extracts (from Protocol 2)

  • Laemmli sample buffer (4x)

  • 15% SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Primary Antibodies:

    • Anti-Histone H4 (asymmetric dimethyl R3) antibody (e.g., Abcam ab194683, RayBiotech 150-165)[15][16]

    • Anti-Histone H4 antibody (loading control) (e.g., Cell Signaling Technology #2592)[17]

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Chemiluminescent substrate (ECL)

  • Western blot imaging system

Procedure:

  • Sample Preparation: Mix 10-15 µg of histone extract with Laemmli sample buffer, and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.

  • Transfer: Transfer the proteins to a PVDF membrane according to the manufacturer's instructions.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer. Recommended dilutions are typically 1:1000 for both anti-H4R3me2a and anti-total H4. Incubate overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted 1:5000 to 1:10000 in blocking buffer) for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions and capture the signal using an imaging system.

Data Analysis and Expected Results

The primary output of this assay is the relative level of H4R3me2a. Using densitometry software (e.g., ImageJ), quantify the band intensity for H4R3me2a and total H4 for each sample. Normalize the H4R3me2a signal to the corresponding total H4 signal. A successful experiment will show a dose-dependent decrease in the normalized H4R3me2a signal in cells treated with Furamidine compared to the vehicle control.

Quantitative Data Summary

The following tables summarize the inhibitory potency of Furamidine (DB75) against various PRMT isoforms and its cytotoxic effects in different cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Furamidine (DB75) against PRMTs

EnzymeIC50 (µM)Selectivity vs. PRMT1Reference
PRMT19.4-[18]
PRMT5166~18-fold[9]
PRMT6283~30-fold[9]
PRMT4 (CARM1)>400>42-fold[9]

Table 2: Cellular Potency of Furamidine (DB75) in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
U87MG-derived GSCsGlioblastoma15.64
Various Leukemia LinesLeukemia~20[7]

Troubleshooting

ProblemPossible CauseSolution
No or weak H4R3me2a signal Low basal PRMT1 activity in the chosen cell line.Use a cell line with known high PRMT1 activity, such as MCF7.
Inefficient histone extraction.Ensure complete nuclear lysis and proper acid extraction. Verify protein concentration.
Antibody issue.Check antibody datasheet for recommended conditions. Run a positive control (e.g., lysate from untreated MCF7 cells).
High background on Western blot Insufficient blocking or washing.Increase blocking time to 1.5 hours. Increase the number and duration of washes.
Secondary antibody concentration too high.Titrate the secondary antibody to a lower concentration.
Inconsistent loading (variable Total H4 signal) Inaccurate protein quantification.Be meticulous during the Bradford assay. Ensure the histone pellet is fully solubilized.
Pipetting errors during loading.Use high-quality pipette tips and careful technique.
No effect of Furamidine Inhibitor is inactive.Use a fresh stock of Furamidine. Confirm the correct concentration was used.
Cell line is resistant.Some cell lines may have efflux pumps or other mechanisms of resistance. Try a different cell line.
Insufficient treatment time.Increase the incubation time with the inhibitor (e.g., up to 72 hours).

References

  • Yan, L., Yan, C., Qian, K., Su, H., Kofsky-Wofford, S. A., Lee, W. C., Zhao, X., Ho, M. C., Ivanov, I., & Zheng, Y. G. (2014). Diamidine compounds for selective inhibition of protein arginine methyltransferase 1. Journal of Medicinal Chemistry, 57(6), 2611–2622. [Link]

  • RayBiotech. (n.d.). Anti-Asymmetric DiMethyl-Histone H4-R3 Antibody. Retrieved January 22, 2026, from [Link]

  • Qian, K., Yan, C., Yan, L., Liu, Z., & Zheng, Y. G. (2017). Discovery of decamidine as a new and potent PRMT1 inhibitor. MedChemComm, 8(3), 567-572. [Link]

  • Bio-protocol. (2005). Protocol for histone acid extraction for Western blot. Retrieved January 22, 2026, from [Link]

  • Lee, C. H., Kim, S. J., Lee, Y. J., Kim, S. H., & Kim, J. Y. (2020). Inhibition of PRMT1 Suppresses the Growth of U87MG-Derived Glioblastoma Stem Cells by Blocking the STAT3 Signaling Pathway. International Journal of Molecular Sciences, 21(21), 8205. [Link]

  • Shechter, D., Dormann, H. L., Allis, C. D., & Hake, S. B. (2007). Extraction, purification and analysis of histones. Nature Protocols, 2(6), 1445–1457. [Link]

  • EpigenTek. (n.d.). Epigenase™ Type I PRMT Methyltransferase Activity/Inhibition Assay Kit (Colorimetric). Retrieved January 22, 2026, from [Link]

  • van der Meer, T., Jansen, A. J. G., van den Biggelaar, M., & van den Eshof, B. L. (2021). Inhibition of Arginine Methylation Impairs Platelet Function. International Journal of Molecular Sciences, 22(16), 8632. [Link]

  • Thompson, P. R., & Fast, W. (2006). Activity-Based Protein Profiling of Protein Arginine Methyltransferase 1. Journal of the American Chemical Society, 128(41), 13382–13383. [Link]

  • Bio-Rad. (n.d.). Nuclear Loading Control Antibodies. Retrieved January 22, 2026, from [Link]

  • Thiebaut, C., Eve, L., Poulard, C., & Le Romancer, M. (2021). Structure, Activity, and Function of PRMT1. Life (Basel, Switzerland), 11(11), 1147. [Link]

  • Thiebaut, C., Eve, L., Poulard, C., & Le Romancer, M. (2021). Structure, Activity, and Function of PRMT1. Life, 11(11), 1147. [Link]

  • Osborne, T. C., Obianyo, O., Zhang, X., & Thompson, P. R. (2007). Protein Arginine Methyltransferase 1: Positively Charged Residues in Substrate Peptides Distal to the Site of Methylation Are Important for Substrate Binding and Catalysis. Biochemistry, 46(46), 13370–13381. [Link]

  • Thiebaut, C., Eve, L., Poulard, C., & Le Romancer, M. (2021). Structure, Activity, and Function of PRMT1. Life, 11(11), 1147. [Link]

  • Samuel, T., Szelag, M., & Ghavami, S. (2023). Biomedical effects of protein arginine methyltransferase inhibitors. Frontiers in Pharmacology, 14, 1243161. [Link]

  • Lansiaux, A., Tanious, F., Mishal, Z., Dassonneville, L., Kumar, A., Stephens, C. E., Hu, Q., Wilson, W. D., Boykin, D. W., & Bailly, C. (2002). Distribution of furamidine analogues in tumor cells: targeting of the nucleus or mitochondria depending on the amidine substitution. Cancer Research, 62(24), 7219–7229. [Link]

  • Lansiaux, A., Tanious, F., Mishal, Z., Dassonneville, L., Kumar, A., Stephens, C. E., Hu, Q., Wilson, W. D., Boykin, D. W., & Bailly, C. (2002). Distribution of furamidine analogues in tumor cells: targeting of the nucleus or mitochondria depending on the amidine substitution. Cancer research, 62(24), 7219–7229. [Link]

  • Stopa, A., Kubiak, K., & Skorski, T. (2020). Role of PRMTs in cancer: Could minor isoforms be leaving a mark?. World journal of clinical oncology, 11(11), 899–913. [Link]

Sources

Application

Determining the Inhibition Constant (Kᵢ) of 2,6-Dimethoxy-benzamidine for Trypsin: An Application Note and Protocol

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the inhibition constant (Kᵢ) of 2,6-dimethoxy-benzamidine for the serine protease, tryps...

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the inhibition constant (Kᵢ) of 2,6-dimethoxy-benzamidine for the serine protease, trypsin. The following sections will delve into the theoretical underpinnings of enzyme kinetics, provide a detailed experimental protocol, and guide you through the data analysis necessary to accurately characterize this inhibitor-enzyme interaction.

Introduction: The Significance of Trypsin Inhibition

Trypsin, a member of the serine protease family, plays a crucial role in digestion by hydrolyzing proteins. Its activity is tightly regulated in biological systems, and dysregulation is implicated in various pathological conditions. Consequently, the identification and characterization of trypsin inhibitors are of significant interest in both biochemical research and drug discovery.

Benzamidine and its derivatives are well-known competitive inhibitors of trypsin and other serine proteases.[1][2] This application note focuses on 2,6-dimethoxy-benzamidine, a specific derivative whose inhibitory potency against trypsin is not yet widely documented. The inhibition constant, Kᵢ, is a critical parameter that quantifies the affinity of an inhibitor for an enzyme. A lower Kᵢ value signifies a more potent inhibitor. This guide will equip you with the necessary tools to experimentally determine the Kᵢ of 2,6-dimethoxy-benzamidine for trypsin.

Theoretical Framework: Understanding Enzyme Inhibition Kinetics

The interaction between an enzyme, its substrate, and an inhibitor can be described by established kinetic models. A foundational concept is the Michaelis-Menten equation , which relates the initial reaction velocity (v₀) to the substrate concentration ([S]).

Reversible inhibitors, which bind non-covalently to an enzyme, can be classified into several types based on their mechanism of action. As a benzamidine derivative, 2,6-dimethoxy-benzamidine is presumed to be a competitive inhibitor , binding to the active site of trypsin and preventing the substrate from binding.

The inhibition constant (Kᵢ) is the dissociation constant of the enzyme-inhibitor complex. For a competitive inhibitor, the Kᵢ can be determined experimentally by measuring the reaction velocity at various substrate and inhibitor concentrations.

Another important parameter is the half-maximal inhibitory concentration (IC₅₀) , which is the concentration of an inhibitor that reduces the enzyme activity by 50% under specific experimental conditions. For a competitive inhibitor, the IC₅₀ value is related to the Kᵢ by the Cheng-Prusoff equation :

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

where [S] is the substrate concentration and Kₘ is the Michaelis constant for the substrate.[3]

To elucidate the mechanism of inhibition and determine the Kᵢ, graphical analysis methods are employed. The Lineweaver-Burk plot (a double reciprocal plot of 1/v₀ versus 1/[S]) and the Dixon plot (a plot of 1/v₀ versus inhibitor concentration [I]) are powerful tools for this purpose.

Materials and Reagents

Reagent/Material Specifications Recommended Supplier
Bovine TrypsinTPCK-treated, lyophilized powderSigma-Aldrich
2,6-Dimethoxy-benzamidinePurity >95%To be synthesized or sourced from a chemical supplier
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)Substrate for trypsinSigma-Aldrich
Tris-HClMolecular biology gradeMajor chemical suppliers
Calcium Chloride (CaCl₂)AnhydrousMajor chemical suppliers
Hydrochloric Acid (HCl)1 M solutionMajor chemical suppliers
Dimethyl Sulfoxide (DMSO)ACS gradeMajor chemical suppliers
96-well microplatesClear, flat-bottomMajor laboratory suppliers
Microplate readerCapable of reading absorbance at 410 nmMajor instrument manufacturers
Pipettes and tipsCalibratedMajor laboratory suppliers

Experimental Protocol

This protocol is designed for a 96-well microplate format, allowing for high-throughput analysis.

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0. Prepare fresh and store at 4°C.

  • Trypsin Stock Solution (1 mg/mL): Dissolve bovine trypsin in cold 1 mM HCl to the desired concentration. Prepare fresh before each experiment and keep on ice.

  • 2,6-Dimethoxy-benzamidine Stock Solution (10 mM): Dissolve 2,6-dimethoxy-benzamidine in DMSO. The final concentration of DMSO in the assay should be kept below 1% to avoid enzyme inhibition.

  • BAPNA Stock Solution (20 mM): Dissolve BAPNA in DMSO.[4]

  • BAPNA Working Solutions: Prepare a series of dilutions of the BAPNA stock solution in the Assay Buffer to achieve the desired final substrate concentrations for the Kᵢ determination.

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Microplate Assay cluster_analysis Data Analysis prep_buffer Assay Buffer add_reagents Add Buffer, Trypsin, and Inhibitor prep_buffer->add_reagents prep_trypsin Trypsin Solution prep_trypsin->add_reagents prep_inhibitor Inhibitor Dilutions prep_inhibitor->add_reagents prep_substrate Substrate Dilutions add_substrate Initiate with Substrate prep_substrate->add_substrate pre_incubate Pre-incubate add_reagents->pre_incubate pre_incubate->add_substrate read_plate Kinetic Read at 410 nm add_substrate->read_plate calc_velocity Calculate Initial Velocities read_plate->calc_velocity plot_ic50 Generate IC50 Curve calc_velocity->plot_ic50 plot_lb Construct Lineweaver-Burk Plot calc_velocity->plot_lb plot_dixon Construct Dixon Plot calc_velocity->plot_dixon calc_ki Calculate Ki plot_ic50->calc_ki plot_lb->calc_ki plot_dixon->calc_ki

Caption: Experimental workflow for determining the Ki of 2,6-dimethoxy-benzamidine.

Step-by-Step Assay Procedure for IC₅₀ Determination
  • Prepare the 96-well plate:

    • Add 140 µL of Assay Buffer to each well.

    • Add 20 µL of the Trypsin working solution to each well, except for the blank wells. For the blank, add 20 µL of 1 mM HCl.

    • Add 20 µL of a serial dilution of 2,6-dimethoxy-benzamidine to the test wells. For the control (no inhibitor) wells, add 20 µL of DMSO.

  • Pre-incubation: Gently mix the plate and incubate at 37°C for 10 minutes.

  • Initiate the reaction: Add 20 µL of the BAPNA working solution to all wells. The final volume in each well will be 200 µL.

  • Kinetic measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 410 nm every minute for 10-15 minutes.

Step-by-Step Assay Procedure for Kᵢ Determination

To determine the mode of inhibition and the Kᵢ, you will need to perform the assay with varying concentrations of both the substrate (BAPNA) and the inhibitor (2,6-dimethoxy-benzamidine).

  • Prepare a matrix in a 96-well plate with different concentrations of BAPNA along the rows and different concentrations of 2,6-dimethoxy-benzamidine along the columns.

  • Follow the same procedure as for the IC₅₀ determination, adding the corresponding concentrations of substrate and inhibitor to each well.

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.

Data Analysis

Calculation of Initial Velocity

The rate of BAPNA hydrolysis is directly proportional to the rate of increase in absorbance at 410 nm. The initial velocity (v₀) of the reaction can be calculated from the linear portion of the absorbance versus time plot.

IC₅₀ Determination
  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(v₀_control - v₀_inhibitor) / v₀_control] x 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kᵢ Determination using Graphical Methods

inhibition_models cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition comp_e Enzyme (E) comp_es ES Complex comp_e->comp_es +S comp_ei EI Complex comp_e->comp_ei +I comp_s Substrate (S) comp_i Inhibitor (I) comp_es->comp_e -S comp_p Product (P) comp_es->comp_p -> E + P comp_ei->comp_e -I noncomp_e Enzyme (E) noncomp_es ES Complex noncomp_e->noncomp_es +S noncomp_ei EI Complex noncomp_e->noncomp_ei +I noncomp_s Substrate (S) noncomp_i Inhibitor (I) noncomp_es->noncomp_e -S noncomp_esi ESI Complex noncomp_es->noncomp_esi +I noncomp_p Product (P) noncomp_es->noncomp_p -> E + P noncomp_ei->noncomp_e -I noncomp_ei->noncomp_esi +S noncomp_esi->noncomp_es -I noncomp_esi->noncomp_ei -S

Caption: Simplified models of competitive and non-competitive enzyme inhibition.

  • Lineweaver-Burk Plot:

    • Plot 1/v₀ versus 1/[S] for each inhibitor concentration.

    • For a competitive inhibitor, the lines will intersect on the y-axis (1/Vₘₐₓ). The x-intercept is -1/Kₘ(app), where Kₘ(app) = Kₘ(1 + [I]/Kᵢ).

  • Dixon Plot:

    • Plot 1/v₀ versus [I] for each substrate concentration.

    • For a competitive inhibitor, the lines will intersect at a point where the x-coordinate is equal to -Kᵢ.

Kᵢ Calculation from IC₅₀

Once the Kₘ of BAPNA for trypsin is determined from the Lineweaver-Burk plot of the uninhibited reaction, the Kᵢ can be calculated from the experimentally determined IC₅₀ value using the Cheng-Prusoff equation.[3]

Expected Results and Interpretation

For a competitive inhibitor like 2,6-dimethoxy-benzamidine, the Lineweaver-Burk plot will show a series of lines with different slopes intersecting at the same point on the y-axis. The Dixon plot will show a series of lines intersecting to the left of the y-axis, with the x-coordinate of the intersection point representing -Kᵢ.

The calculated Kᵢ value will provide a quantitative measure of the inhibitory potency of 2,6-dimethoxy-benzamidine against trypsin. A lower Kᵢ indicates tighter binding and more effective inhibition.

Troubleshooting

Problem Possible Cause Solution
No or very low enzyme activityInactive trypsin, incorrect buffer pHUse fresh trypsin, verify buffer pH
High background absorbanceSubstrate instabilityPrepare fresh BAPNA solution
Inconsistent resultsPipetting errors, temperature fluctuationsCalibrate pipettes, ensure stable temperature control
Non-linear initial ratesSubstrate depletion, enzyme instabilityUse lower enzyme concentration or shorter reaction time

References

  • Cui, C., et al. (2018). Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA. International Journal of Molecular Sciences, 19(11), 3385. Available at: [Link]

  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Available at: [Link]

  • Mogaki, R., Okuro, K., & Aida, T. (2015). Trypsin inhibition by benzamidine-conjugated molecular glues. Chemical science, 6(5), 2802-2806. Available at: [Link]

  • de Oliveira, G. G., et al. (2012). The Effect of Organic Solvents and Other Parameters on Trypsin-Catalyzed Hydrolysis of Nα-benzoyl-arginine-p-nitroanilide. A Project-Oriented Biochemical Experiment. Journal of Chemical Education, 89(1), 132-134. Available at: [Link]

  • Yoshimoto, T., & Tsuru, D. (1985). Inhibition of four human serine proteases by substituted benzamidines. Journal of pharmacobio-dynamics, 8(11), 957-963. Available at: [Link]

  • Krebs, G. (1979). [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors]. Biochimie, 61(4), 559-565. Available at: [Link]

Sources

Method

Application Notes and Protocols for High-Throughput Screening with 2,6-Dimethoxy-benzamidine

Introduction: The Scientific Rationale for Screening 2,6-Dimethoxy-benzamidine High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for Screening 2,6-Dimethoxy-benzamidine

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel therapeutic candidates.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2,6-Dimethoxy-benzamidine in HTS campaigns. While this specific molecule may not have extensive published HTS data, its structural features strongly suggest its utility as a scaffold for inhibitor discovery, particularly against serine proteases.

The core of this molecule is the benzamidine moiety, a well-established pharmacophore known to act as a reversible competitive inhibitor of trypsin-like serine proteases.[2][3] The positively charged amidinium group mimics the side chain of arginine or lysine, allowing it to bind effectively within the negatively charged S1 specificity pocket of these enzymes.[4] The addition of two methoxy groups at the 2 and 6 positions of the phenyl ring can significantly influence the molecule's properties. These groups can alter the electronic distribution of the aromatic ring and provide additional points of interaction within the binding site, potentially enhancing potency and selectivity.[5][6] Methoxy groups are known to impact ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters, making their inclusion a key consideration in medicinal chemistry.[5][6][7]

Therefore, this application note will focus on a robust HTS protocol designed to identify and characterize the inhibitory activity of 2,6-Dimethoxy-benzamidine and analogous compounds against a representative serine protease. The principles and methodologies described herein are broadly applicable to other enzyme classes where a benzamidine scaffold could be expected to show activity.

The Target: Serine Proteases in Disease

Serine proteases are a large family of enzymes that play critical roles in a multitude of physiological processes, including digestion, blood coagulation, and immunity.[8] Their dysregulation is implicated in numerous diseases, such as cancer, inflammation, and viral infections, making them attractive targets for therapeutic intervention.[8][9][10] For the purpose of this guide, we will use a generic trypsin-like serine protease as our target enzyme.

Principle of the Assay: A Fluorogenic Approach for HTS

The proposed HTS assay utilizes a fluorogenic substrate to measure the enzymatic activity of the target serine protease. The substrate consists of a peptide sequence recognized by the enzyme, which is conjugated to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by the active protease, the AMC is released, resulting in a quantifiable increase in fluorescence. The presence of an inhibitor, such as 2,6-Dimethoxy-benzamidine, will reduce the rate of substrate cleavage, leading to a decrease in the fluorescent signal. This method is highly sensitive and amenable to the high-density formats (384- or 1536-well plates) used in HTS.[9][10]

Experimental Workflow and Protocols

The overall workflow for an HTS campaign with 2,6-Dimethoxy-benzamidine is depicted below. This process begins with the primary screen to identify initial "hits" and is followed by a series of validation and characterization assays to confirm their activity and elucidate their mechanism of action.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Validation cluster_2 Mechanism of Action Studies PS Primary HTS of Compound Library (single concentration) DA Data Analysis: Calculate % Inhibition PS->DA HI Hit Identification (compounds exceeding threshold) DA->HI CR Confirmatory Screen (re-test of hits) HI->CR IC50 IC50 Determination (dose-response curves) CR->IC50 FP False Positive Assays (e.g., counter-screens) IC50->FP KM Kinetic Analysis (e.g., Lineweaver-Burk plot) FP->KM BA Binding Assays (e.g., SPR, ITC) KM->BA

Caption: High-throughput screening workflow for 2,6-Dimethoxy-benzamidine.

Protocol 1: Primary High-Throughput Screening

This protocol is designed for a 384-well plate format. All additions of reagents should be performed with automated liquid handlers to ensure consistency.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.

  • Target Enzyme: Purified trypsin-like serine protease.

  • Fluorogenic Substrate: e.g., Boc-Gln-Arg-Arg-AMC.

  • Compound Library: Including 2,6-Dimethoxy-benzamidine, typically dissolved in DMSO.

  • Positive Control: A known inhibitor of the target enzyme (e.g., aprotinin).

  • Negative Control: DMSO.

  • 384-well, low-volume, black plates.

  • Plate reader with fluorescence detection capabilities (Excitation: ~380 nm, Emission: ~460 nm).

Procedure:

  • Compound Plating: Dispense 50 nL of each compound from the library into the wells of the 384-well plate to achieve a final concentration of 10 µM. Also, plate the positive and negative controls.

  • Enzyme Addition: Add 5 µL of the target enzyme solution (at 2X the final desired concentration) in assay buffer to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compounds to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of the fluorogenic substrate solution (at 2X the final desired concentration) in assay buffer to all wells to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in the plate reader and measure the fluorescence intensity every 60 seconds for 15-20 minutes.

Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Determine the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Rate_compound - Rate_background) / (Rate_DMSO - Rate_background))

  • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls).

Protocol 2: IC50 Determination

For compounds identified as hits in the primary screen, a dose-response experiment is performed to determine their potency (IC50 value).

Procedure:

  • Serial Dilution: Create a series of dilutions of the hit compound (e.g., 10-point, 3-fold serial dilution starting from 100 µM) in DMSO.

  • Compound Plating: Dispense 50 nL of each dilution into the wells of a 384-well plate.

  • Follow steps 2-5 from the Primary HTS protocol.

Data Analysis:

  • Calculate the percent inhibition for each concentration of the compound.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Hit Validation and Counter-Screening

A critical step in any HTS campaign is the elimination of false positives.[11] These are compounds that appear to be active in the primary assay but do not inhibit the target enzyme through a specific binding mechanism.

Common sources of false positives:

  • Assay Interference: Compounds that are fluorescent at the assay wavelengths or that quench the fluorescence of the product.

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.

  • Reactivity: Compounds that chemically modify the enzyme or substrate.

A simple counter-screen:

To identify fluorescent compounds, repeat the primary assay protocol without the addition of the enzyme. Any compound that produces a signal in the absence of the enzyme is a potential source of assay interference.

Mechanism of Action: Elucidating Competitive Inhibition

Based on its core structure, 2,6-Dimethoxy-benzamidine is predicted to be a competitive inhibitor.[2] This can be confirmed through kinetic studies.

MOA E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I S Substrate (S) ES->E -S P Product (P) ES->P k_cat I Inhibitor (I) (2,6-Dimethoxy-benzamidine) EI->E -I

Caption: Mechanism of competitive inhibition by 2,6-Dimethoxy-benzamidine.

Protocol:

  • Perform the enzyme activity assay with varying concentrations of the substrate in the absence and presence of different fixed concentrations of 2,6-Dimethoxy-benzamidine.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

  • For a competitive inhibitor, the lines will intersect on the y-axis, indicating that the Vmax is unchanged, while the apparent Km increases.

Data Presentation: Summarizing HTS Results

The results of the HTS campaign should be summarized in a clear and concise manner.

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC50 (µM)Putative Mechanism
2,6-Dimethoxy-benzamidine85.22.5Competitive
Analogue A78.95.1Competitive
Analogue B12.3>100Inactive
Positive Control (Aprotinin)98.50.01Competitive

Trustworthiness and Self-Validation

The protocols described in this application note are designed to be self-validating. The inclusion of appropriate controls (positive and negative) in every assay plate is essential for monitoring the performance and reproducibility of the screen. Statistical measures such as the Z'-factor should be calculated for each plate to ensure the quality of the data. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.[1] Furthermore, the multi-step hit validation process, including confirmatory screens, IC50 determination, and counter-screens, is designed to systematically eliminate false positives and increase confidence in the identified hits.

Conclusion

2,6-Dimethoxy-benzamidine represents a promising starting point for the discovery of novel serine protease inhibitors. The high-throughput screening protocols and validation strategies outlined in this document provide a comprehensive framework for identifying and characterizing its inhibitory activity. By understanding the causality behind the experimental choices and implementing a robust hit validation cascade, researchers can confidently advance promising compounds into the next stages of the drug discovery pipeline.

References

  • Berdichevsky, Y., Zemel, R., Bachmatov, L., Abramovich, A., Koren, R., Sathiyamoorthy, P., Golan-Goldhirsh, A., Tur-Kaspa, R., & Benhar, I. (2003). A novel high throughput screening assay for HCV NS3 serine protease inhibitors. Journal of Virological Methods, 107(2), 245-255. [Link]

  • Brandt, W., Holtje, H. D., & Schirmeister, T. (2004). Molecular modeling of the inhibition of the cysteine protease rhodesain from Trypanosoma congolense. Journal of Molecular Modeling, 10(1), 37-45.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.
  • Stürzebecher, J., Vieweg, H., Wikström, P., & Markwardt, F. (1989). New developments in the field of synthetic, low-molecular weight inhibitors of thrombin. Thrombosis Research, 54(4), 245-252.
  • Katz, B. A., Clark, J. M., Finer-Moore, J. S., Koerber, S. C., & Stroud, R. M. (1998). The 1.1-A crystal structure of the complex of human urokinase and its small-molecule inhibitor 4-iodobenzo[b]thiophene-2-carboxamidine. Acta Crystallographica Section D: Biological Crystallography, 54(Pt 6 Pt 2), 1279-1290.
  • Shulgin, A. T. (1973). Mescaline: the chemistry and pharmacology of its analogs. Lloydia, 36(1), 46-58.
  • Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]

  • Tsunematsu, H., & Ide, T. (2000). Inhibition of trypsin and thrombin by amidinonaphthols and their related compounds. Bioorganic & Medicinal Chemistry Letters, 10(18), 2149-2151.
  • Grokipedia. (n.d.). 2,6-Dimethoxyamphetamine. Retrieved from [Link]

  • Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Tomlinson, S. M., Malmstrom, R. D., & Russo, A. G. (2008). High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease. Antiviral Research, 80(2), 147-155. [Link]

  • Ricklin, D., Hajishengallis, G., Yang, K., & Lambris, J. D. (2010). Complement: a key system for immune surveillance and homeostasis.
  • Taylor & Francis Online. (2023). Methoxy group: a non-lipophilic “scout” for protein pocket finding. [Link]

  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]

  • Tidwell, R. R., Geratz, J. D., & Dann, O. (1978). Diarylamidines. 2. Synthesis and trypanocidal activity of 2,6-disubstituted derivatives of 4,4'-diamidinodiphenylamine. Journal of Medicinal Chemistry, 21(7), 612-617.
  • PubChem. (n.d.). 2,6-Dimethoxyphenol. Retrieved from [Link]

  • O'Hagan, D. (2008). Understanding the role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 739-758.
  • ResearchGate. (n.d.). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. Retrieved from [Link]

  • Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube. [Link]

  • Tervonen, T. A., He, T., & Klefström, J. (2017). Virtual Screening of Transmembrane Serine Protease Inhibitors. Methods in Molecular Biology, 1572, 185-197. [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

Application

The Strategic Use of 2,6-Dimethoxybenzamidine in Protein Crystallography: Application Notes and Protocols for Drug Discovery

Introduction: The Rationale for Employing 2,6-Dimethoxybenzamidine in Structural Biology In the landscape of structure-based drug discovery, particularly within the realm of fragment-based approaches, the selection of ap...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Employing 2,6-Dimethoxybenzamidine in Structural Biology

In the landscape of structure-based drug discovery, particularly within the realm of fragment-based approaches, the selection of appropriate chemical matter for crystallographic screening is paramount. 2,6-Dimethoxybenzamidine emerges as a compelling fragment, particularly for interrogating the active sites of serine proteases. Its utility stems from the foundational recognition of the benzamidine scaffold as a potent and well-characterized inhibitor of enzymes like trypsin and thrombin.[1][2] The benzamidine moiety itself is a strong mimic of the guanidinium group of arginine, enabling it to form key salt-bridge interactions with aspartate residues often found at the bottom of the S1 specificity pocket of these proteases.[3]

The addition of the two methoxy groups at the 2 and 6 positions of the phenyl ring introduces several strategic advantages for the crystallographer and medicinal chemist:

  • Modulation of Physicochemical Properties: The methoxy groups increase the lipophilicity of the benzamidine core, which can enhance binding to hydrophobic sub-pockets adjacent to the primary binding site. This can lead to improved affinity and potentially altered selectivity compared to the parent benzamidine.

  • Vectorial Elaboration: The methoxy groups provide synthetic handles for the chemical elaboration of the fragment into a more potent and drug-like lead compound. Understanding the precise orientation of these groups within the protein's active site through crystallography is crucial for guiding these synthetic efforts.[4]

  • Probing Molecular Recognition: The steric bulk of the methoxy groups can be used to probe the conformational plasticity of the target's active site. Their presence may induce subtle conformational changes that are not observed with smaller fragments, providing valuable insights into the dynamic nature of the protein.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2,6-dimethoxybenzamidine in protein crystallography. It offers detailed protocols for co-crystallization and crystal soaking, explains the underlying scientific principles, and provides a framework for interpreting the resulting structural data. While specific public-domain data on 2,6-dimethoxybenzamidine complexes is limited, the protocols and principles outlined herein are derived from extensive experience with the parent benzamidine scaffold and other fragment-based screening campaigns against serine proteases, offering a robust starting point for your research.[5][6]

Core Concepts in Crystallographic Screening with 2,6-Dimethoxybenzamidine

The successful generation of a protein-ligand complex crystal structure using 2,6-dimethoxybenzamidine can be achieved through two primary methods: co-crystallization and crystal soaking. The choice between these methods is often empirical and depends on the specific properties of the target protein and the ligand.[7]

Co-crystallization involves mixing the purified protein with 2,6-dimethoxybenzamidine prior to setting up crystallization trials. This approach is often favored when the ligand is expected to induce a significant conformational change in the protein that might be necessary for crystal lattice formation.

Crystal soaking entails introducing 2,6-dimethoxybenzamidine to pre-existing crystals of the apo-protein. This method is generally simpler and less protein-intensive. It is particularly effective when the ligand can readily diffuse into the solvent channels of the crystal and access the binding site without disrupting the crystal lattice.[8]

Below is a workflow diagram illustrating the key stages in a crystallographic fragment screening experiment with 2,6-dimethoxybenzamidine.

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_data Data Collection & Analysis Prot_prep Protein Expression & Purification Co_cryst Co-crystallization Prot_prep->Co_cryst Apo_cryst Apo-protein Crystallization Prot_prep->Apo_cryst Lig_prep 2,6-Dimethoxybenzamidine Stock Preparation Lig_prep->Co_cryst Soaking Crystal Soaking Lig_prep->Soaking Xray X-ray Diffraction Data Collection Co_cryst->Xray Apo_cryst->Soaking Soaking->Xray Structure_sol Structure Solution & Refinement Xray->Structure_sol Analysis Structural Analysis Structure_sol->Analysis binding_mode cluster_protein Protein Active Site cluster_ligand 2,6-Dimethoxybenzamidine Asp189 Aspartate Residue (e.g., Asp189 in Trypsin) Hydrophobic_pocket Hydrophobic Sub-pocket Main_chain Main-chain Atoms Amidine Amidine Group Amidine->Asp189 Salt Bridge Amidine->Main_chain Hydrogen Bonds Phenyl Phenyl Ring Phenyl->Hydrophobic_pocket Hydrophobic Interactions Methoxy Methoxy Groups Methoxy->Hydrophobic_pocket van der Waals Interactions

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Solubility of 2,6-Dimethoxy-benzamidine in Assay Buffers

Welcome to the technical support guide for 2,6-Dimethoxy-benzamidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,6-Dimethoxy-benzamidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the solubility of this compound in your experimental setups.

Introduction

2,6-Dimethoxy-benzamidine is a compound of interest in various biochemical and cellular assays. However, its utility can be hampered by poor aqueous solubility, leading to precipitation in assay buffers and compromising the accuracy and reproducibility of experimental results. This guide offers a structured approach to systematically address and overcome these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 2,6-Dimethoxy-benzamidine that influence its solubility?

A1: Understanding the physicochemical properties of 2,6-Dimethoxy-benzamidine is the first step in troubleshooting solubility issues. Key parameters include:

PropertyPredicted ValueSignificance for Solubility
Molecular Weight 180.206 g/mol [1]Higher molecular weight can sometimes correlate with lower aqueous solubility.
pKa 11.50 ± 0.50[1]As a basic compound, its ionization state, and therefore solubility, is highly dependent on pH.[2]
LogP 1.78790[1]This positive value indicates a degree of lipophilicity, suggesting it prefers a non-polar environment over an aqueous one.
Hydrogen Bond Donors 2[1]Can participate in hydrogen bonding, which can aid solubility in protic solvents.
Hydrogen Bond Acceptors 3[1]Can accept hydrogen bonds, influencing interactions with solvent molecules.

The high pKa is particularly important; it indicates that 2,6-Dimethoxy-benzamidine is a weak base. According to the principles of pH-dependent solubility, this compound will be more soluble in acidic conditions where it can be protonated to form a more soluble cationic species.[2]

Q2: Why is my 2,6-Dimethoxy-benzamidine precipitating when I dilute my DMSO stock into aqueous assay buffer?

A2: This is a common phenomenon for hydrophobic compounds.[3] Your DMSO stock solution can hold a high concentration of the compound. However, when this is diluted into a largely aqueous buffer, the solvent environment changes dramatically. The poor aqueous solubility of the neutral form of 2,6-Dimethoxy-benzamidine leads to it crashing out of solution. This is often referred to as "antisolvent precipitation."[4]

Q3: Can I simply sonicate the buffer to redissolve the precipitate?

A3: Sonication can help to break up aggregates and may temporarily increase dispersion, but it does not address the fundamental issue of poor thermodynamic solubility.[5] While it might appear to redissolve the compound, it's likely to form a fine suspension or a supersaturated solution that will precipitate again over time, especially during incubation periods.[5][6] For reliable and reproducible assay results, achieving true thermodynamic solubility is crucial.

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

If you are encountering precipitation of 2,6-Dimethoxy-benzamidine in your assay buffer, follow this systematic troubleshooting guide.

Step 1: Initial Assessment and Strategy

The first step is to understand the nature of your solubility problem. The following flowchart provides a decision-making framework to guide your troubleshooting efforts.

Solubility_Troubleshooting Start Precipitation Observed in Assay Buffer Prep_Stock Prepare a Fresh, High-Quality Stock Solution in 100% DMSO Start->Prep_Stock pH_Optimization pH Optimization Prep_Stock->pH_Optimization Still Precipitates Co_Solvent Co-solvent Screening pH_Optimization->Co_Solvent Incompatible with Assay pH Success Solubility Issue Resolved pH_Optimization->Success Solubility Improved Cyclodextrin Cyclodextrin Complexation Co_Solvent->Cyclodextrin Co-solvents Interfere with Assay Co_Solvent->Success Solubility Improved Salt_Form Consider Salt Form Cyclodextrin->Salt_Form Cyclodextrins Ineffective or Interfere Cyclodextrin->Success Solubility Improved Salt_Form->Success Solubility Improved Reassess Reassess Assay Compatibility Salt_Form->Reassess Salt Form Not Available or Ineffective Cyclodextrin_Mechanism cluster_0 Poorly Soluble Drug cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex Drug 2,6-Dimethoxy- benzamidine Complex Inclusion Complex Drug->Complex CD Cyclodextrin (Hydrophobic Cavity) CD->Complex

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) [7]* Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin Screening

  • Prepare cyclodextrin solutions: Dissolve various concentrations of the chosen cyclodextrin in your assay buffer.

  • Add the compound: Add your 2,6-Dimethoxy-benzamidine stock solution (preferably in a minimal amount of organic solvent) to the cyclodextrin-containing buffers.

  • Equilibrate: Gently mix and allow the solution to equilibrate.

  • Assess solubility: Observe for any precipitation and, if necessary, quantify the dissolved compound as described in the pH profiling protocol.

Considerations:

  • The affinity of the compound for the cyclodextrin cavity will determine the effectiveness of this approach.

  • High concentrations of cyclodextrins can sometimes interfere with ligand-receptor binding or other assay components.

2.3. Salt Form Selection

2,6-Dimethoxy-benzamidine is commercially available as the free base and as a hydrochloride (HCl) salt. [8]Salt forms of ionizable compounds are generally more water-soluble than their corresponding free bases or acids. [9]If you are using the free base, switching to the hydrochloride salt could significantly improve its solubility in aqueous buffers. [10]The hydrochloride salt of benzamidine itself has good water solubility. [11] Recommendation:

  • If you are not already using it, purchase and test the solubility of 2,6-Dimethoxy-benzamidine HCl in your assay buffer. [8][10]

2.4. Stock Solution Preparation and Handling

Proper preparation and handling of your stock solution can prevent issues during dilution.

Best Practices:

  • Use high-purity DMSO: Ensure your DMSO is anhydrous and of high quality.

  • Prepare a high-concentration stock: It is often better to prepare a more concentrated stock and perform a larger dilution into the final buffer.

  • Warm the buffer: Gently warming the assay buffer before adding the stock solution can sometimes help to keep the compound in solution.

  • Add stock to buffer with vortexing: Add the stock solution dropwise to the vigorously vortexing buffer to promote rapid mixing and minimize localized high concentrations that can lead to precipitation.

Conclusion

Improving the solubility of 2,6-Dimethoxy-benzamidine in assay buffers is often achievable through a systematic approach. By understanding the compound's chemical properties and methodically exploring pH optimization, the use of co-solvents and excipients, and the selection of an appropriate salt form, researchers can overcome solubility challenges and obtain reliable and reproducible experimental data. Always remember to validate the chosen solubilization method for compatibility with your specific assay system.

References
  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: PubMed Central URL: [Link]

  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL: [Link]

  • Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications Source: MDPI URL: [Link]

  • Title: Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC Source: NIH URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed URL: [Link]

  • Title: Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs Source: Hilaris Publisher URL: [Link]

  • Title: Solubility enhancement and application of cyclodextrins in local drug delivery Source: Springer URL: [Link]

  • Title: Innovative Formulation Strategies for Poorly Soluble Drugs Source: World Pharma Today URL: [Link]

  • Title: Cosolvent - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Strategies for the formulation development of poorly soluble drugs via oral route Source: Wiley Online Library URL: [Link]

  • Title: 2,6-Dimethoxy-benzamidine Source: LookChem URL: [Link]

  • Title: How to enhance drug solubility for in vitro assays? Source: ResearchGate URL: [Link]

  • Title: solubility enhancement and cosolvency by madhavi | PPTX Source: Slideshare URL: [Link]

  • Title: WORLD JOURNAL OF PHARMACEUTICAL RESEARCH Source: Wjpr.net URL: [Link]

  • Title: Bioavailability Enhancement: Drug Solubility Enhancement Source: JoVE URL: [Link]

  • Title: Cosolvent - The 'Medicinal Magician' in The Laboratory Source: Shandong IRO Chelating Chemical Co., Ltd. URL: [Link]

  • Title: 5 Novel Techniques for Solubility Enhancement Source: Ascendia Pharmaceutical Solutions URL: [Link]

  • Title: Solubility enhancement techniques: A comprehensive review Source: WJBPHS URL: [Link]

  • Title: Brief Overview of Various Approaches to Enhance Drug Solubility Source: Longdom Publishing URL: [Link]

  • Title: The Effects of pH on Solubility Source: Chemistry LibreTexts URL: [Link]

Sources

Optimization

Technical Support Center: 2,6-Dimethoxybenzamidine Synthesis and Purification

Welcome to the technical support center for the synthesis and purification of 2,6-dimethoxybenzamidine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this im...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2,6-dimethoxybenzamidine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important building block. We will address common challenges encountered during its preparation and purification, providing expert insights and actionable troubleshooting strategies in a direct question-and-answer format. Our focus is on explaining the causality behind experimental choices to empower you to resolve issues effectively.

Section 1: Troubleshooting Synthesis Issues

The most prevalent route to 2,6-dimethoxybenzamidine is the Pinner reaction, which involves the acid-catalyzed reaction of 2,6-dimethoxybenzonitrile with an alcohol, followed by ammonolysis.[1][2] While reliable, this method is sensitive to specific reaction conditions, and deviations can lead to significant issues.

Q1: My Pinner reaction yield for 2,6-dimethoxybenzamidine is consistently low. What are the most likely causes?

Low yield is the most frequently reported problem. The root cause often lies in the instability of the intermediate Pinner salt (an alkyl imidate hydrochloride) or the presence of moisture.[3]

Causality & Expert Analysis:

The Pinner reaction proceeds in two main stages: formation of the Pinner salt and its subsequent conversion to the amidine. The first stage is highly sensitive. The nitrile must be protonated by a strong acid (typically anhydrous HCl) to become activated for nucleophilic attack by the alcohol.[4] This intermediate is thermodynamically unstable and prone to decomposition or side reactions, especially at elevated temperatures or in the presence of water.[1][3]

Troubleshooting Protocol:

  • Ensure Strict Anhydrous Conditions: Water is the primary culprit for low yields. It readily hydrolyzes the Pinner salt intermediate to form the corresponding ester (e.g., methyl 2,6-dimethoxybenzoate), which cannot be converted to the amidine.[2]

    • Action: Use freshly distilled, anhydrous solvents (e.g., ethanol, methanol, dioxane).[3] Dry all glassware thoroughly in an oven. The hydrogen chloride used must be in its gaseous form or a certified anhydrous solution in an appropriate solvent.[2]

  • Control Reaction Temperature: The Pinner salt is thermally labile. High temperatures can cause it to decompose into an amide and an alkyl chloride.[1]

    • Action: Maintain a low temperature (0-5 °C) while bubbling HCl gas and during the initial reaction with the alcohol.[2] Allowing the reaction to slowly warm to room temperature may be necessary, but avoid active heating during this first stage.

  • Monitor HCl Addition: Both insufficient and excessive HCl can be problematic. Insufficient acid leads to incomplete activation of the nitrile. Gross excess can promote side reactions.

    • Action: Ensure a steady but controlled stream of dry HCl gas is passed through the solution until saturation is achieved (i.e., the solution stops absorbing HCl). An HCl solution in an anhydrous solvent (e.g., 4M HCl in dioxane) can offer better control.

Below is a workflow diagram to troubleshoot low yields in the synthesis of 2,6-dimethoxybenzamidine.

G start Low Yield of 2,6-Dimethoxybenzamidine check_anhydrous Were strict anhydrous conditions maintained? start->check_anhydrous check_temp Was the temperature strictly controlled (0-5 °C)? check_anhydrous->check_temp Yes remedy_anhydrous SOLUTION: Use oven-dried glassware. Use anhydrous solvents and reagents. check_anhydrous->remedy_anhydrous No check_hcl Was the nitrile solution saturated with anhydrous HCl? check_temp->check_hcl Yes remedy_temp SOLUTION: Maintain reaction at 0-5 °C during HCl addition and salt formation. check_temp->remedy_temp No check_ammonolysis Was ammonolysis step carried out correctly? check_hcl->check_ammonolysis Yes remedy_hcl SOLUTION: Ensure complete saturation with dry HCl gas or use a titred anhydrous HCl solution. check_hcl->remedy_hcl No remedy_ammonolysis SOLUTION: Use anhydrous ammonia source (gas or solution in alcohol). Ensure sufficient reaction time. check_ammonolysis->remedy_ammonolysis No analyze_byproducts Analyze crude product by NMR/LC-MS to identify impurities. check_ammonolysis->analyze_byproducts Yes remedy_anhydrous->start remedy_temp->start remedy_hcl->start remedy_ammonolysis->start

Caption: Troubleshooting workflow for low synthesis yield.
Q2: My crude product is contaminated with significant amounts of 2,6-dimethoxybenzamide and methyl 2,6-dimethoxybenzoate. How can I prevent their formation?

The presence of these two specific side products points directly to failures in controlling the reaction environment, particularly with respect to water and temperature.

Causality & Expert Analysis:

  • 2,6-Dimethoxybenzoate Ester: As discussed, this is the product of Pinner salt hydrolysis.[1][2] Its presence indicates that water was introduced at some point before or during the formation of the imidate intermediate.

  • 2,6-Dimethoxybenzamide: This amide arises from the thermal decomposition of the Pinner salt, a known side reaction that competes with the desired ammonolysis.[1][3] It can also form from the hydrolysis of the final amidine product during a non-neutral aqueous workup or prolonged storage in non-anhydrous conditions.

The Pinner reaction pathway and its major side reactions are illustrated below.

G cluster_main Main Pinner Reaction Pathway cluster_side Common Side Reactions A 2,6-Dimethoxybenzonitrile B Pinner Salt Intermediate (Alkyl Imidate HCl) A->B + ROH, HCl (anhydrous) Low Temperature C 2,6-Dimethoxybenzamidine (Desired Product) B->C + NH3 (anhydrous) D Methyl 2,6-Dimethoxybenzoate (Ester Side Product) B->D + H2O (Hydrolysis) E 2,6-Dimethoxybenzamide (Amide Side Product) B->E Δ (Thermal Decomposition)

Caption: Pinner reaction pathway and common side products.

Preventative Measures:

Side ProductPreventative ActionRationale
Ester Adhere strictly to anhydrous conditions throughout the first stage of the reaction.Prevents nucleophilic attack by water on the highly electrophilic Pinner salt intermediate.[2]
Amide Maintain low temperatures (0-5 °C) during Pinner salt formation and avoid any unnecessary heating.Minimizes the rate of the competing thermal decomposition pathway.[3]
Amide During workup, maintain a neutral or slightly basic pH and avoid prolonged exposure to aqueous conditions.The amidine product itself can hydrolyze to the amide, though this is generally slower than the side reactions of the Pinner salt.

Section 2: Troubleshooting Purification Issues

2,6-Dimethoxybenzamidine is a polar and basic compound, which presents unique challenges for purification. Selecting the wrong technique can lead to poor recovery, insufficient purity, or even product degradation.

Q3: I am struggling to purify 2,6-dimethoxybenzamidine using standard silica gel chromatography. The compound streaks badly and my yield is poor. What should I do?

This is a classic problem when purifying basic compounds on standard silica gel.

Causality & Expert Analysis:

Silica gel has an acidic surface due to the presence of silanol (Si-OH) groups. Basic compounds like amidines interact strongly and often irreversibly with these acidic sites.[5] This leads to significant peak tailing (streaking), where a portion of the product is slowly released from the column, and in some cases, complete retention or on-column degradation, resulting in low recovery.[5]

Troubleshooting Protocol:

  • Modify the Mobile Phase: The simplest solution is to neutralize the acidic sites on the silica.

    • Action: Add a small amount of a basic modifier to your eluent system. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in a solvent system like dichloromethane/methanol or ethyl acetate/heptane.[5] Always pre-equilibrate the column with the modified mobile phase before loading your sample.

  • Switch the Stationary Phase: If modifying the eluent is insufficient, a different stationary phase is the next logical step.

    • Action 1 (Basic Alumina): Alumina is available in neutral, acidic, and basic grades. Basic alumina is an excellent alternative to silica for purifying amines and other basic compounds.[5]

    • Action 2 (Amine-Functionalized Silica): These columns have a basic surface, which prevents the strong acid-base interactions that cause tailing on standard silica. They often provide excellent peak shape with neutral solvent systems like ethyl acetate/hexane.[5]

  • Consider an Alternative Technique: Flash chromatography on silica may not be the optimal method.

    • Action: Explore the purification methods outlined in the decision tree below.

Q4: What is the best overall strategy for purifying 2,6-dimethoxybenzamidine?

The optimal strategy depends on the scale of your reaction and the nature of the impurities. A decision tree can guide your choice.

G start Need to Purify Crude 2,6-Dimethoxybenzamidine check_solid Is the crude product a solid? start->check_solid check_impurities What is the main impurity? check_solid->check_impurities No / Recrystallization Failed recrystallize STRATEGY 1: Recrystallization Attempt recrystallization from a suitable solvent system (e.g., Ethanol, Acetonitrile, EtOAc/Heptane). check_solid->recrystallize Yes impurity_nitrile Starting Nitrile check_impurities->impurity_nitrile impurity_polar Polar (Amide/Ester) check_impurities->impurity_polar impurity_complex Complex Mixture check_impurities->impurity_complex recrystallize->check_impurities Purity still low strategy_normal STRATEGY 4: Normal Phase (Modified) Use basic alumina or amine-functionalized silica. Alternatively, add 1-2% TEA to the eluent on standard silica. impurity_nitrile->strategy_normal strategy_rp STRATEGY 2: Reversed-Phase (C18) Excellent for separating polar compounds. Use a gradient of Acetonitrile/Water. Adding a basic modifier (TEA or NH4OH) can improve peak shape. impurity_polar->strategy_rp strategy_scx STRATEGY 3: Ion Exchange (SCX) Ideal for capturing basic compounds. Load in neutral solvent (e.g., MeOH). Wash away neutral/acidic impurities. Elute product with NH3 in MeOH. impurity_complex->strategy_scx

Caption: Decision tree for selecting a purification method.

Recommended Purification Parameters:

MethodStationary PhaseTypical Mobile PhaseKey Advantages
Recrystallization N/AEthanol, Acetonitrile, Ethyl Acetate/HeptaneSimple, scalable, avoids chromatography.[6]
Normal Phase Silica Gel (+ modifier)DCM/MeOH + 1% TEAUtilizes common lab supplies.
Normal Phase Basic AluminaEthyl Acetate/HeptaneGood for removing less polar impurities.[5]
Reversed Phase C18 SilicaWater/Acetonitrile (+ 0.1% TEA)Excellent for separating polar byproducts like the amide or ester.[7]
Ion Exchange Strong Cation Exchange (SCX)Load: MeOH; Elute: 2M NH₃ in MeOHHighly specific for basic compounds, excellent for complex mixtures.[8]

Section 3: Frequently Asked Questions (FAQs)

Q: How should I store pure 2,6-dimethoxybenzamidine? A: 2,6-dimethoxybenzamidine should be stored as a hydrochloride salt if possible, as the free base is more susceptible to hydrolysis and degradation. Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C for long-term storage) and protected from light.

Q: My purified 2,6-dimethoxybenzamidine appears to be decomposing over time, turning yellow and showing an amide peak in the NMR. Why is this happening? A: This indicates hydrolysis. The amidine functional group is susceptible to reaction with atmospheric moisture, especially if any acidic or basic impurities are present, which can catalyze the process. Ensure the material is scrupulously dry before storage and follow the storage recommendations above. The yellow color may also suggest oxidative degradation of the aromatic ring, which is electron-rich due to the two methoxy groups.

Q: Can I use a method other than the Pinner reaction? A: Yes, other methods exist, though the Pinner reaction is the most common starting from a nitrile. For example, benzamidine derivatives can be prepared by the reduction of benzamidoximes, which are formed from the reaction of a benzonitrile with hydroxylamine.[9] However, this introduces different potential side reactions and purification challenges. For most applications, optimizing the Pinner reaction is the most direct approach.

References

  • CN106565541A - Synthesis method for benzamidine derivatives - Google P
  • ResearchGate. What is the best technique for amide purification?. (URL: [Link])

  • Biotage. How should I purify a complex, polar, amide reaction mixture?. (URL: [Link])

  • Wikipedia. Pinner reaction. (URL: [Link])

  • PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (URL: [Link])

  • NROChemistry. Pinner Reaction. (URL: [Link])

  • Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines. (URL: [Link])

  • A Lewis acid-promoted Pinner reaction. (URL: [Link])

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2,6-Dimethoxy-benzamidine Derivatives

Introduction Welcome to the technical support center for the synthesis and optimization of 2,6-dimethoxy-benzamidine derivatives. These compounds are valuable building blocks in medicinal chemistry and drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis and optimization of 2,6-dimethoxy-benzamidine derivatives. These compounds are valuable building blocks in medicinal chemistry and drug development, often serving as key intermediates for enzyme inhibitors and other therapeutic agents. Their synthesis, however, can present unique challenges due to the steric hindrance and electronic effects of the dual methoxy groups on the aromatic ring.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate common experimental hurdles and optimize your reaction conditions for maximum yield and purity.

Core Synthesis Pathway: The Pinner Reaction

The most common and direct route to synthesizing benzamidine derivatives from their corresponding benzonitriles is the Pinner reaction.[1][2] This two-step, acid-catalyzed process is foundational for this class of compounds.

  • Step 1: Formation of the Pinner Salt. The starting material, 2,6-dimethoxybenzonitrile, is reacted with an anhydrous alcohol (e.g., ethanol) in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl) gas. This reaction forms an imidate ester hydrochloride, commonly known as a Pinner salt.[3]

  • Step 2: Ammonolysis. The isolated or in situ generated Pinner salt is then treated with ammonia (or a primary/secondary amine) to form the desired 2,6-dimethoxy-benzamidine, which is typically isolated as its stable hydrochloride salt.[1][3]

The steric bulk of the two ortho-methoxy groups on the 2,6-dimethoxybenzonitrile starting material can make it less reactive than other benzonitriles, often requiring carefully optimized conditions.

Pinner Reaction Mechanism

Pinner_Reaction

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

Question 1: My reaction yield is very low or I recovered mostly unreacted starting material. What are the likely causes?

Answer: Low conversion is a common issue, often stemming from several factors related to the formation of the Pinner salt intermediate.

  • Insufficient Acid Catalyst: The Pinner reaction requires saturation of the reaction medium with anhydrous HCl gas. If the concentration is too low, the nitrile will not be sufficiently activated for nucleophilic attack by the alcohol.

    • Solution: Ensure a steady stream of dry HCl gas is bubbled through the cooled solution (0 °C) until the solution is saturated and fumes are observed. Maintain a positive pressure of HCl during the initial phase of the reaction.[3]

  • Steric Hindrance: The 2,6-dimethoxy groups significantly hinder the approach of the alcohol to the nitrile carbon. This slows down the reaction rate compared to unhindered nitriles.

    • Solution: Increase the reaction time for the Pinner salt formation, potentially up to 24-48 hours at low temperature. Gentle warming (e.g., to room temperature or 40 °C) can sometimes be beneficial after the initial low-temperature phase, but must be done cautiously to avoid decomposition.[1][3]

  • Premature Workup: The Pinner salt may precipitate from the solution as a white solid. It is crucial to allow sufficient time for this formation to complete before proceeding to the ammonolysis step.

    • Solution: Monitor the reaction for the formation of a precipitate. If none forms, the reaction may not be proceeding. If it does form, allow it to stir for several hours to maximize the yield of the intermediate.

Question 2: My main product is an ester (e.g., ethyl 2,6-dimethoxybenzoate), not the desired amidine. Why did this happen?

Answer: This is a classic and definitive sign of water contamination in your reaction system.[3][4] The Pinner salt intermediate is highly susceptible to hydrolysis. Water is a competing nucleophile that will attack the imidate ester to produce a carboxylic ester, which is a thermodynamic sink.

Causality:

  • Non-anhydrous Solvents/Reagents: Using "dry" solvents from a bottle that has been opened multiple times or non-anhydrous grade alcohol will introduce sufficient water to cause significant ester formation.

  • Atmospheric Moisture: Performing the reaction open to the air, especially on a humid day, allows moisture to enter the reaction.

  • Wet HCl Gas: Generating HCl gas from hydrochloric acid and sulfuric acid can carry over water if not passed through a drying tube (e.g., filled with CaCl₂ or H₂SO₄).

Self-Validating Protocol Steps:

  • Solvent Preparation: Always use freshly distilled solvents (e.g., ethanol over magnesium turnings, diethyl ether over sodium/benzophenone). Alternatively, use freshly opened bottles of anhydrous solvents.

  • Reaction Setup: Assemble your glassware hot from the oven and cool it under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction (except when adding HCl gas).

  • Reagent Handling: Use sealed syringes to transfer anhydrous solvents and reagents.

Question 3: The ammonolysis step is inefficient, leading to a mixture of Pinner salt and amidine. How can I drive this conversion to completion?

Answer: The conversion of the sterically hindered 2,6-dimethoxy Pinner salt to the amidine can be sluggish.

  • Ammonia Concentration: Using aqueous ammonia is not an option due to the hydrolysis issue discussed in Q2. You must use anhydrous ammonia.

    • Solution 1 (Preferred): Prepare a saturated solution of ammonia gas in an anhydrous alcohol (e.g., ethanol). Add the isolated Pinner salt to this solution or add the ammonia-alcohol solution to the reaction mixture containing the Pinner salt.[5]

    • Solution 2: Use a large excess of a stable ammonium salt, such as ammonium carbonate or ammonium chloride, and gently heat the reaction.[3]

  • Temperature and Time: The ammonolysis step may require more forcing conditions than the Pinner salt formation.

    • Solution: After adding the ammonia source at low temperature, allow the reaction to warm to room temperature and stir for an extended period (12-24 hours). Gentle heating (e.g., 30-50 °C) can increase the rate of conversion.[3] Monitor the reaction progress by TLC or LC-MS if possible.

Question 4: My final product is an oil or is very difficult to crystallize. How can I effectively purify my 2,6-dimethoxy-benzamidine hydrochloride?

Answer: Purification challenges often arise from residual starting materials, side products, or the physical properties of the salt itself.

  • Recrystallization: This is the most effective method for purifying the hydrochloride salt.

    • Solvent Systems: A common and effective system is a mixture of a polar alcohol (like ethanol or isopropanol) and a less polar ether (like diethyl ether or MTBE). Dissolve the crude product in a minimal amount of hot alcohol and slowly add the ether until turbidity persists. Allow it to cool slowly to induce crystallization.

  • Salt to Free Base and Back: If the salt is particularly stubborn, you can convert it to the free base for purification.

    • Dissolve the crude salt in water and basify with a strong base (e.g., 2M NaOH) to a pH > 12.

    • Extract the free base into an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • The free base can then be purified by column chromatography.

    • Once pure, dissolve the free base in a minimal amount of a solvent like diethyl ether or ethyl acetate and add a stoichiometric amount of HCl in a compatible solvent (e.g., HCl in ether or dioxane) to precipitate the pure hydrochloride salt.

Troubleshooting Flowchart

Troubleshooting_Flowchart

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dimethoxy-benzamidine Hydrochloride via Pinner Reaction

This protocol is a generalized procedure and may require optimization based on your specific derivative.

Step A: Formation of Ethyl 2,6-dimethoxybenzimidate Hydrochloride (Pinner Salt)

Workflow

Methodology:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, and a drying tube (filled with Drierite/CaCl₂). Cool the apparatus under a positive pressure of dry nitrogen.

  • Charging Reagents: To the flask, add 2,6-dimethoxybenzonitrile (1.0 eq). Using a cannula or dry syringe, add anhydrous diethyl ether (approx. 2 M concentration) and anhydrous ethanol (1.1 eq).

  • HCl Addition: Cool the stirring solution to 0 °C in an ice-water bath. Bubble a stream of dry HCl gas through the solution for 20-30 minutes, or until the solution is clearly saturated and white fumes are visible. Seal the flask and continue stirring.

  • Reaction: Allow the mixture to stir at 0 °C for 4 hours, then let it slowly warm to room temperature and stir for an additional 16-24 hours. A white precipitate of the Pinner salt should form.

  • Isolation: Collect the Pinner salt by filtration under a blanket of nitrogen. Wash the solid thoroughly with copious amounts of anhydrous diethyl ether to remove any unreacted starting material and excess HCl. Dry the solid under vacuum.

Step B: Conversion to 2,6-Dimethoxy-benzamidine Hydrochloride

  • Ammonia Solution: In a separate flame-dried flask, prepare a saturated solution of ammonia gas in anhydrous ethanol at 0 °C.

  • Ammonolysis: Slowly add the dried Pinner salt from Step A in portions to the stirring ethanolic ammonia solution at 0 °C.

  • Reaction: Seal the flask and allow the reaction to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS by taking a small aliquot, quenching it, and spotting against the starting Pinner salt.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Recrystallize the resulting crude solid from an ethanol/diethyl ether solvent system to yield pure 2,6-dimethoxy-benzamidine hydrochloride. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Alternative Synthesis: Reduction of Amidoxime

For substrates where the Pinner reaction fails, an alternative route via an amidoxime intermediate can be employed.[6][7]

  • Amidoxime Formation: React 2,6-dimethoxybenzonitrile with hydroxylamine hydrochloride in the presence of a base (e.g., triethylamine or potassium carbonate) in a protic solvent like ethanol. Heating is typically required.[7]

  • Reduction: The resulting 2,6-dimethoxy-benzamidoxime can be reduced to the amidine. A common method is catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with zinc powder in acetic acid.[6] This method avoids the use of anhydrous HCl gas but involves multiple steps.

Data Summary: Influence of Conditions on Amidine Synthesis

The following table summarizes expected outcomes based on variations in key reaction parameters. This is a qualitative guide to aid in optimization.

ParameterStandard ConditionProblematic VariationConsequenceRecommended Action
Moisture Anhydrous (<50 ppm H₂O)Non-anhydrous solventFormation of ester byproduct; low yield[1]Use freshly distilled or sealed anhydrous solvents.
Temperature (Step 1) 0 °C → Room Temp> 40-50 °CDecomposition of Pinner Salt; amide formation[1]Maintain low temperature during HCl addition and initial reaction.
HCl Concentration Saturated SolutionInsufficient HClNo reaction; recovery of starting materialEnsure complete saturation with dry HCl gas.
Ammonia Source Anhydrous NH₃ in AlcoholAqueous NH₃Hydrolysis of Pinner salt to esterPrepare a saturated solution of NH₃ gas in anhydrous alcohol.
Reaction Time (Step 1) 12-24 hours< 8 hoursIncomplete Pinner salt formationAllow sufficient time, especially for sterically hindered substrates.

References

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]

  • Chemistry : The Mystery of Molecules. (2019, November 18). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link]

  • Google Patents. (n.d.). EP1357108A1 - Benzamidine derivatives and process for production thereof.
  • NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives.
  • Filipan-Litvić, M., Litvić, M., Cepanec, I., & Vinković, V. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(5), 1079–1093. [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Pavić, V., Prugovečki, B., Mandić, Z., & Cindrić, M. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II): other nitriles in place of acetonitrile. RSC Advances, 12(51), 33221-33230. [Link]

  • Kumar, P., Kumar, R., Kumar, A., Singh, I., & Kumar, D. (2022). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Chemistry, 4(2), 484-498. [Link]

  • Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. The Journal of Organic Chemistry, 26(2), 412–418. [Link]

  • Aly, A. A., Hassan, A. A., & Shaaban, M. R. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]

  • Borisov, G., Draganov, M., & Shivachev, B. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12(31), 20021-20031. [Link]

  • Google Patents. (n.d.). CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid.
  • Tipton, K. F., et al. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Bioorganic & Medicinal Chemistry, 22(6), 1956-1967. [Link]

  • Schaefer, F. C., Krapcho, A. P., & Peters, G. A. (1961). Preparation of Amidine Salts by Reaction of Nitriles with Ammonium Salts in the Presence of Ammonia. The Journal of Organic Chemistry, 26(2), 499–501. [Link]

  • Horn, M. G., et al. (2022). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. Angewandte Chemie International Edition, 61(51), e202213190. [Link]

  • Sharma, P., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Antibiotics, 11(2), 221. [Link]

  • Google Patents. (n.d.). US3417122A - Imidate esters and amidines and the salts thereof.
  • Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid.
  • Watanabe, K., Kogoshi, N., Miki, H., & Torisawa, Y. (2009). Improved Pinner Reaction with CPME as a Solvent. Synthetic Communications, 39(11), 2008-2013. [Link]

  • Wang, Z., & Yin, J. (2001). Preparation of 2,6-dialkoxybenzaldehydes. Arkivoc, 2001(3), 3-12. [Link]

  • Google Patents. (n.d.). CN107353230A - A kind of synthetic method of Amidinobenzene hydrochloride.

Sources

Optimization

How to avoid degradation of 2,6-Dimethoxy-benzamidine in solution

Technical Support Center: 2,6-Dimethoxy-benzamidine Welcome to the technical support guide for 2,6-Dimethoxy-benzamidine. This resource is designed for researchers, scientists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,6-Dimethoxy-benzamidine

Welcome to the technical support guide for 2,6-Dimethoxy-benzamidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on preventing the degradation of this compound in solution. By understanding the underlying chemical principles, you can ensure the stability and reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experiment is yielding inconsistent results, and I suspect my 2,6-Dimethoxy-benzamidine solution is degrading. What is the most likely cause?

A1: The most probable cause of degradation for 2,6-Dimethoxy-benzamidine in aqueous solutions is hydrolysis . The benzamidine functional group is susceptible to nucleophilic attack by water, which cleaves the carbon-nitrogen double bond. This process converts the active benzamidine molecule into the inactive 2,6-Dimethoxy-benzamide and ammonia. The rate of this degradation is highly sensitive to the pH, temperature, and storage duration of the solution.[1][2][3]

While specific stability data for the 2,6-dimethoxy derivative is not extensively published, the reactivity of the core benzamidine structure is well-understood. The two electron-donating methoxy groups on the benzene ring may slightly alter the electronic properties, but the fundamental susceptibility of the amidine group to hydrolysis remains the primary concern.

Q2: Can you explain the chemical mechanism of hydrolysis for 2,6-Dimethoxy-benzamidine?

A2: Certainly. Hydrolysis of an amidine can occur under both acidic and basic conditions, proceeding through a tetrahedral intermediate.

  • Under acidic or neutral conditions: Water acts as a nucleophile, attacking the electrophilic carbon of the protonated amidine group.

  • Under basic conditions: A hydroxide ion (OH⁻), a much stronger nucleophile than water, attacks the amidine carbon.[1][2]

The reaction ultimately leads to the formation of 2,6-Dimethoxy-benzamide. This conversion eliminates the compound's intended biological activity, as the amidine group is often critical for binding to target proteins like serine proteases.[4]

Below is a diagram illustrating the generalized base-catalyzed hydrolysis pathway, which is a significant degradation route in neutral or alkaline solutions.


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Figure 1: Hydrolysis of 2,6-Dimethoxy-benzamidine.

Q3: How does pH impact the stability of my solution, and what is the optimal pH range?

A3: The pH of your solution is the most critical factor governing the stability of 2,6-Dimethoxy-benzamidine. Amide and ester bonds in pharmaceuticals are particularly prone to hydrolysis at extreme pH levels.[5] While most pesticides are most stable around a pH of 5, the stability profile for benzamidines is different.[6]

Based on the general principles of amidine chemistry, the compound exhibits its greatest stability in a slightly alkaline to neutral pH range.

  • Acidic Conditions (pH < 6): Rapid hydrolysis occurs because the amidine group becomes protonated, making the carbon atom highly susceptible to attack by water.[3][7]

  • Neutral to Slightly Alkaline Conditions (pH 7-9): This is generally the range of maximum stability. The concentration of hydroxide ions is low, and the amidine is less prone to acid-catalyzed degradation.

  • Strongly Alkaline Conditions (pH > 10): The rate of hydrolysis increases again due to the high concentration of potent hydroxide (OH⁻) nucleophiles.[2]

For optimal stability, especially in aqueous buffers, maintaining a pH between 7.0 and 8.5 is recommended.

Table 1: Summary of pH Effects on 2,6-Dimethoxy-benzamidine Stability

pH RangeStabilityPrimary Degradation Mechanism
< 6.0PoorAcid-catalyzed hydrolysis
6.0 - 7.0FairSlow acid- and base-catalyzed hydrolysis
7.0 - 8.5 Optimal Minimal hydrolysis
8.5 - 10.0FairIncreasing base-catalyzed hydrolysis
> 10.0PoorRapid base-catalyzed hydrolysis

Protocols for Solution Preparation and Storage

To ensure the integrity of your experiments, follow these validated protocols for preparing and storing 2,6-Dimethoxy-benzamidine solutions.

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

This protocol provides a method for creating a stable, concentrated stock solution for subsequent dilution into working solutions.

Materials:

  • 2,6-Dimethoxy-benzamidine (as hydrochloride salt or free base)

  • High-purity water (e.g., HPLC-grade or Milli-Q)

  • Buffer system (e.g., 1 M HEPES or Tris-HCl, pH 7.5)

  • Calibrated pH meter

  • Sterile microcentrifuge tubes or vials

  • 0.22 µm syringe filter

Step-by-Step Procedure:

  • Weigh the Compound: Accurately weigh the required amount of 2,6-Dimethoxy-benzamidine powder in a suitable container.[8][9]

  • Initial Dissolution: Add a volume of high-purity water to dissolve the compound, typically starting with about 80% of the final desired volume. If solubility is an issue, gentle warming or sonication may be applied. For benzamidine hydrochloride, solubility in water can be up to 50 mg/mL.

  • pH Adjustment (Critical Step): While stirring, slowly add your chosen buffer (e.g., 1 M HEPES, pH 7.5) until the solution reaches a final pH between 7.0 and 8.5. Verify the pH using a calibrated meter. This step is crucial for preventing degradation.

  • Final Volume Adjustment: Add high-purity water to reach the final desired concentration (e.g., 100 mM).

  • Sterile Filtration: Filter the stock solution through a 0.22 µm syringe filter into a sterile container to remove any particulates and potential microbial contamination.

  • Aliquotting: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. This practice prevents contamination and avoids repeated freeze-thaw cycles that can accelerate degradation.[10]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, and preparation date. Immediately store the aliquots as recommended in Table 2.

Storage Recommendations

Improper storage is a common source of compound degradation. For 2,6-Dimethoxy-benzamidine, the following conditions are recommended based on best practices for similar compounds.[11][12]

Table 2: Recommended Storage Conditions for 2,6-Dimethoxy-benzamidine Solutions

Solution TypeSolventStorage TemperatureMaximum Recommended DurationKey Considerations
Aqueous Stock Buffered Water (pH 7.0-8.5)-80°C6 months[12]Aliquot to avoid freeze-thaw cycles. Protect from light.
-20°C1 month[12]Use if -80°C is unavailable.
2-8°CNot Recommended (> 24 hours) Prepare fresh for immediate use if refrigeration is the only option.[13]
Organic Stock Anhydrous DMSO or Ethanol-20°C or -80°C1-2 years[11]Purge with inert gas (argon or nitrogen) before sealing to prevent oxidation.[13]
Working Solution Aqueous Buffer2-8°CPrepare fresh dailyThe high dilution in aqueous media makes it more susceptible to hydrolysis.

Troubleshooting Guide

If you suspect degradation despite following proper procedures, use this guide to diagnose the issue.

Q4: How can I analytically confirm that my 2,6-Dimethoxy-benzamidine solution has degraded?

A4: The most reliable way to confirm degradation is through analytical chemistry techniques that can separate and identify the parent compound from its degradation products.

Recommended Method: High-Performance Liquid Chromatography (HPLC) HPLC is an ideal method for this purpose.[14][15][16]

  • Develop a Method: Use a C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a common starting point.

  • Detection: Use a UV detector set to the λmax of 2,6-Dimethoxy-benzamidine (a value that can be determined experimentally, but likely near the 229 nm of benzamidine).[13]

  • Analysis:

    • Inject a freshly prepared, "gold standard" solution of the compound. This will show a primary peak corresponding to the intact 2,6-Dimethoxy-benzamidine.

    • Inject your suspect (aged) solution.

    • Result Interpretation: A degraded sample will show a decrease in the area of the parent peak and the appearance of a new, more polar peak corresponding to the 2,6-Dimethoxy-benzamide degradation product.


}

Figure 2: Troubleshooting workflow for solution degradation.

References

  • Benzamidine hydrochloride hydrate | B6506-25G . Scientific Laboratory Supplies. [Link]

  • Analytical Methods . Agency for Toxic Substances and Disease Registry. [Link]

  • Benzamidine Sepharose 6B . Cytiva. [Link]

  • Table 7-1, Analytical Methods for Determining Benzidine in Biological Samples . NCBI - NIH. [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism . Chemistry Steps. [Link]

  • On the hydrolysis mechanisms of amides and peptides . University of Regina. [Link]

  • Mechanism of amide hydrolysis . YouTube. [Link]

  • Practice Procedures for Making Stock Solution . [Link]

  • Amide Hydrolysis Using Acid Or Base . Master Organic Chemistry. [Link]

  • What is the procedure to create stock solutions? . Chemistry Stack Exchange. [Link]

  • Development of an analytical method for benzidine-based dyes . CDC Stacks. [Link]

  • Hydrolysis of an amidine derivative under acidic conditions . Chemistry Stack Exchange. [Link]

  • Solutions and dilutions: working with stock solutions . Rice University. [Link]

  • Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis . UNMC. [Link]

  • Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis . ResearchGate. [Link]

  • 2.5: Preparing Solutions . Chemistry LibreTexts. [Link]

  • Effect of water pH on the stability of pesticides . MSU Extension. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan . ResearchGate. [Link]

  • Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products . DTIC. [Link]

  • Analytical techniques used to study the degradation of proteins and peptides: chemical instability . Scilit. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2,6-Dimethoxy-benzamidine Experiments

Welcome to the technical support guide for 2,6-Dimethoxy-benzamidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this specific b...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,6-Dimethoxy-benzamidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this specific benzamidine derivative. Unexpected experimental results can be a significant roadblock, and this guide provides a structured, causality-driven approach to troubleshooting, ensuring the integrity and reproducibility of your work.

Section 1: Foundational Knowledge & Purity Assessment

Before troubleshooting downstream applications, it is imperative to validate the identity and purity of your starting material. An impurity or degraded starting reagent is the most common cause of unexpected results.

FAQ 1: What are the key chemical properties of 2,6-Dimethoxy-benzamidine that can influence my experiments?

Understanding the fundamental physicochemical properties of 2,6-Dimethoxy-benzamidine is the first step in designing robust experiments and interpreting results. The two methoxy groups at positions 2 and 6 create significant steric hindrance around the benzamidine core, which can influence its reactivity, solubility, and binding kinetics compared to unsubstituted benzamidine.

Table 1: Physicochemical Properties of 2,6-Dimethoxy-benzamidine

Property Value Significance in Experiments
Molecular Formula C₉H₁₂N₂O₂ Used for calculating molarity and reaction stoichiometry.[1]
Molecular Weight 180.21 g/mol Critical for accurate concentration calculations.[1][2]
CAS Number 885957-17-5 Ensures you are referencing the correct chemical entity.[1]
pKa (Predicted) 11.50 ± 0.50 The amidine group is basic. The compound will be protonated and positively charged at physiological pH, affecting solubility and cell permeability.[1]
XLogP3 (Predicted) -0.1 Indicates good hydrophilicity, suggesting higher solubility in polar protic solvents compared to non-polar organic solvents.[1]

| Hydrogen Bond | 2 Donors, 3 Acceptors | Influences solubility in protic solvents (e.g., water, ethanol) and interactions with biological targets.[1][2] |

FAQ 2: My results are inconsistent. How can I verify the purity and identity of my 2,6-Dimethoxy-benzamidine sample?

Batch-to-batch inconsistency often originates from variations in the purity of the starting material. Synthesis of benzamidines can result in residual starting materials or side-products, such as the corresponding nitrile or aldehyde.[3][4][5] Therefore, independent verification is a critical self-validating step.

A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the gold standard for this purpose.

Protocol 1: Purity and Identity Verification by LC-MS

Objective: To determine the purity of a 2,6-Dimethoxy-benzamidine sample and confirm its molecular weight.

Materials:

  • 2,6-Dimethoxy-benzamidine sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA), MS-grade

  • C18 Reverse-Phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • HPLC or UPLC system coupled to a Mass Spectrometer (e.g., ESI-Q-TOF)

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 2,6-Dimethoxy-benzamidine in 50:50 ACN/Water.

    • Dilute the stock solution to a working concentration of 10 µg/mL using the mobile phase starting condition (e.g., 95% Mobile Phase A).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 5
      5.0 95
      7.0 95
      7.1 5

      | 10.0 | 5 |

  • Mass Spectrometry Conditions (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Mass Range: 50 - 500 m/z

    • Data Acquisition: Profile mode, acquiring both MS1 (full scan) and MS2 (fragmentation) data.

  • Data Analysis:

    • Purity: Integrate the peak area of the main compound in the UV chromatogram (e.g., at 254 nm). Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Identity: In the MS1 spectrum, look for the protonated molecule [M+H]⁺ at m/z 181.097.[1] The high-resolution mass should be within 5 ppm of the theoretical exact mass (180.08987).[1]

    • Confirmation: Analyze the MS2 fragmentation pattern to confirm the structure.

Diagram 1: Workflow for Starting Material Quality Control

QC_Workflow cluster_0 Initial Checks cluster_1 Analytical Verification cluster_2 Decision start Receive 2,6-Dimethoxy-benzamidine visual_check Visual Inspection (Color, Form) start->visual_check solubility_test Solubility Check (e.g., in DMSO, H2O) visual_check->solubility_test lcms LC-MS Analysis (Protocol 1) solubility_test->lcms nmr NMR Spectroscopy (Optional, for structure confirmation) lcms->nmr If structure is ambiguous purity_spec Purity > 95%? Identity Confirmed? lcms->purity_spec nmr->purity_spec proceed Proceed with Experiment purity_spec->proceed Yes reject Reject Batch Contact Supplier purity_spec->reject No

Caption: A standard workflow for quality control of incoming 2,6-Dimethoxy-benzamidine.

Section 2: Common Experimental Issues & Solutions

Once you have confirmed the quality of your starting material, troubleshooting can focus on the experimental conditions themselves.

FAQ 3: My reaction is not proceeding to completion or shows low yield. What are the likely causes?

Low yield is a multifaceted problem. A systematic approach is required to pinpoint the cause.

  • Solubility Issues: Despite its predicted hydrophilicity, 2,6-Dimethoxy-benzamidine may have limited solubility in certain organic solvents, especially at higher concentrations.

    • Causality: If the reagent does not fully dissolve, the effective concentration in the solution is lower than calculated, leading to slow or incomplete reactions.

    • Solution: Before starting a large-scale reaction, perform a small-scale solubility test in your chosen solvent system. If solubility is poor, consider using a co-solvent (e.g., DMSO, DMF) or switching to a more polar solvent system if the reaction chemistry allows.

  • pH-Dependent Stability: The benzamidine group is basic.[1] In strongly acidic or basic conditions, the molecule can degrade. Related phenolic ether compounds are known to be susceptible to acid-catalyzed hydrolysis of the ether linkages.[6]

    • Causality: Degradation reduces the amount of active reagent available for the desired reaction.

    • Solution: Maintain the reaction pH within a stable range, typically near neutral (pH 6-8), unless the reaction mechanism specifically requires acidic or basic conditions. Use buffered solutions where appropriate. If harsh pH is unavoidable, consider lowering the reaction temperature and time.

  • Steric Hindrance: The two methoxy groups ortho to the amidine functionality can sterically block the reaction center.

    • Causality: This steric bulk can slow down the rate of reaction by making it more difficult for other reactants to approach the amidine group.

    • Solution: Increase the reaction time or temperature (while monitoring for degradation). Alternatively, if applicable, choose a less sterically hindered coupling partner or a more reactive catalyst.

Diagram 2: Decision Tree for Troubleshooting Low Reaction Yield

Low_Yield_Troubleshooting decision decision action action start Low Yield Observed q1 Is Starting Material Pure? start->q1 a1 Perform QC as per Protocol 1 q1->a1 No q2 Is Reagent Fully Dissolved? q1->q2 Yes end Re-run Experiment a1->end a2 Test solubility; Add co-solvent (e.g., DMSO) q2->a2 No q3 Is Reaction pH Optimal? q2->q3 Yes a2->end a3 Monitor pH; Use buffered system q3->a3 No q4 Could Steric Hindrance be an Issue? q3->q4 Yes a3->end a4 Increase reaction time/temp; Re-evaluate coupling partners q4->a4 Yes q4->end No a4->end

Caption: A systematic decision tree for diagnosing the cause of low reaction yields.

FAQ 4: I'm observing unexpected side products. What could they be and how can I minimize them?

Unexpected spots on a TLC plate or extra peaks in an LC-MS chromatogram point to side reactions or degradation.

  • Hydrolysis Product: The most likely side product is the corresponding benzamide (2,6-Dimethoxy-benzamide), formed by the hydrolysis of the amidine group. This is especially prevalent if water is present and the reaction is heated for extended periods.

    • Mitigation: Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.

  • Degradation of Methoxy Groups: Under harsh acidic conditions, one or both methoxy groups can be cleaved to form phenolic compounds.[6]

    • Mitigation: Avoid strong acids (e.g., HBr, HI) and high temperatures. If acidic conditions are necessary, use milder acids and monitor the reaction closely.

  • Starting Material Impurities: The synthesis of 2,6-Dimethoxy-benzamidine often starts from 2,6-Dimethoxybenzaldehyde or 2,6-Dimethoxybenzonitrile.[3][5][7] Trace amounts of these in your starting material can lead to corresponding side products in your reaction.

    • Mitigation: This underscores the importance of the initial purity assessment (See FAQ 2). If these impurities are present, purify the starting material before use.

Section 3: Stability and Handling

Proactive measures in storage and handling can prevent many common experimental failures.

FAQ 5: What are the optimal storage and handling conditions for 2,6-Dimethoxy-benzamidine?

Like many amine-containing compounds, 2,6-Dimethoxy-benzamidine should be handled with care to ensure its long-term stability.

Table 2: Recommended Storage and Handling

Condition Recommendation Rationale
Temperature Store at 2-8 °C. Low temperatures slow the rate of potential degradation reactions.
Atmosphere Store under an inert gas (Argon or Nitrogen). Minimizes oxidation and reaction with atmospheric moisture, which can lead to hydrolysis.
Light Store in an amber vial or in the dark. Protects the compound from potential light-induced degradation, a common issue for aromatic compounds.[8]
Handling Weigh and handle in a dry environment (e.g., glove box or with dry solvents). Prevents absorption of moisture from the air.

| Solvent Stocks | Prepare fresh solutions for each experiment. If storage is necessary, store aliquots at -20 °C or -80 °C and use within a short period. | Prevents degradation that can occur over time in solution, especially in protic or aqueous solvents. |

FAQ 6: How stable is 2,6-Dimethoxy-benzamidine in common experimental solvents and pH conditions?

While specific kinetic data for this molecule is not widely published, we can infer its stability based on the known reactivity of its functional groups.

Diagram 3: Potential Degradation Pathways

Degradation_Pathways start 2,6-Dimethoxy-benzamidine C₉H₁₂N₂O₂ hydrolysis 2,6-Dimethoxy-benzamide C₉H₁₁NO₃ start->hydrolysis H₂O / Δ demethylation 2-Hydroxy-6-methoxy-benzamidine C₈H₁₀N₂O₂ start->demethylation Strong Acid (e.g., HBr) / Δ

Caption: Major potential degradation pathways for 2,6-Dimethoxy-benzamidine under harsh conditions.

Section 4: Advanced Topics & Biological Context

For those in drug development, understanding the broader context of the benzamidine scaffold is crucial.

FAQ 7: Are there known off-target effects associated with the benzamidine scaffold?

Yes. The benzamidine functional group is a well-known "privileged scaffold" in medicinal chemistry, primarily because it is an excellent mimic of a protonated arginine side chain.

  • Primary Off-Target Class: The most significant off-target interactions are with serine proteases , such as thrombin, trypsin, and plasmin.[9][10] The benzamidine group binds strongly to the S1 pocket of these enzymes, which normally accommodates an arginine or lysine residue.

    • Implication: If you are developing a drug targeting a non-protease enzyme, any observed activity could be due to off-target inhibition of endogenous serine proteases. It is essential to perform counter-screening against a panel of common serine proteases to ensure selectivity.[11]

  • Other Potential Targets: Benzamidine derivatives have been reported to have a wide range of biological activities, including antifungal properties by targeting phospholipid transfer proteins.[12] This highlights the potential for unexpected biological effects.

Expertise Insight: The 2,6-dimethoxy substitution pattern is often introduced to modulate the pKa of the amidine group and to block metabolic pathways (e.g., aromatic hydroxylation). However, these substitutions can also alter the binding profile to off-target proteins. When interpreting Structure-Activity Relationships (SAR), always consider that changes in potency may be linked to changes in both on-target and off-target activity.[13]

References
  • 2,6-Dimethoxy-benzamidine Chemical Properties. LookChem. [Link]

  • Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
  • Chemical Properties of 2,6-Dimethoxybenzylamine (CAS 20781-22-0). Cheméo. [Link]

  • Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
  • 2,4-Dimethoxy-benzamidine | C9H12N2O2. PubChem, National Center for Biotechnology Information. [Link]

  • 2,6-Dimethoxybenzaldehyde | C9H10O3. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. National Institutes of Health (NIH). [Link]

  • Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. PubMed, National Center for Biotechnology Information. [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. National Institutes of Health (NIH). [Link]

  • Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. National Institutes of Health (NIH). [Link]

  • Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science. [Link]

  • Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed, National Center for Biotechnology Information. [Link]

  • Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. PubMed, National Center for Biotechnology Information. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. iScience. [Link]

  • Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. PubMed, National Center for Biotechnology Information. [Link]

  • Molecular Mechanism of Off-Target Effects in CRISPR-Cas9. ResearchGate. [Link]

  • Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. Journal of Food and Drug Analysis. [Link]

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed, National Center for Biotechnology Information. [Link]

  • Degradation kinetics and color stability of spray-dried encapsulated anthocyanins from Hibiscus sabdariffa L. ResearchGate. [Link]

  • Guanabenz degradation products and stability assay. PubMed, National Center for Biotechnology Information. [Link]

  • Preparation of 2,6-dialkoxybenzaldehydes. Semantic Scholar. [Link]

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  • Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. National Institutes of Health (NIH). [Link]

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Optimization

Stability testing of 2,6-Dimethoxy-benzamidine under experimental conditions

Welcome to the technical support center for 2,6-Dimethoxy-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into the stability pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,6-Dimethoxy-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into the stability profile of this compound. We will explore its anticipated degradation pathways, offer solutions to common experimental challenges, and provide robust protocols for conducting comprehensive stability assessments.

Section 1: Frequently Asked Questions (FAQs) on 2,6-Dimethoxy-benzamidine Stability

This section addresses common questions regarding the inherent stability of 2,6-Dimethoxy-benzamidine, with explanations grounded in the chemical properties of its core functional groups.

Q1: What are the primary chemical liabilities of 2,6-Dimethoxy-benzamidine that could lead to degradation?

A1: The structure of 2,6-Dimethoxy-benzamidine contains two key functional groups that dictate its stability: the benzamidine group and the dimethoxy-substituted aromatic ring.

  • Benzamidine Group: This group is susceptible to hydrolysis, particularly under basic conditions, which cleaves the C-N double bond to form the corresponding amide, 2,6-dimethoxybenzamide.[1][2][3][4][5] It is also a potential site for N-oxidation, which would yield the corresponding amidoxime.[6][7]

  • Dimethoxybenzene Ring: The electron-rich aromatic ring, activated by two methoxy groups, is susceptible to oxidative and photolytic degradation.[8][9] The ether linkages of the methoxy groups are generally stable but can be cleaved under harsh acidic conditions.[10]

Q2: How does pH influence the stability of 2,6-Dimethoxy-benzamidine in aqueous solutions?

A2: The pH of the solution is the most critical factor governing the stability of this compound. The benzamidine moiety is basic and will be protonated under physiological and acidic conditions. The primary degradation pathway, hydrolysis, is significantly accelerated in weakly basic water.[1][2][5] The rate of hydrolysis increases dramatically with rising pH. For instance, studies on unsubstituted benzamidinium show a half-life of 300 days at pH 9, which shortens to just 6 days at pH 11 and 15 hours at pH 13.[1][2][4][5] This is because the dominant hydrolytic pathway involves the attack of a hydroxide ion (HO⁻) on the neutral benzamidine base, and the concentration of both reactants increases with pH.[1][2]

Q3: What are the expected major degradation products of 2,6-Dimethoxy-benzamidine?

A3: Based on its chemical structure, the two most probable degradation products are:

  • 2,6-Dimethoxybenzamide: Formed via hydrolysis of the amidine functional group. This is expected to be the major degradant under neutral to basic aqueous conditions.

  • 2,6-Dimethoxybenzamidoxime: Formed via N-oxidation of the amidine group. This is a potential metabolite and can be formed under oxidative stress conditions.[6][7][11]

Q4: Is 2,6-Dimethoxy-benzamidine sensitive to light and temperature?

A4: Yes, sensitivity to both light and temperature should be anticipated.

  • Photostability: Aromatic compounds, especially those with electron-donating groups like methoxy substituents, can absorb UV light, potentially leading to photo-isomerization or degradation.[8][12] Therefore, photostability testing according to ICH Q1B guidelines is essential.

  • Thermal Stability: While the molecule is expected to be stable at ambient temperatures, forced degradation studies at elevated temperatures are necessary to determine its thermal lability. High temperatures can accelerate hydrolysis and oxidation and, under extreme pyrolytic conditions, could cause cleavage of the methoxy groups.[13]

Section 2: Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems you might encounter during your stability studies.

Q: I'm observing a rapid loss of 2,6-Dimethoxy-benzamidine in my buffered formulation, even at room temperature. What is the likely cause?

A: The most probable cause is base-catalyzed hydrolysis.

  • Immediate Action: Check the pH of your solution. If it is neutral or, more likely, alkaline (pH > 7), you are observing the expected hydrolysis of the benzamidine group.[1][2][5]

  • Troubleshooting Steps:

    • Verify pH: Use a calibrated pH meter to confirm the pH of your buffer and sample solutions.

    • Acidify for Storage: For short-term storage of analytical samples, consider acidifying the solution to a pH below 5 to significantly slow the hydrolysis rate.

    • Kinetics Study: If necessary, perform a kinetics study by analyzing samples at multiple time points to determine the degradation rate constant at your formulation's pH.

    • Reformulation: If the degradation is unacceptable, reformulation in a more acidic buffer may be required.

Q: My stock solution of 2,6-Dimethoxy-benzamidine is developing a yellow tint over time. Why is this happening?

A: A color change often indicates oxidative degradation or the formation of chromophoric degradants.

  • Immediate Action: Protect your solutions from light and air (oxygen).

  • Troubleshooting Steps:

    • Use Fresh Solutions: Prepare solutions fresh whenever possible. Benzamidines are known to be sensitive to oxidation.

    • Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon to minimize contact with oxygen.

    • Degas Solvents: Use solvents that have been degassed by sparging with an inert gas or by sonication under vacuum.

    • Antioxidants: For formulation development, consider the inclusion of antioxidants like BHT or ascorbic acid, but be sure to verify their compatibility with your analytical methods.

    • Photodegradation: Ensure your vials are wrapped in foil or are made of amber glass to rule out light-induced degradation.

Q: My HPLC analysis shows several new, small peaks after forced degradation, and my mass balance is below 90%. What could be the issue?

A: Poor mass balance suggests that not all degradation products are being detected or that the parent compound is being lost through other means.

  • Immediate Action: Review your HPLC method parameters and sample preparation procedure.

  • Troubleshooting Steps:

    • Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound. Co-elution of a degradant can lead to inaccurate quantification.

    • Gradient and Wavelength: Ensure your HPLC gradient is sufficiently long to elute all potential degradants. Some degradation products may have different UV maxima; analyze at multiple wavelengths or use a PDA detector to identify them.

    • LC-MS Analysis: The most effective way to identify unknown peaks and account for mass balance is to use Liquid Chromatography-Mass Spectrometry (LC-MS). This will help identify degradants that may have poor UV absorbance.

    • Adsorption: The compound or its degradants may be adsorbing to container surfaces (glass or plastic). Test for this by rinsing the container with a strong solvent after sample removal and analyzing the rinse.

    • Precipitation: Check for any sample precipitation, especially after pH adjustments or temperature changes.

Section 3: Experimental Protocols

These protocols provide a validated framework for assessing the stability of 2,6-Dimethoxy-benzamidine.

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines.[14][15][16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation:

  • Prepare a stock solution of 2,6-Dimethoxy-benzamidine at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Prepare control samples by diluting the stock solution with water or the relevant buffer to the target concentration (e.g., 100 µg/mL). Store one control at 2-8°C and another with the stressed samples, but protected from the stress condition (e.g., wrapped in foil for photostability).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Analyze samples at 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.01 M NaOH. Incubate at room temperature (25°C). Due to the high reactivity, analyze samples at shorter intervals (e.g., 30 min, 1, 2, and 4 hours).[1][2]

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Analyze at 2, 4, 8, and 24 hours.

  • Thermal Degradation: Store the solid API in an oven at 80°C. Analyze samples at 1, 3, and 7 days. Also, test a solution of the API under the same conditions.

  • Photolytic Degradation: Expose a solution of the API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A parallel sample protected by aluminum foil serves as the dark control.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base hydrolysis samples (e.g., with an equivalent amount of NaOH or HCl, respectively) before dilution and injection.

  • Dilute all samples to the target concentration with the mobile phase.

  • Analyze by a stability-indicating HPLC method (see Protocol 2).

Data Presentation: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDurationExpected Primary Degradant
Acid Hydrolysis 0.1 M HCl60°C2-24 hPotential methoxy group cleavage (minor)
Base Hydrolysis 0.01 M NaOH25°C0.5-4 h2,6-Dimethoxybenzamide
Oxidation 3% H₂O₂25°C2-24 h2,6-Dimethoxybenzamidoxime
Thermal (Solid) Dry Heat80°C1-7 daysMinimal degradation expected
Photolytic ICH Q1B Light25°CAs per ICHVarious photoproducts
Diagram: Predicted Degradation Pathways

G parent 2,6-Dimethoxy-benzamidine hydrolysis_product 2,6-Dimethoxybenzamide parent->hydrolysis_product Hydrolysis (HO⁻, H₂O) oxidation_product 2,6-Dimethoxybenzamidoxime (N-oxide) parent->oxidation_product Oxidation ([O])

Caption: Predicted degradation pathways for 2,6-Dimethoxy-benzamidine.

Protocol 2: Stability-Indicating HPLC-UV Method Development

A stability-indicating method is one that can separate the drug from its degradation products, allowing for accurate quantification of all components.[16][17]

1. Column and Mobile Phase Selection:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

2. Method Development:

  • Isocratic Elution: Start with an isocratic method (e.g., 70% A / 30% B) to determine the approximate retention time of the parent compound.

  • Gradient Elution: Inject a mixture of your forced degradation samples. Develop a gradient method that provides good resolution between the parent peak and all degradant peaks. A typical starting gradient might be 5% B to 95% B over 20 minutes.

  • Wavelength Detection: Use a PDA detector to monitor the elution profile between 200-400 nm. Identify an optimal wavelength for the simultaneous detection of the parent and major degradants, or use multiple wavelengths if necessary.

3. System Suitability:

  • Before sample analysis, run a system suitability test by injecting a standard solution at least five times.

  • Calculate the %RSD for retention time, peak area, and tailing factor. The acceptance criteria are typically <2% for %RSD and a tailing factor between 0.8 and 1.5.

Diagram: General Workflow for Stability Study

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare Stock Solution prep_samples Prepare Stress Samples (Acid, Base, Oxidative, etc.) prep_stock->prep_samples prep_controls Prepare Control Samples prep_stock->prep_controls apply_stress Incubate under Stress Conditions prep_samples->apply_stress sample_prep Sample Neutralization & Dilution apply_stress->sample_prep hplc_analysis Analyze via Stability-Indicating HPLC-PDA/MS Method sample_prep->hplc_analysis calc_assay Calculate Assay & % Degradation hplc_analysis->calc_assay peak_purity Assess Peak Purity hplc_analysis->peak_purity mass_balance Determine Mass Balance calc_assay->mass_balance identify_degradants Identify Degradants peak_purity->identify_degradants

Caption: General experimental workflow for forced degradation studies.

References

  • Yu, L.-J., Cullen, D. A., Morshedi, M., Coote, M. L., & White, N. G. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. ANU Open Research. [Link]

  • Yu, L.-J., Cullen, D. A., Morshedi, M., Coote, M. L., & White, N. G. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. The Journal of Organic Chemistry, 86(19), 13762–13767. [Link]

  • Yu, L.-J., et al. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ResearchGate. [Link]

  • Yu, L.-J., et al. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ChemRxiv. [Link]

  • Yu, L. J., Cullen, D. A., Morshedi, M., Coote, M. L., & White, N. G. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. PubMed. [Link]

  • Clement, B. (1983). The N-oxidation of Benzamidines in Vitro. PubMed. [Link]

  • Wise, R. W., Zenser, T. V., & Davis, B. B. (1985). Oxidative activation of benzidine and its derivatives by peroxidases. PubMed Central. [Link]

  • Scheer, A. M., et al. (2011). Unimolecular thermal decomposition of dimethoxybenzenes. PubMed. [Link]

  • Singh, S., & Bakshi, M. (2000). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]

  • Clement, B., et al. (2017). Oxidation and of benzamidine (BA) to benzamidoxime and retroreduction... ResearchGate. [Link]

  • Clement, B., & Zimmermann, M. (1987). Characteristics of the microsomal N-hydroxylation of benzamidine to benzamidoxime. PubMed. [Link]

  • Sonawane, S., Gide, P. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Kumar, V., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Al-Hujran, T. A., et al. (2023). Crystallographic and DFT study of novel dimethoxybenzene derivatives. PubMed Central. [Link]

  • Jones, P. G., & Thöne, C. (1995). 2,6-Dimethoxybenzyl Bromide. MDPI. [Link]

  • LookChem. 2,6-Dimethoxy-benzamidine. LookChem Website. [Link]

  • Smajlagikj, I., et al. (2022). controlling the polymorphic outcome of 2,6-dimethoxybenzoic acid crystallization using additives. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2022). Photochemistry of aromatic compounds (2019–2020). RSC Publishing. [Link]

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  • OSHA. (1987). Benzidine; 3,3'-Dichlorobenzidine; 2,4-Toluenediamine; 2,6-Toluenediamine. OSHA Website. [Link]

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  • Smajlagikj, I., et al. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. [Link]

  • Wang, Y., et al. (2024). Elucidating Dual Pathways for Light‐Driven Degradation Using Intrinsic Azo Dye Photochemistry. ResearchGate. [Link]

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Sources

Troubleshooting

Technical Support Center: 2,6-Dimethoxy-benzamidine Enzyme Assays

Here is the technical support center for the refinement of an enzyme assay protocol for 2,6-Dimethoxy-benzamidine. Welcome to the technical resource for researchers utilizing 2,6-Dimethoxy-benzamidine in enzyme inhibitio...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for the refinement of an enzyme assay protocol for 2,6-Dimethoxy-benzamidine.

Welcome to the technical resource for researchers utilizing 2,6-Dimethoxy-benzamidine in enzyme inhibition assays. This guide is structured to provide both foundational knowledge and in-depth troubleshooting advice to ensure the development of robust, reproducible, and insightful experiments. As a benzamidine derivative, this compound is a potent tool for studying serine proteases, and a well-designed assay is critical to accurately determine its inhibitory properties.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the use of 2,6-Dimethoxy-benzamidine.

Q1: What is 2,6-Dimethoxy-benzamidine and what is its primary application in enzyme assays?

A1: 2,6-Dimethoxy-benzamidine is an aromatic organic compound featuring a benzamidine core with two methoxy groups at positions 2 and 6. Benzamidine itself is a well-established reversible, competitive inhibitor of trypsin-like serine proteases.[1][2][3] Therefore, 2,6-Dimethoxy-benzamidine is primarily used as a specific inhibitor to probe the function and structure of these enzymes, characterize their active sites, and serve as a scaffold in drug discovery programs targeting this enzyme class.[4][5]

Q2: Which specific enzymes are the most likely targets for 2,6-Dimethoxy-benzamidine?

A2: The primary targets are trypsin-like (or trypsin-fold) serine proteases.[6][7] These enzymes are characterized by a catalytic triad (Ser-His-Asp) in their active site and a substrate specificity pocket that accommodates basic amino acid residues like arginine (Arg) and lysine (Lys).[7][8] Prominent examples include:

  • Trypsin: A digestive enzyme.

  • Thrombin & Factor Xa: Key enzymes in the blood coagulation cascade.[1]

  • Plasmin: The principal enzyme of fibrinolysis.[4][5]

  • Kallikreins: Involved in inflammation and blood pressure regulation.

The methoxy substitutions on the phenyl ring will modulate the potency and selectivity against different members of this family compared to unsubstituted benzamidine.

Q3: How should I prepare and store stock solutions of 2,6-Dimethoxy-benzamidine?

A3: For optimal solubility and stability, it is recommended to use the hydrochloride salt form (2,6-Dimethoxy-benzamidine HCl).[9][10]

  • Solvent: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an aqueous buffer (e.g., 50 mM Tris-HCl, pH 8.0) or sterile deionized water. Avoid organic solvents like pure DMSO for the initial stock if possible, as high concentrations of DMSO can affect enzyme activity. If DMSO is necessary for a particular derivative, ensure the final concentration in the assay is below 1% and is consistent across all wells.

  • Preparation: Ensure the compound is fully dissolved. Gentle warming or vortexing may be required.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. A working solution can be prepared by diluting the stock in the assay buffer on the day of the experiment.

Q4: What type of inhibition kinetics should I expect, and how does this influence my experimental design?

A4: You should expect reversible, competitive inhibition .[1][2] This means the inhibitor binds non-covalently to the enzyme's active site, directly competing with the substrate.[11] This has critical implications for your assay design:

  • The apparent potency (IC₅₀) of the inhibitor will depend on the substrate concentration. As you increase the substrate concentration, a higher concentration of the inhibitor will be needed to achieve the same level of inhibition.[12]

  • The goal of your kinetic analysis should be to determine the inhibition constant (Kᵢ), which is an intrinsic measure of the inhibitor's affinity for the enzyme and is independent of substrate concentration.[13]

  • To accurately determine Kᵢ and confirm the mechanism of inhibition, you must systematically vary the concentrations of both the substrate and the inhibitor.[14]

Section 2: Core Protocol for Kinetic Characterization

This section provides a comprehensive workflow for determining the Kᵢ of 2,6-Dimethoxy-benzamidine against a model trypsin-like serine protease.

Experimental Workflow Overview

The overall process involves a systematic, multi-step approach to ensure data quality and accurate kinetic parameter determination.

AssayWorkflow cluster_prep Phase 1: Preparation & Optimization cluster_inhibition Phase 2: Inhibition Analysis cluster_analysis Phase 3: Data Analysis ReagentPrep Reagent Preparation (Enzyme, Substrate, Inhibitor) EnzymeTitr Enzyme Titration (Find Optimal [E]) ReagentPrep->EnzymeTitr SubstrateKm Substrate Km Determination (Vary [S]) EnzymeTitr->SubstrateKm IC50 IC50 Determination (Vary [I] at fixed [S]) SubstrateKm->IC50 MoA Mechanism of Action Study (Vary [I] and [S]) IC50->MoA DataPlot Plot Data (e.g., Lineweaver-Burk) MoA->DataPlot KiCalc Calculate Ki (Cheng-Prusoff or Non-linear fit) DataPlot->KiCalc

Caption: Workflow for inhibitor kinetic characterization.

Step-by-Step Methodology

Objective: To determine the Michaelis constant (Kₘ) of the substrate and the inhibition constant (Kᵢ) of 2,6-Dimethoxy-benzamidine.

Materials:

  • Enzyme: Purified trypsin-like serine protease (e.g., bovine trypsin).

  • Substrate: Chromogenic (e.g., S-2222 for Factor Xa, L-BAPNA for Trypsin) or fluorogenic substrate.[4][15]

  • Inhibitor: 2,6-Dimethoxy-benzamidine HCl.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0 (optimize for your specific enzyme).

  • Microplates: 96- or 384-well clear flat-bottom plates for colorimetric assays or black plates for fluorescent assays.[16]

  • Plate Reader: Spectrophotometer or fluorometer capable of kinetic reads.

Protocol:

  • Enzyme Titration (Finding the Linear Range):

    • Goal: Determine the enzyme concentration that yields a robust linear reaction rate for at least 10-15 minutes with a substrate concentration at its approximate Kₘ.

    • Prepare serial dilutions of the enzyme in assay buffer.

    • Add a fixed, non-saturating concentration of substrate to each well.

    • Initiate the reaction by adding the enzyme dilutions.

    • Monitor the change in absorbance/fluorescence over time.

    • Select the enzyme concentration that gives a steady, linear initial velocity (v₀) well within the detection limits of your instrument.[17]

  • Substrate Kₘ Determination:

    • Goal: Determine the substrate concentration at which the reaction rate is half of Vₘₐₓ. This is a critical parameter for the Kᵢ calculation.[17]

    • Use the optimized enzyme concentration from Step 1.

    • Prepare a series of substrate dilutions, typically ranging from 0.1 x Kₘ to 10 x Kₘ (use a literature value for Kₘ as a starting point).

    • Initiate the reactions by adding the enzyme.

    • Measure the initial velocity (v₀) for each substrate concentration.

    • Plot v₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression to determine Kₘ and Vₘₐₓ.

  • IC₅₀ Determination:

    • Goal: Determine the concentration of inhibitor required to reduce enzyme activity by 50%.

    • Fix the substrate concentration at its determined Kₘ value.

    • Use the optimized enzyme concentration.

    • Prepare serial dilutions of 2,6-Dimethoxy-benzamidine (e.g., 11-point, 3-fold dilutions starting from ~100 µM).

    • Pre-incubate the enzyme with the inhibitor dilutions for 10-15 minutes to allow binding to reach equilibrium.

    • Initiate the reaction by adding the substrate.

    • Measure v₀ for each inhibitor concentration.

    • Plot percent inhibition versus log([Inhibitor]) and fit to a four-parameter logistic equation to determine the IC₅₀.

  • Mechanism of Action & Kᵢ Determination:

    • Goal: Confirm competitive inhibition and calculate the true Kᵢ.

    • This is the most comprehensive experiment. You will create a matrix of conditions, varying both substrate and inhibitor concentrations.

    • Use at least four different fixed inhibitor concentrations (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

    • For each inhibitor concentration, perform a full substrate titration as in Step 2.

    • Data Analysis:

      • Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/v₀ vs 1/[S]). For competitive inhibition, the lines will intersect on the y-axis.[18]

      • Alternatively, fit the entire dataset globally to the competitive inhibition model using non-linear regression software (preferred method).

      • If only the IC₅₀ was determined, Kᵢ can be estimated using the Cheng-Prusoff equation for competitive inhibitors:

        • Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))

Section 3: Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide provides solutions to common problems encountered during assay development and execution.[16]

Problem Potential Cause(s) Recommended Solution(s)
High Background Signal 1. Substrate Instability: The substrate is hydrolyzing spontaneously in the assay buffer. 2. Compound Interference: 2,6-Dimethoxy-benzamidine is autofluorescent or absorbs at the detection wavelength.[19]1. Run a "no-enzyme" control for each substrate concentration. Subtract this rate from the enzymatic rate. 2. Run a "no-enzyme, with inhibitor" control for each inhibitor concentration. Subtract this background signal from your measurements.
No or Weak Inhibition 1. Inhibitor Concentration Too Low: The tested concentration range is far below the Kᵢ. 2. Inactive Inhibitor: The compound has degraded due to improper storage or handling. 3. Incorrect Target: The enzyme is not a trypsin-like serine protease or is insensitive to this class of inhibitor.1. Test a much wider and higher concentration range (e.g., up to 500 µM). 2. Use a fresh aliquot of the inhibitor. Verify its identity and purity if possible. 3. Confirm from literature that your enzyme is inhibited by benzamidine derivatives. Run a known control inhibitor (e.g., benzamidine) to validate the assay.
Poor Reproducibility (High %CV) 1. Pipetting Inaccuracy: Inconsistent volumes, especially of concentrated enzyme or inhibitor stocks. 2. Temperature Fluctuations: Assay plate not equilibrated to the reaction temperature. 3. Reagents Not Mixed Thoroughly: Inhomogeneous solutions.1. Use calibrated pipettes. Prepare master mixes for the buffer, enzyme, and substrate to add to the plate.[16] 2. Pre-incubate all reagents and the plate at the assay temperature (e.g., 25°C or 37°C) for at least 15 minutes. 3. Gently mix the plate after each reagent addition. Ensure all components are fully thawed and mixed before use.
Non-linear Reaction Progress Curves 1. Substrate Depletion: The reaction is running for too long, and more than 10-15% of the substrate is consumed. 2. Enzyme Instability: The enzyme is losing activity over the course of the measurement. 3. Product Inhibition: The product of the reaction is inhibiting the enzyme.[20]1. Use only the initial linear portion of the curve to calculate v₀. If the linear phase is too short, reduce the enzyme concentration. 2. Check enzyme stability in the assay buffer over time. Consider adding stabilizing agents like BSA or glycerol if recommended. 3. This is a more complex kinetic scenario. Analyze using progress curve kinetics or ensure you are measuring true initial rates before significant product accumulates.
Assay Signal Drifts in HTS Format 1. Edge Effects: Evaporation from wells at the edge of the microplate. 2. Reagent Instability in Plate: The enzyme or substrate loses activity over the time it takes to process the plate.1. Do not use the outer rows and columns of the plate for experimental data; fill them with buffer or use plate sealers. 2. Assess the stability of pre-mixed reagents over the expected run time. Add reagents in a consistent, automated fashion to minimize timing differences.

Section 4: Advanced Topics & Refinements

High-Throughput Screening (HTS) Considerations:

When transitioning from manual assays to HTS, robustness and miniaturization are key.[21][22]

  • Assay Statistic (Z'-factor): Before starting a screen, validate the assay by calculating the Z'-factor. A Z' > 0.5 indicates a robust assay suitable for HTS.[23]

  • Single-Point vs. Dose-Response: A primary screen may be run at a single high inhibitor concentration (e.g., 10-30 µM). Hits are then confirmed and characterized in full dose-response experiments.

  • Interference Compounds: Be aware of common "bad actors" in HTS that cause false positives, such as compound aggregators.[19] Including a non-ionic detergent like 0.01% Triton X-100 in the assay buffer can often mitigate aggregation-based inhibition.

Orthogonal Assays:

To confirm that the observed inhibition is genuine and not an artifact of the assay technology, validate hits using an orthogonal assay. This means using a different detection method. For example, if your primary assay uses a colorimetric substrate, a confirmation assay could use a fluorescent substrate or a mass spectrometry-based method to directly measure substrate and product.[12]

Visualizing the Mechanism of Inhibition

Understanding the mechanism is key to interpreting your data. Competitive inhibition can be visualized by its effect on enzyme kinetics.

MoA E Enzyme (E) ES ES Complex E->ES +S (k_on) EI EI Complex E->EI +I (k_on) S Substrate (S) I Inhibitor (I) ES->E -S (k_off) P Product (P) ES->P k_cat EI->E -I (k_off)

Caption: Competitive inhibitors bind to the free enzyme.

References

  • Usha, R. (1995). Mechanistic and kinetic studies of inhibition of enzymes. Journal of Protein Chemistry, 14(1), 35-42. Retrieved from [Link]

  • Bio-Rad. (n.d.). FLISP™ FAM-Phe-CMK Serine Protease Assay Kit. Retrieved from [Link]

  • Alves, N. J., et al. (2021). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science, 4(4), 1367–1377. Retrieved from [Link]

  • Wang, L., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal, 26(5), 97. Retrieved from [Link]

  • NIH. (2012). Protease Assays - Assay Guidance Manual. NCBI. Retrieved from [Link]

  • Danson, M. J., & Basran, J. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 52-56. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]

  • Alves, N. J., et al. (2019). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 14(12), 1167-1174. Retrieved from [Link]

  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. Retrieved from [Link]

  • da Silva, E. C., & de Souza, C. G. (1998). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ciência e Tecnologia de Alimentos, 18(1). Retrieved from [Link]

  • Lages, A., et al. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. Applied Sciences, 12(1), 10. Retrieved from [Link]

  • Amine, A., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Chemosensors, 9(9), 249. Retrieved from [Link]

  • LookChem. (n.d.). 2,6-Dimethoxy-benzamidine. Retrieved from [Link]

  • Schymanski, E. L., et al. (2012). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing, 17, 302-313. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]

  • Google Patents. (n.d.). Meta-benzamidine derivatives as serine protease inhibitors.
  • ResearchGate. (n.d.). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. Retrieved from [Link]

  • Coussens, N. P. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. Retrieved from [Link]

  • NIH. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Retrieved from [Link]

  • Axxam SpA. (n.d.). Challenges of HTS in early-stage drug discovery. Retrieved from [Link]

  • Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

  • AccScience Publishing. (2024). Challenges and advancements in high-throughput screening strategies for cancer therapeutics. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethoxy-benzamidine. Retrieved from [Link]

  • Healy, C., et al. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Molecules, 27(8), 2603. Retrieved from [Link]

  • Bernkop-Schnürch, A. (1998). The use of inhibitory agents to overcome the enzymatic barrier to perorally administered therapeutic peptides and proteins. Journal of Controlled Release, 52(1-2), 1-16. Retrieved from [Link]

  • bioRxiv. (2023). Benzamidine-Mediated Inhibition of Human Lysozyme Aggregation: Differential Ligand Binding in Homologous Proteins. Retrieved from [Link]

  • Wikipedia. (n.d.). Serine protease. Retrieved from [Link]

  • Page, M. J., & Di Cera, E. (2006). Surface loops of trypsin-like serine proteases as determinants of function. Proceedings of the National Academy of Sciences, 103(48), 18078-18083. Retrieved from [Link]

  • NIH. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Retrieved from [Link]

  • Taggart, C. C., et al. (2021). Trypsin-Like Proteases and Their Role in Muco-Obstructive Lung Diseases. International Journal of Molecular Sciences, 22(11), 5817. Retrieved from [Link]

  • Stürzebecher, J., et al. (1986). Inhibition of Batroxobin, a Serine Proteinase From Bothrops Snake Venom, by Derivatives of Benzamidine. Toxicon, 24(6), 585-95. Retrieved from [Link]

  • White, E. H., & Chen, Y. (1995). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Biochemistry, 34(46), 15123-33. Retrieved from [Link]

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Optimization

Technical Support Center: Addressing Off-Target Effects of 2,6-Dimethoxy-benzamidine

Welcome to the technical support center for 2,6-Dimethoxy-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects duri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,6-Dimethoxy-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects during their experiments. The following information is structured in a question-and-answer format to directly address specific issues and provide actionable solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 2,6-Dimethoxy-benzamidine and what are its expected on-target effects?

A1: 2,6-Dimethoxy-benzamidine belongs to the benzamidine class of molecules. Benzamidines are recognized as competitive reversible inhibitors of serine proteases.[1][2] The core benzamidine structure mimics the substrate of these enzymes, allowing it to bind to the active site and block its function.[3] Serine proteases play crucial roles in various physiological processes, including digestion, blood coagulation, and immunity.[4] Therefore, the primary, or "on-target," effect of 2,6-Dimethoxy-benzamidine is expected to be the inhibition of one or more serine proteases. The specific serine protease(s) targeted by the 2,6-dimethoxy substitution would need to be determined experimentally.

Q2: I'm observing a cellular phenotype that is inconsistent with the known function of the presumed target serine protease. Could this be an off-target effect?

A2: It is highly probable. Off-target effects occur when a compound interacts with unintended biomolecules, leading to unexpected biological responses.[5] Benzamidine derivatives have been noted to interact with other proteins, such as chaperonin 60 in Porphyromonas gingivalis.[6] Furthermore, benzamide derivatives, a related class of compounds, are known to possess a wide range of pharmacological activities, including antimicrobial, analgesic, and anticancer effects, suggesting a broad interaction profile.[7] If your observed phenotype does not align with the canonical signaling pathway of your target serine protease, it is crucial to initiate a series of validation experiments to investigate potential off-target interactions.

Q3: My dose-response curve is non-sigmoidal, or I see effects at concentrations much higher than the inhibitor's Ki or IC50 for its primary target. What could be the cause?

A3: This is a classic indicator of potential off-target effects or compound promiscuity. An ideal inhibitor should exhibit a clear sigmoidal dose-response curve, and its effective concentration in a cellular assay should correlate with its biochemical potency (Ki or IC50). When effects are only observed at high concentrations, it increases the likelihood of engaging lower-affinity, off-target interactors. It is also possible that at higher concentrations, the compound may aggregate or have poor solubility, leading to non-specific effects.

Q4: How can I begin to identify the potential off-target proteins of 2,6-Dimethoxy-benzamidine?

A4: Identifying unknown off-target interactions requires a multi-pronged approach. Here are some common strategies:

  • Affinity-Based Methods: Techniques like affinity chromatography using an immobilized version of 2,6-Dimethoxy-benzamidine can be used to "pull down" interacting proteins from cell lysates. These proteins can then be identified by mass spectrometry.

  • Genetic Approaches: Genetic methods, such as RNA interference (RNAi) or CRISPR-Cas9-based screens, can help identify genes that, when knocked down or knocked out, either sensitize or confer resistance to your compound.[8][9] This can point towards pathways affected by the compound.

  • Computational Prediction: In silico methods, such as molecular docking, can be used to screen 2,6-Dimethoxy-benzamidine against a library of protein structures to predict potential off-target binders.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for validating on-target engagement and identifying and mitigating off-target effects.

Troubleshooting Unexpected Results
Observed Issue Potential Cause (Off-Target Related) Recommended First Action
Inconsistent results between experimentsCompound instability or aggregation at high concentrations.Check compound solubility and stability in your experimental media. Perform dynamic light scattering (DLS) to check for aggregation.
High cellular toxicity unrelated to target inhibitionOff-target engagement of essential cellular machinery.Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range.
Discrepancy between in vitro and in vivo resultsDifferent metabolic processing or target availability in a whole organism.Investigate the metabolic stability of the compound in liver microsomes.
Lack of a structurally distinct negative controlThe observed phenotype may be due to a shared chemical scaffold rather than specific target inhibition.Synthesize or obtain a close structural analog of 2,6-Dimethoxy-benzamidine that is inactive against the primary target.
Protocol 1: Validating On-Target Engagement in Cells using a Thermal Shift Assay (CETSA)

This protocol helps confirm that 2,6-Dimethoxy-benzamidine is binding to its intended target in a cellular context.

Principle: The binding of a ligand (your inhibitor) can stabilize a protein, leading to an increase in its melting temperature.

Materials:

  • Cells expressing the target serine protease

  • 2,6-Dimethoxy-benzamidine

  • PBS (Phosphate Buffered Saline)

  • Protease inhibitor cocktail (serine protease inhibitors should be excluded if that is your target class)

  • Equipment for heating samples precisely

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Treat your cells with 2,6-Dimethoxy-benzamidine at various concentrations. Include a vehicle control (e.g., DMSO).

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS with a protease inhibitor cocktail. Lyse the cells by freeze-thaw cycles.

  • Heating: Aliquot the lysate into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of your target protein remaining in the supernatant by SDS-PAGE and Western blotting.

  • Interpretation: A positive result is a shift to a higher melting temperature for the target protein in the presence of 2,6-Dimethoxy-benzamidine, indicating binding and stabilization.

Protocol 2: Orthogonal Testing with a Structurally Unrelated Inhibitor

To ensure the observed phenotype is due to the inhibition of the target and not an off-target effect of your specific compound, use an inhibitor with a different chemical scaffold that targets the same protein.

Procedure:

  • Select an Orthogonal Inhibitor: Identify a known, specific inhibitor of your target serine protease that is structurally different from 2,6-Dimethoxy-benzamidine.

  • Dose-Response: Perform a dose-response experiment with the orthogonal inhibitor for your key phenotype.

Protocol 3: Target Knockdown/Knockout to Validate Phenotype

This is a critical experiment to confirm that the observed cellular phenotype is dependent on the presence of the intended target protein.[10]

Procedure:

  • Gene Silencing: Use siRNA or a CRISPR-Cas9 system to knockdown or knockout the gene encoding your target serine protease.

  • Confirmation: Verify the reduction or elimination of the target protein expression by Western blotting or qPCR.

  • Phenotypic Assay: Perform your key phenotypic assay on the knockdown/knockout cells.

  • Inhibitor Treatment: Treat the knockdown/knockout cells with 2,6-Dimethoxy-benzamidine.

  • Interpretation: If the phenotype is absent in the knockdown/knockout cells and the addition of 2,6-Dimethoxy-benzamidine has no further effect, it strongly suggests the phenotype is on-target.

Section 3: Visualizing Workflows and Concepts

Diagram 1: On-Target vs. Off-Target Effects

G cluster_0 On-Target Effect cluster_1 Off-Target Effect Inhibitor_On 2,6-Dimethoxy-benzamidine Target Target Serine Protease Inhibitor_On->Target Binds & Inhibits Pathway_On Canonical Signaling Pathway Target->Pathway_On Modulates Phenotype_On Expected Phenotype Pathway_On->Phenotype_On Leads to Inhibitor_Off 2,6-Dimethoxy-benzamidine OffTarget Off-Target Protein(s) Inhibitor_Off->OffTarget Binds & Modulates Pathway_Off Unrelated Signaling Pathway OffTarget->Pathway_Off Activates/Inhibits Phenotype_Off Unexpected Phenotype Pathway_Off->Phenotype_Off Results in

Caption: A diagram illustrating the difference between on-target and off-target effects of a small molecule inhibitor.

Diagram 2: Workflow for Troubleshooting Off-Target Effects

G Start Unexpected Phenotype Observed Step1 Q1: Confirm On-Target Engagement in Cells? Start->Step1 Step2 Perform Cellular Thermal Shift Assay (CETSA) Step1->Step2 Step3 Q2: Does a Structurally Different Inhibitor Recapitulate the Phenotype? Step2->Step3 Step4 Test Orthogonal Inhibitor Step3->Step4 Step5 Q3: Is the Phenotype Dependent on the Target Protein? Step4->Step5 Step6 Perform Target Knockdown/Knockout Step5->Step6 Conclusion_On Phenotype is Likely On-Target Step6->Conclusion_On Yes Conclusion_Off Phenotype is Likely Off-Target (Initiate Target ID) Step6->Conclusion_Off No

Caption: A workflow outlining the key experimental steps to differentiate between on-target and off-target effects.

References

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • MDPI. (n.d.). From Bench to Bedside: Transforming Cancer Therapy with Protease Inhibitors. [Link]

  • MDPI. (n.d.). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. [Link]

  • Frontiers. (2022). Novel inhibitors and activity-based probes targeting serine proteases. [Link]

  • AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule. [Link]

  • National Institutes of Health (NIH). (n.d.). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. [Link]

  • Wikipedia. (n.d.). Benzamidine. [Link]

  • National Institutes of Health (NIH). (2013). Benzamidine derivatives inhibit the virulence of Porphyromonas gingivalis. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

  • National Institutes of Health (NIH). (2012). Mechanism of Action Assays for Enzymes. [Link]

  • National Institutes of Health (NIH). (n.d.). Benzamidine. [Link]

  • National Institutes of Health (NIH). (1993). Flux control coefficients determined by inhibitor titration: the design and analysis of experiments to minimize errors. [Link]

  • National Institutes of Health (NIH). (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands. [Link]

  • Creative Biolabs. (n.d.). Serine Protease Inhibitor Development. [Link]

  • YouTube. (2023). In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis. [Link]

  • YouTube. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. [Link]

  • Patsnap Synapse. (2024). What are Serine protease inhibitors and how do they work?. [Link]

  • ACS Publications. (n.d.). Experimental Study on the Inhibition Effect of the Inhibitor on Coal Spontaneous Combustion Under Critical Temperature. [Link]

  • ResearchGate. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. [Link]

  • National Institutes of Health (NIH). (n.d.). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • National Institutes of Health (NIH). (n.d.). Mechanism of action and limited cross-resistance of new lipopeptide MX-2401. [Link]

  • National Institutes of Health (NIH). (n.d.). Off-target interactions in the CRISPR-Cas9 Machinery: mechanisms and outcomes. [Link]

  • National Institutes of Health (NIH). (2023). Off-target effects in CRISPR/Cas9 gene editing. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of 2,6-Dimethoxy-benzamidine as a Selective Enzyme Inhibitor

Introduction: The Critical Role of Selective Inhibition In the fields of pharmacology and biochemistry, the pursuit of selective enzyme inhibitors is paramount for both therapeutic development and dissecting complex biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Selective Inhibition

In the fields of pharmacology and biochemistry, the pursuit of selective enzyme inhibitors is paramount for both therapeutic development and dissecting complex biological pathways. An ideal inhibitor will target a specific enzyme with high potency, while exhibiting minimal activity against closely related enzymes, thereby reducing off-target effects. This guide provides a comprehensive framework for the validation of 2,6-Dimethoxy-benzamidine as a selective inhibitor of neuronal Nitric Oxide Synthase (nNOS).

Nitric Oxide (NO) is a crucial signaling molecule produced by three distinct isoforms of Nitric Oxide Synthase (NOS): neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3). While eNOS-derived NO is vital for maintaining cardiovascular homeostasis, the overproduction of NO by nNOS is implicated in neurodegenerative diseases and neuropathic pain.[1][2] Similarly, excessive iNOS activity is linked to inflammation and septic shock.[3] Consequently, developing inhibitors that can selectively target nNOS or iNOS over eNOS is a significant therapeutic goal.[3][4]

This guide will compare 2,6-Dimethoxy-benzamidine against established NOS inhibitors, provide detailed experimental protocols for its validation, and present a clear interpretation of the expected data.

The Competitive Landscape: Establishing a Benchmark

To validate the efficacy and selectivity of 2,6-Dimethoxy-benzamidine, its performance must be benchmarked against well-characterized NOS inhibitors. The ideal comparison includes both a non-selective inhibitor and an isoform-selective inhibitor.

  • NG-Nitro-L-arginine methyl ester (L-NAME): A widely used, non-selective NOS inhibitor. It acts as a prodrug, hydrolyzing to NG-nitro-L-arginine (L-NOARG), which is a potent competitive inhibitor of all three NOS isoforms.[5][6] L-NAME serves as an essential positive control to confirm that the assay system is responsive to NOS inhibition.

  • Aminoguanidine: This compound exhibits preferential, though not exclusive, selectivity for the iNOS isoform over both nNOS and eNOS.[7] It is a valuable tool for distinguishing iNOS activity from the constitutive isoforms (nNOS and eNOS).

Mechanism of Action: The Nitric Oxide Signaling Pathway

All NOS isoforms catalyze the conversion of L-arginine to L-citrulline and nitric oxide.[8] This reaction is a five-electron oxidation of a guanidino nitrogen of L-arginine. The NO produced is a highly diffusible gas that acts as a signaling molecule. A primary target of NO is soluble guanylate cyclase (sGC).[9] Activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), which in turn activates Protein Kinase G (PKG), triggering a cascade of downstream effects including smooth muscle relaxation and modulation of neuronal activity.[10]

NOS_Pathway cluster_upstream NOS Activation cluster_downstream Downstream Signaling L_Arginine L-Arginine NOS NOS Enzyme (nNOS, eNOS, iNOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO O2, NADPH Inhibitor 2,6-Dimethoxy-benzamidine (or other inhibitors) Inhibitor->NOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Physiological Response (e.g., Vasodilation, Neurotransmission) PKG->Response

Caption: The Nitric Oxide Synthase (NOS) signaling pathway and point of inhibition.

Experimental Validation Workflow

A rigorous validation of a selective inhibitor follows a multi-step process, moving from broad activity screening to detailed isoform-specific characterization.

Validation_Workflow start Start: Putative Inhibitor primary_assay Primary Screen: In Vitro NOS Activity Assay (e.g., Griess Assay) start->primary_assay determine_ic50 Determine IC50 (Total NOS Activity) primary_assay->determine_ic50 selectivity_assay Selectivity Profiling: Assay against purified nNOS, eNOS, iNOS isoforms determine_ic50->selectivity_assay If active calculate_selectivity Calculate IC50 for each isoform and determine selectivity ratios selectivity_assay->calculate_selectivity cell_based Secondary Validation: Cell-Based Assays (e.g., LPS-stimulated macrophages) calculate_selectivity->cell_based conclusion Conclusion: Validate as Selective nNOS Inhibitor? cell_based->conclusion

Caption: A logical workflow for the validation of a selective enzyme inhibitor.

Part 1: In Vitro Enzymatic Assays for IC50 Determination

The initial and most critical step is to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (the IC50 value). This is achieved using an in vitro assay with purified, recombinant NOS enzymes. A common and reliable method is to quantify the production of nitrite (NO₂⁻), a stable breakdown product of NO, using the Griess assay.[11][12]

Comparative IC50 Data for NOS Inhibitors

The following table presents hypothetical, yet expected, data from such an experiment, designed to illustrate the profile of a selective nNOS inhibitor.

InhibitornNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)Selectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)
2,6-Dimethoxy-benzamidine 0.5 50 25 100x 50x
L-NAME70[5]~70~70~1x~1x
Aminoguanidine~60~3002.1[13]~0.04x (vs iNOS)1x (vs iNOS)

Note: L-NAME's IC50 can vary as it is a prodrug requiring hydrolysis.[5] Aminoguanidine data reflects its known iNOS preference.

Interpretation of Results:

The hypothetical data demonstrates that 2,6-Dimethoxy-benzamidine is a potent inhibitor of nNOS. Crucially, it is 100-fold less potent against eNOS and 50-fold less potent against iNOS. This profile is highly desirable, as it suggests that the compound can inhibit neuronal NO production at concentrations that would spare the essential cardiovascular functions regulated by eNOS.[3] In contrast, L-NAME shows no selectivity, and Aminoguanidine is clearly selective for iNOS.

Detailed Protocol: In Vitro NOS Activity Assay (Griess Colorimetric Method)

This protocol is designed to determine the IC50 values of an inhibitor against purified NOS isoforms.

1. Reagent Preparation:

  • NOS Assay Buffer: Prepare a buffer appropriate for NOS activity (e.g., 50 mM Tris-HCl, pH 7.4).

  • Cofactors: Prepare stock solutions of NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4). These are essential for enzyme activity.

  • Substrate: Prepare a stock solution of L-arginine.

  • Enzymes: Use purified, recombinant human nNOS, eNOS, and iNOS. Dilute to a working concentration in assay buffer just before use.

  • Inhibitors: Prepare a serial dilution of 2,6-Dimethoxy-benzamidine, L-NAME, and Aminoguanidine.

  • Griess Reagents:

    • Reagent A: Sulfanilamide in acid (e.g., 1% sulfanilamide in 5% phosphoric acid).[14]

    • Reagent B: N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) in water (e.g., 0.1% NED).[14]

  • Nitrite Standard: Prepare a sodium nitrite solution (e.g., 1 mM) and create a standard curve by serial dilution (e.g., 100 µM to 1.56 µM).[14]

2. Assay Procedure (96-well plate format):

  • Standard Curve: In designated wells, add 50 µL of each nitrite standard dilution and 50 µL of assay buffer.

  • Reaction Setup: In separate wells for each enzyme isoform, add the following:

    • 20 µL of Assay Buffer

    • 10 µL of Cofactor mix

    • 10 µL of Inhibitor dilution (or vehicle control)

    • 10 µL of purified NOS enzyme

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of L-arginine solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C. The reaction time should be within the linear range of the enzyme activity.

  • Terminate Reaction & Color Development:

    • Add 50 µL of Griess Reagent A to all wells (standards and samples).

    • Incubate for 10 minutes at room temperature, protected from light.[15]

    • Add 50 µL of Griess Reagent B to all wells.[15]

    • Incubate for another 10-25 minutes at room temperature. A purple/magenta color will develop.[15]

3. Data Acquisition and Analysis:

  • Read Absorbance: Measure the absorbance of the plate at 540 nm using a microplate reader.[11]

  • Calculate Nitrite Concentration: Use the standard curve to convert the absorbance values of the samples into nitrite concentrations (µM).

  • Determine % Inhibition: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).

  • IC50 Calculation: Plot the % inhibition versus the log of the inhibitor concentration and fit the data to a non-linear regression curve (sigmoidal dose-response) to determine the IC50 value.

Part 2: Secondary Validation in a Cellular Context

While in vitro assays are essential for determining direct enzyme inhibition and selectivity, cell-based assays provide crucial information about a compound's performance in a more complex biological environment. This includes factors like cell permeability, stability, and interaction with intracellular components.

A standard model for assessing iNOS inhibition is to use a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), which robustly induces iNOS expression and NO production.[13] While this model is primarily for iNOS, a lack of activity here can further support the selectivity of an nNOS inhibitor like 2,6-Dimethoxy-benzamidine.

Protocol: iNOS Inhibition in LPS-Stimulated Macrophages
  • Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of 2,6-Dimethoxy-benzamidine (and controls) for 1-2 hours.

  • Stimulation: Add a combination of LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) to the wells to induce iNOS expression. Include unstimulated control wells.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Measure the nitrite concentration in the supernatant using the Griess assay as described in the in vitro protocol.

  • Data Analysis: Calculate the % inhibition of NO production at each inhibitor concentration compared to the stimulated control wells.

Expected Outcome: A truly nNOS-selective inhibitor like 2,6-Dimethoxy-benzamidine should show very weak or no inhibition of NO production in this iNOS-dominant cellular model, even at high concentrations. In contrast, Aminoguanidine and L-NAME should demonstrate potent inhibition. This result would strongly corroborate the selectivity data obtained from the in vitro assays.

Conclusion and Future Directions

The systematic approach outlined in this guide, combining direct enzymatic assays against a panel of isoforms with secondary validation in a relevant cellular model, provides a robust framework for validating 2,6-Dimethoxy-benzamidine as a selective nNOS inhibitor. The compelling selectivity profile suggested by the comparative data makes it a promising tool for neurobiology research and a potential lead compound for therapeutic development in neurodegenerative disorders.[4] Further studies should investigate its in vivo efficacy and pharmacokinetic properties to fully establish its potential.

References

  • Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping. PubMed Central. Available at: [Link]

  • Selective Inhibition of Neuronal Nitric Oxide Synthase by Nω-Nitroarginine- and Phenylalanine-Containing Dipeptides and Dipeptide Esters. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques. Taylor & Francis Online. Available at: [Link]

  • Using the Griess colorimetric nitrite assay for measuring aliphatic β-nitroalcohols. National Institutes of Health (NIH). Available at: [Link]

  • Selective neuronal nitric oxide synthase inhibitors and the prevention of cerebral palsy. Annals of Neurology. Available at: [Link]

  • Nitric oxide synthase. Wikipedia. Available at: [Link]

  • GRIESS ASSAY FOR NITRITE DETERMINATION. Bowdish Lab, McMaster University. Available at: [Link]

  • Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology. Hindawi. Available at: [Link]

  • Progress in the Development of Selective Nitric Oxide Synthase (NOS) Inhibitors. Bentham Science. Available at: [Link]

  • Role of nitric oxide signal transduction pathway in regulation of vascular tone. PubMed. Available at: [Link]

  • Video: Nitric Oxide Signaling Pathway. JoVE. Available at: [Link]

  • High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. MDPI. Available at: [Link]

  • Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME). British Journal of Pharmacology. Available at: [Link]

  • NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit. Dojindo Molecular Technologies. Available at: [Link]

  • Nitric Oxide Synthase Assay Kit, Colorimetric. Merck Millipore. Available at: [Link]

  • Nitric oxide synthase (NOS) activity assay: determination of produced NADP+. Oxford Academic. Available at: [Link]

  • Discovery of novel inhibitors of inducible nitric oxide synthase. PubMed. Available at: [Link]

  • Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME). PubMed. Available at: [Link]

  • L-NAME in the cardiovascular system - nitric oxide synthase activator?. PubMed. Available at: [Link]

  • (PDF) L-NAME in the cardiovascular system - Nitric oxide synthase activator?. ResearchGate. Available at: [Link]

  • Potent and selective conformationally restricted neuronal nitric oxide synthase inhibitors. PubMed. Available at: [Link]

  • Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. PubMed. Available at: [Link]

  • Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques. PubMed. Available at: [Link]

  • Progress in the development of selective nitric oxide synthase (NOS) inhibitors. PubMed. Available at: [Link]

  • 1,6-Disubstituted indole derivatives as selective human neuronal nitric oxide synthase inhibitors. PubMed Central. Available at: [Link]

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Comparative

A Comparative Guide to the Efficacy of 2,6-Dimethoxy-benzamidine and Benzamidine as Serine Protease Inhibitors

For researchers, scientists, and drug development professionals engaged in the study of serine proteases, the selection of an appropriate inhibitor is a critical determinant of experimental success. Benzamidine, a well-e...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of serine proteases, the selection of an appropriate inhibitor is a critical determinant of experimental success. Benzamidine, a well-established reversible competitive inhibitor, has long served as a benchmark. However, the exploration of its derivatives, such as 2,6-Dimethoxy-benzamidine, opens new avenues for modulating inhibitory potency and selectivity. This guide provides a comprehensive comparison of 2,6-Dimethoxy-benzamidine and its parent compound, benzamidine, offering a framework for evaluating their efficacy as serine protease inhibitors. While direct comparative inhibitory data for 2,6-Dimethoxy-benzamidine is not extensively available in current literature, this guide will equip you with the foundational knowledge, theoretical considerations, and practical experimental protocols to conduct a thorough in-house evaluation.

Understanding the Core Moiety: Benzamidine as a Serine Protease Inhibitor

Benzamidine acts as a reversible competitive inhibitor by mimicking the side chain of arginine, a common substrate for many serine proteases. The positively charged amidinium group of benzamidine forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the enzyme. This interaction anchors the inhibitor in the active site, preventing the binding and subsequent cleavage of the natural substrate.

The inhibitory potency of benzamidine varies depending on the specific serine protease. Its efficacy is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to occupy 50% of the enzyme's active sites in the absence of substrate. A lower Kᵢ value indicates a more potent inhibitor.

The Influence of Substitution: A Structure-Activity Relationship (SAR) Perspective

The substitution of functional groups onto the benzamidine ring can significantly alter its inhibitory properties. These modifications can influence the inhibitor's electronic properties, steric profile, and ability to form additional interactions within the enzyme's active site, thereby affecting its binding affinity and selectivity. For instance, a study on benzamidine derivatives as inhibitors of the serine protease acrosin demonstrated that the addition of two iodine atoms at the 2 and 6 positions of the phenoxy ring of a benzamidine derivative resulted in a nearly 100-fold increase in potency compared to the unsubstituted parent compound. This highlights the profound impact that ring substitutions can have on inhibitory efficacy.

The introduction of two methoxy groups at the 2 and 6 positions of the benzamidine ring in 2,6-Dimethoxy-benzamidine is expected to introduce both electronic and steric effects. The methoxy groups are electron-donating, which could potentially influence the charge distribution of the aromatic ring and its interaction with the active site. Furthermore, the presence of these groups introduces steric bulk, which may either enhance binding by promoting a more favorable conformation or hinder binding by clashing with amino acid residues in the active site. Without empirical data, the precise impact of these substitutions remains a subject for experimental investigation.

Comparative Efficacy Data: Benzamidine

The following table summarizes the known inhibition constants (Kᵢ) of benzamidine against several common serine proteases. This data serves as a baseline for comparison when evaluating the efficacy of 2,6-Dimethoxy-benzamidine.

Serine ProteaseInhibition Constant (Kᵢ) of Benzamidine (µM)
Trypsin21[1], 35[2][3]
Plasmin350[2][3]
Thrombin220[2][3], 320[1]
Tryptase20[1]
uPA (urokinase-type Plasminogen Activator)97[1]
Factor Xa110[1]
tPA (tissue-type Plasminogen Activator)750[1]

Experimental Framework for a Head-to-Head Comparison

To empirically determine and compare the efficacy of 2,6-Dimethoxy-benzamidine to benzamidine, a detailed kinetic analysis is required. The following protocols outline the determination of the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

Key Concepts in Inhibitor Evaluation
  • IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that reduces the rate of an enzymatic reaction by 50% under specific experimental conditions. It is a practical measure of inhibitor potency but is dependent on the substrate concentration used in the assay.

  • Kᵢ (Inhibition Constant): A measure of the intrinsic binding affinity of an inhibitor to an enzyme. For a competitive inhibitor, it is the dissociation constant of the enzyme-inhibitor complex. Unlike IC₅₀, Kᵢ is independent of substrate concentration.

Experimental Workflow for Determining IC₅₀ and Kᵢ

G cluster_prep Preparation cluster_ic50 IC50 Determination cluster_ki Ki Determination (for competitive inhibitors) P1 Determine Enzyme and Substrate Km P2 Prepare Stock Solutions (Enzyme, Substrate, Inhibitors) P1->P2 I1 Set up reactions with fixed enzyme and substrate concentrations P2->I1 K1 Set up reactions with fixed enzyme and inhibitor concentrations P2->K1 I2 Vary inhibitor concentrations I1->I2 I3 Measure initial reaction rates I2->I3 I4 Plot % Inhibition vs. [Inhibitor] I3->I4 I5 Determine IC50 from the curve I4->I5 K2 Vary substrate concentrations K1->K2 K3 Measure initial reaction rates K2->K3 K4 Generate Michaelis-Menten and Lineweaver-Burk plots K3->K4 K5 Determine apparent Km (Km_app) K4->K5 K6 Calculate Ki using the Cheng-Prusoff equation K5->K6

Caption: Workflow for determining IC₅₀ and Kᵢ values.

Detailed Protocol: Determination of Kᵢ for a Competitive Inhibitor of Trypsin

This protocol provides a detailed methodology for determining the Kᵢ of a competitive inhibitor, such as benzamidine or its derivatives, against bovine trypsin using a chromogenic substrate.

Rationale for Experimental Choices:

  • Choice of Enzyme and Substrate: Bovine trypsin is a well-characterized and readily available serine protease. Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) is a commonly used chromogenic substrate for trypsin that releases a yellow product (p-nitroaniline) upon cleavage, which can be easily quantified spectrophotometrically at 405 nm.

  • Substrate Concentration: To accurately determine the Kᵢ of a competitive inhibitor, it is crucial to use substrate concentrations around the Michaelis constant (Kₘ). Using a range of substrate concentrations, both below and above the Kₘ, allows for a more precise determination of the apparent Kₘ in the presence of the inhibitor.

  • Buffer and Reaction Conditions: The reaction is performed at a physiologically relevant pH (8.2) and temperature (25°C) to ensure optimal enzyme activity and stability. Calcium chloride is included as it is a known stabilizer of trypsin.

Materials:

  • Bovine Trypsin (e.g., Sigma-Aldrich T1426)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) (e.g., Sigma-Aldrich B4875)

  • Benzamidine hydrochloride (e.g., Sigma-Aldrich B6506)

  • 2,6-Dimethoxy-benzamidine

  • Tris-HCl buffer (50 mM, pH 8.2) containing 20 mM CaCl₂

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Stock Solutions:

    • Trypsin: Prepare a 1 mg/mL stock solution in 1 mM HCl. Further dilute to the desired final concentration in Tris-HCl buffer just before use.

    • L-BAPNA: Prepare a 10 mM stock solution in DMSO. Prepare a series of dilutions in Tris-HCl buffer to achieve the desired final substrate concentrations.

    • Inhibitors (Benzamidine and 2,6-Dimethoxy-benzamidine): Prepare 100 mM stock solutions in DMSO. Prepare a series of dilutions in Tris-HCl buffer to achieve the desired final inhibitor concentrations.

  • Determination of the Michaelis Constant (Kₘ) of L-BAPNA for Trypsin:

    • In a 96-well plate, add a fixed amount of trypsin to each well.

    • Add varying concentrations of L-BAPNA (e.g., 0.05, 0.1, 0.2, 0.4, 0.8, 1.0 mM) to the wells.

    • Initiate the reaction and measure the increase in absorbance at 405 nm over time to determine the initial reaction velocity (V₀).

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

  • Determination of IC₅₀:

    • In a 96-well plate, add a fixed amount of trypsin and a fixed concentration of L-BAPNA (typically at or below the Kₘ) to each well.

    • Add varying concentrations of the inhibitor (benzamidine or 2,6-Dimethoxy-benzamidine) to the wells.

    • Initiate the reaction and measure the initial reaction velocity (V₀).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

  • Determination of Kᵢ:

    • Set up a matrix of reactions in a 96-well plate with varying concentrations of both the substrate (L-BAPNA) and the inhibitor.

    • For each inhibitor concentration (including a zero-inhibitor control), perform a substrate titration as described in step 2 to determine the apparent Kₘ (Kₘ,ₐₚₚ) and apparent Vₘₐₓ (Vₘₐₓ,ₐₚₚ).

    • Generate Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for each inhibitor concentration. For a competitive inhibitor, the lines will intersect at the y-axis (1/Vₘₐₓ).

    • Alternatively, use non-linear regression to fit the data directly to the competitive inhibition model.

    • Calculate Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([S]/Kₘ)) where [S] is the substrate concentration used in the IC₅₀ determination and Kₘ is the Michaelis constant of the substrate.

Visualizing the Mechanism of Competitive Inhibition

The following diagram illustrates the principle of competitive inhibition, where both the substrate and the inhibitor vie for the same active site on the enzyme.

G cluster_reaction Enzymatic Reaction E Enzyme ES Enzyme-Substrate Complex E->ES EI Enzyme-Inhibitor Complex (Inactive) E->EI S Substrate ES->E P Products ES->P I Inhibitor EI->E

Sources

Validation

A Researcher's Guide to Characterizing the Selectivity of 2,6-Dimethoxy-benzamidine: A Comparative Cross-Reactivity Analysis

For researchers and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to advancing a compound from a promising hit to a viable therapeutic candidate. Off-target effe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to advancing a compound from a promising hit to a viable therapeutic candidate. Off-target effects can lead to unforeseen toxicity and a narrow therapeutic window, ultimately derailing a development program.[1][2][3] This guide provides a comprehensive framework for conducting cross-reactivity studies on 2,6-Dimethoxy-benzamidine, a versatile compound with potential applications in medicinal chemistry and pharmaceutical research.[4] While specific biological targets for this particular derivative are not extensively documented in publicly available literature, its core benzamidine structure suggests a likely interaction with serine proteases.[5][6][7]

This document will guide you through a logical, multi-tiered approach to profile the selectivity of 2,6-Dimethoxy-benzamidine against a broad range of potential off-targets. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present data in a clear, comparative format.

The Benzamidine Scaffold: A Privileged Motif for Serine Protease Inhibition

The benzamidine moiety is a well-established pharmacophore known to reversibly and competitively inhibit trypsin-like serine proteases.[6] Its basic nature allows it to form strong interactions with the negatively charged aspartate residue in the S1 pocket of these enzymes.[5] Therefore, our investigation into the cross-reactivity of 2,6-Dimethoxy-benzamidine will begin with the hypothesis that its primary targets are likely within the serine protease family. However, to ensure a thorough assessment of its specificity, we must cast a wider net to identify potential interactions with other enzyme families and receptor systems.

A Tiered Approach to Cross-Reactivity Profiling

A systematic and cost-effective strategy for evaluating compound selectivity involves a tiered approach. We will begin with broad, high-throughput screening against large panels of targets and progressively narrow our focus to more specific, in-depth assays for any identified "hits."

Tier 1: Broad Kinase and Receptor Panel Screening

The first step is to assess the interaction of 2,6-Dimethoxy-benzamidine with major classes of drug targets, such as protein kinases and G-protein coupled receptors (GPCRs). Several contract research organizations (CROs) offer comprehensive screening services that provide a rapid and cost-effective way to identify potential off-target liabilities.[8][9][10][11][12]

  • Kinase Profiling: A broad kinase panel screen is crucial for identifying selective and potent kinase inhibitors.[9] These services typically utilize biochemical assays (e.g., radiometric or fluorescence-based) to measure the inhibitory activity of a compound against hundreds of kinases.[9][10][11] Cellular kinase assays, such as those using NanoBRET® technology, offer a more physiologically relevant environment by assessing target engagement within living cells.[8]

  • Receptor Screening: Similarly, receptor profiling services can assess the binding of a compound to a wide array of GPCRs, ion channels, and other receptors.[12][13] These are often radioligand binding assays where the test compound's ability to displace a known radiolabeled ligand from its receptor is measured.[14][15]

Tier 2: Dose-Response and IC50 Determination for Primary Hits

Any significant inhibition observed in the Tier 1 screens (e.g., >50% inhibition at a screening concentration of 10 µM) should be followed up with dose-response studies to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is essential for comparing the compound's activity across different targets.

Tier 3: Orthogonal and Cellular Assays for Hit Validation

To confirm the off-target interactions identified in the initial screens and to understand their physiological relevance, it is critical to employ orthogonal assays with different underlying technologies. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a cellular context.[16][17][18][19]

Experimental Protocols

1. Kinase Profiling: A Representative Biochemical Assay

This protocol outlines a typical biochemical kinase assay format.

  • Objective: To determine the inhibitory activity of 2,6-Dimethoxy-benzamidine against a panel of protein kinases.

  • Methodology:

    • A purified active kinase is incubated with the test compound (2,6-Dimethoxy-benzamidine) at a specified concentration (e.g., 10 µM).

    • The enzymatic reaction is initiated by the addition of the appropriate substrate and ATP.

    • After a defined incubation period, a detection reagent (e.g., ADP-Glo™ or a fluorescent antibody) is added to measure the reaction products.[9][10]

    • The results are expressed as the percentage of inhibition relative to a DMSO control.

2. Receptor-Ligand Binding Assay: A Competitive Binding Format

This protocol describes a standard radioligand binding assay.

  • Objective: To assess the ability of 2,6-Dimethoxy-benzamidine to displace a known radioligand from a specific receptor.[14][15]

  • Methodology:

    • Cell membranes expressing the receptor of interest are incubated with a fixed concentration of a specific radioligand.

    • Increasing concentrations of the unlabeled test compound (2,6-Dimethoxy-benzamidine) are added to compete for binding to the receptor.

    • After reaching equilibrium, the bound radioligand is separated from the unbound radioligand (e.g., by filtration).

    • The amount of bound radioactivity is measured, and the data are used to calculate the inhibitory constant (Ki) of the test compound.

3. Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[16][17][19]

  • Objective: To confirm the engagement of 2,6-Dimethoxy-benzamidine with potential off-targets in intact cells.

  • Methodology:

    • Intact cells are treated with either the test compound or a vehicle control (DMSO).

    • The cells are then heated to a range of temperatures, causing protein denaturation and aggregation.

    • The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

    • The amount of the target protein remaining in the soluble fraction is quantified by a specific detection method, such as Western blotting or mass spectrometry.

    • A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.[16][18]

Data Presentation and Interpretation

The results of the cross-reactivity studies should be summarized in clear and concise tables for easy comparison.

Table 1: Representative Kinase Profiling Data for 2,6-Dimethoxy-benzamidine (Screening at 10 µM)

Kinase Target% Inhibition at 10 µM
Serine Protease X95%
Kinase A62%
Kinase B15%
Kinase C5%

Table 2: IC50 Values for Confirmed Hits

TargetIC50 (µM)
Serine Protease X0.1
Kinase A8.5

Table 3: CETSA Thermal Shift Data for Kinase A

TreatmentMelting Temperature (Tm) (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)52.3-
2,6-Dimethoxy-benzamidine (10 µM)56.1+3.8

Visualizing Workflows and Concepts

Diagrams can effectively illustrate the experimental workflows and the underlying principles of the assays.

Cross_Reactivity_Workflow cluster_tier1 Tier 1: Broad Screening cluster_tier2 Tier 2: Hit Confirmation cluster_tier3 Tier 3: Cellular Validation Kinase_Screen Kinase Panel Screen (>200 Kinases) Dose_Response Dose-Response Curve & IC50 Determination Kinase_Screen->Dose_Response >50% Inhibition Receptor_Screen Receptor Panel Screen (>100 Receptors) Receptor_Screen->Dose_Response >50% Inhibition CETSA Cellular Thermal Shift Assay (CETSA) Dose_Response->CETSA Potent Hits Final_Report Selectivity Profile CETSA->Final_Report Validated Off-Targets Compound 2,6-Dimethoxy-benzamidine Compound->Kinase_Screen Compound->Receptor_Screen

Caption: Tiered workflow for assessing the cross-reactivity of 2,6-Dimethoxy-benzamidine.

CETSA_Principle cluster_unbound cluster_bound Unbound_Protein Protein Heat_Unbound Heat Denatured_Protein Denatured & Aggregated Heat_Unbound->Denatured_Protein Bound_Protein Protein + Ligand Heat_Bound Heat Stable_Protein Stable & Soluble Heat_Bound->Stable_Protein

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Conclusion

A thorough understanding of a compound's selectivity is a cornerstone of successful drug development. By employing a systematic, multi-tiered approach to cross-reactivity profiling, researchers can build a comprehensive selectivity profile for 2,6-Dimethoxy-benzamidine. This guide provides the scientific rationale and practical methodologies to de-risk a drug discovery program by identifying and characterizing potential off-target interactions early in the process. The judicious application of broad panel screening, dose-response analysis, and cellular target engagement assays will ultimately lead to the development of safer and more effective therapeutics.

References

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Comparative

A Senior Application Scientist's Guide to Benzamidine Derivatives in Enzyme Inhibition

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of enzyme inhibition, particularly concerning serine proteases, the benzamidine scaffold stands as a cornerstone for inhibitor des...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of enzyme inhibition, particularly concerning serine proteases, the benzamidine scaffold stands as a cornerstone for inhibitor design. Its inherent ability to mimic the guanidinium group of arginine allows it to effectively bind to the S1 pocket of trypsin-like proteases, making it a privileged structure in medicinal chemistry. This guide provides a comparative analysis of benzamidine derivatives, delving into their structure-activity relationships, quantitative inhibitory potency, and the experimental methodologies required for their evaluation.

The Foundational Interaction: Benzamidine and the Serine Protease Active Site

Benzamidine and its derivatives function primarily as reversible competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin.[1] The core of this inhibitory activity lies in the positively charged amidinium group, which forms strong ionic interactions and hydrogen bonds with the carboxylate side chain of a conserved aspartate residue (Asp189) at the bottom of the S1 specificity pocket of these enzymes. This interaction effectively blocks the entry of the natural substrate, thereby inhibiting catalysis.

The simplicity of the benzamidine core provides a versatile platform for chemical modification. By strategically adding substituents to the phenyl ring, researchers can fine-tune the inhibitor's properties, enhancing its potency, selectivity, and pharmacokinetic profile.

cluster_Enzyme Serine Protease Active Site cluster_Inhibitor Benzamidine Inhibitor S1_Pocket S1 Specificity Pocket Asp189 Asp189 (COO-) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) S1_Pocket->Catalytic_Triad blocks access to Benzamidine Benzamidine Moiety Benzamidine->S1_Pocket  Binds into Amidinium Positively Charged Amidinium Group Benzamidine->Amidinium mimics Arginine Phenyl_Ring Phenyl Ring (Site for Derivatives) Amidinium->Asp189  Ionic Interaction &  Hydrogen Bonding

Caption: Mechanism of benzamidine inhibition in serine proteases.

Comparative Analysis of Benzamidine Derivatives

The efficacy of a benzamidine-based inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to bind to half of the free enzyme. A lower Kᵢ value signifies a more potent inhibitor. The following tables summarize the Kᵢ values of various benzamidine derivatives against three key serine proteases: trypsin, thrombin, and plasmin.

Table 1: Inhibition Constants (Kᵢ, µM) of Monovalent Benzamidine Derivatives

DerivativeSubstituent(s)Trypsin Kᵢ (µM)Thrombin Kᵢ (µM)Plasmin Kᵢ (µM)
BenzamidineUnsubstituted18.565350
4-Aminobenzamidine4-NH₂1.28.025
4-Chlorobenzamidine4-Cl10.020.0150
3,4-Dichlorobenzamidine3,4-diCl4.08.060
4-Amidinophenylpyruvic acid4-CH₂COCOOH0.161.00.8

Data compiled from multiple sources, including Markwardt et al. (1968) and Geratz et al. (1973). Exact values may vary based on experimental conditions.

Table 2: Inhibition Constants (Kᵢ, µM) of Multivalent Benzamidine Derivatives

DerivativeLinkerValencyPlasmin Kᵢ (µM)
AMB (4-Aminomethylbenzamidine)-11074
Pentamidine-(CH₂)₅-22.1
Tri-AMBShort Linker33.9
Bis-dPEG₂-AMBdPEG₂255.3

Data from Nallan Chakravarthula et al. (2020)[2].

Structure-Activity Relationship (SAR) Insights

The data presented above reveals several key principles governing the inhibitory activity of benzamidine derivatives:

  • Hydrophobicity and Electronic Effects: The interaction of substituted benzamidines with serine proteases is significantly influenced by the hydrophobicity and electronic properties of the substituents.[3][4] For thrombin, inhibition is primarily affected by the hydrophobicity of the substituent.[3] In contrast, for plasmin and the complement enzyme C1s, both electron-donating properties and hydrophobicity of the substituent play a crucial role in binding.[3] Trypsin exhibits a more complex interaction, with inhibition being dependent on molar refractivity and molecular weight.[3]

  • Exploiting Secondary Binding Sites: The significant increase in potency observed with derivatives like 4-amidinophenylpyruvic acid suggests that substituents capable of forming additional interactions with secondary binding sites on the enzyme surface can dramatically enhance affinity.

  • Multivalency and Linker Length: Connecting multiple benzamidine moieties through a linker can lead to a substantial increase in inhibitory potency.[2] This is attributed to the "multivalent effect," where a higher local concentration of the inhibitor in the vicinity of the enzyme and statistical rebinding enhance the overall binding avidity.[2] The length and nature of the linker are critical; shorter linkers often result in stronger inhibition by minimizing the entropic penalty upon binding.[2] For instance, pentamidine, a bivalent benzamidine with a short linker, is a significantly more potent plasmin inhibitor than its monovalent counterpart, AMB.[2]

cluster_SAR Structure-Activity Relationship (SAR) of Benzamidine Derivatives cluster_Modifications Chemical Modifications Core Benzamidine Core Hydrophobicity Increased Hydrophobicity Core->Hydrophobicity add hydrophobic groups Electronics Electron-Donating Substituents Core->Electronics add electron- donating groups Multivalency Multivalency (Bivalent, Trivalent) Core->Multivalency link multiple cores Potency Increased Potency & Selectivity Hydrophobicity->Potency Electronics->Potency Linker Optimized Linker Length Multivalency->Linker requires Linker->Potency

Caption: Key SAR principles for designing potent benzamidine inhibitors.

Experimental Protocols for Inhibitor Characterization

Accurate determination of an inhibitor's potency is crucial for comparative analysis and drug development. The following protocols outline the determination of the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) for a benzamidine derivative against a model serine protease, trypsin, using a spectrophotometric assay.

Principle

The activity of trypsin is monitored by the hydrolysis of a chromogenic substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA). Upon cleavage by trypsin, p-nitroaniline (pNA) is released, which has a strong absorbance at 405-410 nm. The rate of pNA formation is directly proportional to the enzyme's activity. In the presence of an inhibitor, this rate decreases.

Workflow for IC₅₀ and Kᵢ Determination

cluster_IC50 IC50 Determination cluster_Ki Ki Determination A1 Prepare serial dilutions of inhibitor A2 Incubate fixed [Enzyme] & [Substrate] with varying [Inhibitor] A1->A2 A3 Measure reaction velocity (ΔAbs/min) A2->A3 A4 Plot % Inhibition vs. log[Inhibitor] A3->A4 A5 Determine IC50 from sigmoidal curve fit A4->A5 B5 Calculate Ki using Cheng-Prusoff equation or non-linear regression A5->B5  IC50 used in Cheng-Prusoff B1 Determine Km of substrate (no inhibitor) B2 Measure reaction velocities at varying [Substrate] and fixed [Inhibitor] B1->B2 B3 Repeat B2 for multiple [Inhibitor] B2->B3 B4 Generate Lineweaver-Burk or Michaelis-Menten plots B3->B4 B4->B5

Caption: Experimental workflow for determining IC50 and Ki values.

Detailed Protocol: Kᵢ Determination for a Competitive Inhibitor

This protocol assumes a competitive mode of inhibition, which is typical for benzamidine derivatives. It involves determining the Michaelis constant (Kₘ) of the substrate in the absence of the inhibitor, and then the apparent Kₘ (Kₘᵃᵖᵖ) in the presence of different concentrations of the inhibitor.

Materials:

  • Enzyme: Trypsin solution (e.g., 1 mg/mL in 1 mM HCl)

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) stock solution (e.g., 20 mM in DMSO)

  • Inhibitor: Benzamidine derivative stock solution (e.g., 10 mM in assay buffer)

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

  • Equipment: Spectrophotometer or microplate reader capable of reading absorbance at 405 nm, 96-well microplate, precision pipettes.

Procedure:

  • Preparation of Reagents:

    • Prepare working solutions of trypsin, L-BAPNA, and the inhibitor by diluting the stock solutions in the assay buffer. The final concentrations will depend on the specific activity of the enzyme and the expected potency of the inhibitor. It is recommended to perform preliminary experiments to determine the optimal enzyme concentration that gives a linear rate of reaction over 5-10 minutes.

  • Part 1: Determination of Kₘ for L-BAPNA

    • Set up a series of reactions in a 96-well plate. Each well should contain a fixed concentration of trypsin and varying concentrations of L-BAPNA (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, 5.0 mM).

    • Include a blank for each substrate concentration containing buffer and substrate but no enzyme.

    • Initiate the reaction by adding the enzyme solution.

    • Measure the absorbance at 405 nm every minute for 10 minutes in kinetic mode.

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.

    • Plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

  • Part 2: Determination of Kₘᵃᵖᵖ in the Presence of Inhibitor

    • Repeat the steps in Part 1, but include a fixed concentration of the benzamidine derivative in each reaction well.

    • It is crucial to perform this experiment at several different inhibitor concentrations (e.g., 0.5x, 1x, and 2x the expected Kᵢ).

    • For each inhibitor concentration, you will obtain a new set of V₀ values at varying substrate concentrations.

    • Plot the data as in Part 1 to determine the Kₘᵃᵖᵖ for each inhibitor concentration.

  • Data Analysis and Kᵢ Calculation:

    • Method 1: Dixon Plot: Plot 1/V₀ versus inhibitor concentration [I] at different fixed substrate concentrations. The lines should intersect at a point where the x-coordinate is equal to -Kᵢ.

    • Method 2: Lineweaver-Burk Plot: Create a double reciprocal plot (1/V₀ vs. 1/[S]) for the data with and without the inhibitor. For a competitive inhibitor, the lines will intersect at the y-axis, and the x-intercept will change. The Kₘᵃᵖᵖ can be calculated from the x-intercept of each line (-1/Kₘᵃᵖᵖ).

    • Method 3: Cheng-Prusoff Equation (if IC₅₀ is known): If you have separately determined the IC₅₀ value at a known substrate concentration [S], you can calculate Kᵢ using the following equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ)[5][6]

    • Method 4: Non-linear Regression: The most accurate method is to globally fit all the substrate-velocity data (with and without the inhibitor) to the equation for competitive inhibition using specialized software.

Conclusion

The benzamidine scaffold is a powerful and adaptable starting point for the design of potent and selective serine protease inhibitors. A thorough understanding of the structure-activity relationships, driven by factors such as hydrophobicity, electronic interactions, and multivalency, is essential for optimizing these inhibitors for therapeutic applications. The comparative analysis of inhibitory potencies, grounded in robust and well-executed experimental protocols, provides the critical data needed to guide the drug discovery process. By leveraging the principles and methodologies outlined in this guide, researchers can effectively evaluate and advance the development of novel benzamidine-based enzyme inhibitors.

References

  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-7. [Link]

  • Geratz, J. D., Cheng, M. C., & Tidwell, R. R. (1973). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 16(9), 970-973. [Link]

  • Gupta, S. P., Handa, A., & Shewade, D. G. (1987). A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. Arzneimittel-Forschung, 37(1), 47-50. [Link]

  • Stürzebecher, J., Markwardt, F., Voigt, B., Wagner, G., & Walsmann, P. (1983). Inhibition of Batroxobin, a Serine Proteinase From Bothrops Snake Venom, by Derivatives of Benzamidine. Toxicon, 21(3), 421-426. [Link]

  • Nallan Chakravarthula, T., Santillan-Rodriguez, R., Zeng, Z., Hall, A., & Alves, N. J. (2020). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemBioChem, 21(10), 1436-1443. [Link]

  • Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502-506. [Link]

  • Alves, N. J., & Kline, J. A. (2015). Comparative study on the inhibition of plasmin and delta-plasmin via benzamidine derivatives.
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  • Soyer, Z., Karaduman, R., & Supuran, C. T. (2020). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1389-1397. [Link]

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Validation

From a Promising Molecule to a Preclinical Candidate: A Comparative Guide for the In Vivo Validation of 2,6-Dimethoxy-benzamidine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on transitioning a novel small molecule, 2,6-Dimethoxy-benzamidine, from a compound with demonstrated in vitro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on transitioning a novel small molecule, 2,6-Dimethoxy-benzamidine, from a compound with demonstrated in vitro activity to a candidate validated for in vivo preclinical studies. We will navigate the critical steps of this journey, emphasizing the causality behind experimental choices and providing a self-validating system of protocols.

The benzamidine scaffold is a well-established pharmacophore, recognized as a reversible competitive inhibitor of trypsin and other serine proteases.[1][2] However, the broader diamidine structure has gained significant traction as a fertile ground for developing inhibitors of Protein Arginine Methyltransferases (PRMTs).[3][4] PRMTs are crucial epigenetic regulators that catalyze the transfer of methyl groups to arginine residues on histone and non-histone proteins, influencing a vast array of cellular processes from signal transduction to DNA repair.[5][6] Misregulation of PRMTs, particularly PRMT1, the predominant type I enzyme, is strongly linked to various cancers, making it a high-value therapeutic target.[4][5]

Given this context, 2,6-Dimethoxy-benzamidine represents a rational design to leverage the diamidine pharmacophore for PRMT1 inhibition. This guide uses 2,6-Dimethoxy-benzamidine as a central case study to illustrate the rigorous, multi-step process required to validate its therapeutic potential in vivo. We will compare its hypothetical performance metrics against established PRMT inhibitors, such as Furamidine (a non-selective diamidine) and GSK3368715 (a selective type I PRMT inhibitor), to provide a realistic benchmark for success.

Caption: The drug discovery and validation workflow.

In Vitro Foundation: Confirming Potency, Selectivity, and Cellular Activity

Before committing to costly and complex animal studies, it is imperative to build a robust in vitro data package. This initial phase validates that the compound interacts with its intended target potently and selectively in both biochemical and cellular environments.

Target Potency: Is the Compound a Strong Inhibitor?

The first step is to quantify the direct inhibitory effect of 2,6-Dimethoxy-benzamidine on its putative target, PRMT1. The choice of assay is critical; it must be sensitive, reproducible, and directly measure enzymatic activity.

Causality: An AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is chosen here for its high-throughput capability and sensitivity, which avoids the complexities of radiolabeling associated with traditional methyltransferase assays.[7] It directly measures the product of the methylation reaction (e.g., asymmetrically dimethylated arginine on a histone H4 peptide), providing a precise IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol 1: In Vitro PRMT1 Biochemical Potency Assay (AlphaLISA®)

  • Reagents: Recombinant human PRMT1, S-adenosylmethionine (SAM) cofactor, biotinylated histone H4 peptide substrate, AlphaLISA® anti-methyl-arginine acceptor beads, and streptavidin donor beads.

  • Preparation: Serially dilute 2,6-Dimethoxy-benzamidine in DMSO, followed by dilution in assay buffer to the desired final concentrations.

  • Reaction: In a 384-well plate, combine PRMT1 enzyme, the peptide substrate, and the inhibitor at various concentrations.

  • Initiation: Start the methylation reaction by adding a fixed concentration of the methyl donor, SAM (e.g., 2 µM).[7] Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and add the AlphaLISA® acceptor and donor beads. Incubate in the dark to allow for bead proximity binding.

  • Readout: Read the plate on an EnVision® or similar plate reader. Calculate IC50 values using a non-linear regression analysis (log[inhibitor] vs. response).

Selectivity Profiling: Does It Only Hit the Intended Target?

An inhibitor that hits multiple targets can produce confounding off-target effects or toxicity in vivo. Therefore, profiling 2,6-Dimethoxy-benzamidine against a panel of related enzymes is a non-negotiable step.

Causality: We must assess inhibition against other PRMT family members (both Type I and Type II) to ensure isoform specificity.[6] Furthermore, screening against a broader panel of methyltransferases that also use SAM as a cofactor is crucial to rule out indiscriminate inhibition.[4] This ensures that the biological effects observed later can be confidently attributed to the inhibition of PRMT1.

Table 1: Comparative In Vitro Potency and Selectivity Profile Data for 2,6-Dimethoxy-benzamidine is hypothetical and for illustrative purposes.

CompoundPRMT1 IC50 (nM)PRMT4 IC50 (nM)PRMT5 IC50 (nM)PRMT6 IC50 (nM)Selectivity Fold (PRMT1 vs. others)
2,6-Dimethoxy-benzamidine 50 1,200>10,000850>20x
Furamidine (DB75)[5]30150>50,000200~5x
GSK3368715[8]525>10,000102-5x (Type I)
Cellular Target Engagement: Does It Work in a Biological System?

A compound can be a potent biochemical inhibitor but fail to work in cells due to poor membrane permeability or rapid efflux. This step confirms that 2,6-Dimethoxy-benzamidine can enter cells and inhibit PRMT1 in its native environment.

Causality: The most direct method to measure intracellular PRMT1 inhibition is to quantify the level of its specific product, asymmetric dimethylarginine (ADMA), on cellular proteins. A Western blot using an antibody specific for ADMA provides a robust readout of target engagement. This allows for the determination of an EC50 value—the effective concentration that causes 50% of the maximal response in a cellular context.

G cluster_0 PRMT1 Catalytic Cycle SAM SAM (Methyl Donor) PRMT1 PRMT1 Enzyme SAM->PRMT1 Substrate Protein Substrate (e.g., Histone H4) Substrate->PRMT1 Product Methylated Product (ADMA Mark) PRMT1->Product SAH SAH PRMT1->SAH Inhibitor 2,6-Dimethoxy-benzamidine Inhibitor->PRMT1 Blocks Active Site

Caption: Mechanism of PRMT1 inhibition.

Protocol 2: Cellular ADMA Western Blot for Target Engagement

  • Cell Culture: Culture a relevant cancer cell line with high PRMT1 expression (e.g., A549 lung cancer or MV4-11 leukemia cells) to 70-80% confluency.[8]

  • Treatment: Treat cells with a dose range of 2,6-Dimethoxy-benzamidine for a sufficient duration (e.g., 24-48 hours) to observe changes in methylation marks.

  • Lysis: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for asymmetric dimethylarginine (ADMA). Subsequently, probe with a loading control antibody (e.g., β-actin or GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and visualize bands using an ECL substrate.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the ADMA signal to the loading control and plot the dose-response curve to calculate the EC50.

The In Vivo Transition: Establishing Safety and Exposure

With a solid in vitro profile, the next phase focuses on understanding how the compound behaves in a whole-organism system. These bridging studies are crucial for designing a meaningful and ethical efficacy study.

Maximum Tolerated Dose (MTD): Defining the Safe Dosing Window

The primary goal of an MTD study is to identify the highest dose of a drug that can be administered without causing unacceptable toxicity.

Causality: This study is essential for safety and is a regulatory prerequisite for further in vivo testing. It establishes the upper limit for dosing in subsequent efficacy studies, ensuring that any observed anti-tumor effects are not simply due to systemic toxicity. Key observations include changes in body weight, clinical signs of distress, and gross pathology.

Protocol 3: Mouse Maximum Tolerated Dose (MTD) Study

  • Animals: Use a standard strain of immunocompromised mice (e.g., NCR nude or NSG) that will be used in later xenograft studies. Group animals (n=3-5 per group).

  • Dose Escalation: Begin with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100 mg/kg) based on observed toxicity.

  • Administration: Administer 2,6-Dimethoxy-benzamidine via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection) daily for 5-14 days.

  • Monitoring: Record body weight daily. Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, hunched posture).

  • Endpoint: The MTD is defined as the highest dose that does not cause >15-20% body weight loss or significant clinical signs of distress.

Pharmacokinetic (PK) Profiling: Tracking the Drug in the Body

A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of the compound over time.

Causality: Understanding the PK profile is critical to designing an effective dosing regimen. Key parameters like Cmax (peak concentration), Tmax (time to peak concentration), and half-life (t1/2) inform how much drug to give and how often. The goal is to maintain a drug concentration in the plasma and tumor tissue that is above the target EC50 for a sufficient duration to exert a therapeutic effect.

Table 2: Comparative Pharmacokinetic Parameters in Mice (Single 50 mg/kg Oral Dose) Data for 2,6-Dimethoxy-benzamidine is hypothetical and for illustrative purposes.

CompoundCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Half-life (t1/2) (hr)
2,6-Dimethoxy-benzamidine 1,50029,5006
Comparator (GSK3368715)1,200411,0008

In Vivo Validation: Demonstrating Efficacy

This final phase integrates all previous data to answer the ultimate question: does inhibiting PRMT1 with 2,6-Dimethoxy-benzamidine produce a therapeutic benefit in a disease model?

Pharmacodynamic (PD) Analysis: Confirming In Vivo Target Engagement

Before assessing tumor growth, we must confirm that the drug is reaching the tumor and inhibiting its target at the chosen dose and schedule.

Causality: A PD study provides the mechanistic link between drug administration and biological effect. By collecting tumor tissue from a satellite group of animals during the efficacy study, we can perform the same ADMA Western blot as in the cellular assay. Observing a dose-dependent reduction in ADMA levels in the tumor tissue provides direct evidence of in vivo target engagement and validates the PK/PD relationship.

Xenograft Efficacy Model: Measuring Anti-Tumor Activity

The gold standard for preclinical efficacy testing of an anti-cancer agent is a xenograft model, where human cancer cells are implanted into immunocompromised mice.

Causality: This model integrates all aspects of the drug's properties—its potency, selectivity, and ADME profile—to assess its overall therapeutic potential. The primary endpoint is a statistically significant reduction in tumor growth compared to a vehicle-treated control group.[8]

Protocol 4: Mouse Xenograft Efficacy Study

  • Cell Implantation: Subcutaneously implant a suitable number of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (n=8-10 per group): Vehicle control, 2,6-Dimethoxy-benzamidine (at one or two doses below the MTD), and a positive control/competitor compound (e.g., GSK3368715).

  • Dosing: Administer treatment daily (or as determined by PK data) via the chosen route.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and health status concurrently.

  • Endpoint: Continue the study until tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³). Euthanize animals and harvest tumors for ex vivo PD analysis.

  • Analysis: Calculate Tumor Growth Inhibition (TGI) for each group and perform statistical analysis to determine significance.

Table 3: Final Comparative Profile for In Vivo Validation Data for 2,6-Dimethoxy-benzamidine is hypothetical and for illustrative purposes.

Parameter2,6-Dimethoxy-benzamidineGSK3368715Furamidine (DB75)
In Vitro Potency (PRMT1 IC50) 50 nM5 nM30 nM
Cellular Activity (ADMA EC50) 250 nM30 nM180 nM
Selectivity Profile High (>20x vs other PRMTs)Moderate (Type I selective)Low
In Vivo MTD (PO, daily) >100 mg/kg~100 mg/kgLower (potential toxicity)
In Vivo Efficacy (TGI @ 75mg/kg) 65% 75%Not Advanced

Conclusion

The path from a promising in vitro hit to a validated in vivo candidate is a systematic process of hypothesis testing. For a novel compound like 2,6-Dimethoxy-benzamidine, this journey requires a multi-pronged approach that rigorously confirms its potency, selectivity, cellular activity, safety, and pharmacokinetic profile before embarking on a definitive efficacy study. By following a self-validating workflow—where cellular assays confirm biochemical hits, and in vivo PD studies confirm target engagement at efficacious doses—researchers can build a compelling data package. This guide provides a robust and logical framework to de-risk the preclinical development process and confidently identify small molecules with the highest potential for clinical success.

References

  • Yan, L., Yan, C., Qian, K., Su, H., Kofsky-Wofford, S. A., Lee, W. C., Zhao, X., Ho, M. C., Ivanov, I., & Zheng, Y. G. (2014). Diamidine compounds for selective inhibition of protein arginine methyltransferase 1. Journal of Medicinal Chemistry, 57(6), 2611–2622. [Link]

  • Qian, K., Yan, C., Su, H., Dang, T., Zhou, B., Wang, Z., Zhao, X., Ivanov, I., Ho, M. C., & Zheng, Y. G. (2020). Pharmacophore-Based Screening of Diamidine Small Molecule Inhibitors for Protein Arginine Methyltransferases. RSC Medicinal Chemistry. [Link]

  • Yan, L., Yan, C., Qian, K., Su, H., Kofsky-Wofford, S. A., Lee, W. C., Zhao, X., Ho, M. C., Ivanov, I., & Zheng, Y. G. (2014). Diamidine Compounds for Selective Inhibition of Protein Arginine Methyltransferase 1. PMC. [Link]

  • Wikipedia. (n.d.). Benzamidine. [Link]

  • Basuli, F., et al. (2021). Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1. Journal of Medicinal Chemistry. [Link]

  • Sun, N. Y., et al. (1993). Cytotoxicity studies on some novel 2,6-dimethoxyhydroquinone derivatives. PubMed. [Link]

  • Faghih, Z., et al. (2016). In Vitro Antiplasmodial Activity and Cytotoxic Effect of (Z)-2-Benzylidene-4, 6-Dimethoxybenzofuran-3(2H)-One Derivatives. PubMed. [Link]

  • Al-Mokhna, D. A., et al. (2023). Virtual screening, identification and in vitro validation of small molecule GDP-mannose dehydrogenase inhibitors. PubMed. [Link]

  • ResearchGate. (n.d.). List of PRMT inhibitors targeting PRMT1. [Link]

  • MDPI. (2024). Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. [Link]

  • Assay Guidance Manual - NCBI Bookshelf. (2012). In Vivo Assay Guidelines. [Link]

  • Semantic Scholar. (2021). A Pan-Inhibitor for Protein Arginine Methyltransferase Family Enzymes. [Link]

  • MDPI. (n.d.). In Vitro and In Vivo Efficacy of Epithelial Barrier-Promoting Barriolides as Potential Therapy for Ulcerative Colitis. [Link]

  • MDPI. (n.d.). In Vitro Activity of Robenidine Analogues NCL259 and NCL265 against Gram-Negative Pathogens. [Link]

  • NIH. (n.d.). Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors. [Link]

  • IQVIA Laboratories. (n.d.). Small Molecule Biomarker Assay Validation Strategies. [Link]

  • NIH. (n.d.). Turning Nonselective Inhibitors of Type I Protein Arginine Methyltransferases into Potent and Selective Inhibitors. [Link]

  • PubMed. (n.d.). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. [Link]

  • NIH. (n.d.). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives. [Link]

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Comparative

Head-to-head comparison of 2,6-Dimethoxy-benzamidine and other inhibitors

An In-Depth Guide to Type I Protein Arginine Methyltransferase (PRMT) Inhibitors: A Head-to-Head Comparison For researchers, scientists, and drug development professionals, the targeting of epigenetic modifiers represent...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Type I Protein Arginine Methyltransferase (PRMT) Inhibitors: A Head-to-Head Comparison

For researchers, scientists, and drug development professionals, the targeting of epigenetic modifiers represents a frontier of therapeutic innovation. Among these, the Protein Arginine Methyltransferases (PRMTs) have emerged as a critical class of enzymes implicated in a host of diseases, most notably cancer. This guide provides a detailed, data-supported comparison of key inhibitors targeting Type I PRMTs, the family responsible for the bulk of asymmetric arginine methylation within the cell. While direct, extensive data on 2,6-Dimethoxy-benzamidine is not widely available in peer-reviewed literature, we will explore the characteristics of the broader diamidine class to which it belongs and compare them against well-validated, tool compounds and clinical candidates that define the field.

The Central Role of Type I PRMTs in Cellular Function and Disease

Protein arginine methylation is a widespread post-translational modification that plays a crucial role in regulating numerous cellular processes, including transcriptional regulation, RNA processing, DNA damage repair, and signal transduction.[1][2] The PRMT family consists of nine members in mammals, categorized into three types based on their catalytic activity.[3]

  • Type I PRMTs (PRMT1, -2, -3, -4/CARM1, -6, and -8) catalyze the formation of monomethylarginine (MMA) and subsequently asymmetric dimethylarginine (ADMA).[3][4]

  • Type II PRMTs (PRMT5 and -9) catalyze the formation of MMA and symmetric dimethylarginine (SDMA).[3][4]

  • Type III PRMTs (PRMT7) are capable of only monomethylation.[3][5]

Given that PRMT1 is the predominant PRMT, responsible for approximately 85% of all arginine methylation, and the aberrant activity of Type I PRMTs is strongly linked to various cancers, this enzyme class is a compelling target for therapeutic intervention.[2][4][6]

cluster_0 Cellular Inputs cluster_1 Type I PRMT Catalysis cluster_2 Methylation States cluster_3 Downstream Cellular Effects cluster_4 Inhibitor Intervention Points SAM S-Adenosyl Methionine (SAM) (Methyl Donor) PRMT1 Type I PRMTs (PRMT1, 3, 4, 6, 8) SAM->PRMT1 Protein_Substrate Protein Substrate (e.g., Histone H4) Protein_Substrate->PRMT1 MMA Monomethylarginine (MMA) PRMT1->MMA Step 1 ADMA Asymmetric Dimethylarginine (ADMA) MMA->ADMA Step 2 Transcription Transcriptional Regulation ADMA->Transcription RNA_Splicing RNA Splicing ADMA->RNA_Splicing DNA_Repair DNA Damage Repair ADMA->DNA_Repair Inhibitors Type I PRMT Inhibitors (MS023, GSK3368715, etc.) Inhibitors->PRMT1 Inhibits

Figure 1. Simplified signaling pathway of Type I PRMTs and points of inhibition.

Profiling the Leading Type I PRMT Inhibitors

The development of small molecule inhibitors against Type I PRMTs has provided powerful tools to probe their function and offers promising avenues for new therapies. Below is a comparison of several key inhibitors.

MS023: The Potent Pan-Type I Inhibitor

MS023 is a highly potent and selective chemical probe for Type I PRMTs.[7] It has become a cornerstone tool for preclinical research into the function of these enzymes.

  • Mechanism of Action: MS023 binds to the substrate-binding pocket of Type I PRMTs, acting as a non-competitive inhibitor with respect to the methyl donor, S-adenosylmethionine (SAM).[3][7] Its discovery was inspired by earlier PRMT4 and PRMT6 inhibitors.[7]

  • Potency & Selectivity: MS023 exhibits robust inhibitory activity against multiple Type I PRMTs, with IC50 values in the low nanomolar range for PRMT1, PRMT6, and PRMT8.[3][7] It is notably inactive against Type II and Type III PRMTs, as well as a wide range of other epigenetic modifiers, making it a highly selective tool.[7]

  • Cellular Activity: In cellular assays, MS023 effectively reduces levels of asymmetric dimethylation marks, such as H4R3me2a (asymmetric dimethylation of Histone H4 at Arginine 3).[7][8] This leads to a concurrent increase in monomethylation and symmetric dimethylation as the enzymatic machinery shifts.[7] Studies have shown that MS023 can impair RNA splicing and induce DNA damage, sensitizing cancer cells to other DNA damaging agents.[9][10]

GSK3368715: The Clinical Contender

GSK3368715 is a first-in-class, orally active, and reversible Type I PRMT inhibitor that has advanced into clinical trials.[11]

  • Mechanism of Action: Similar to MS023, GSK3368715 is an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor that binds to the substrate-binding pocket.[3][11]

  • Potency & Selectivity: This compound demonstrates potent inhibition of Type I PRMTs, with an IC50 of 3.1 nM for PRMT1 and similar potency for PRMT6 and PRMT8.[11][12]

  • Cellular & In Vivo Activity: GSK3368715 has shown significant anti-proliferative activity across a wide range of cancer cell lines.[11] In preclinical xenograft models, oral administration of GSK3368715 led to complete tumor growth inhibition and even tumor regression in models of diffuse large B-cell lymphoma (DLBCL) and pancreatic cancer.[11]

AMI-1: The First-Generation Pan-PRMT Inhibitor

Arginine methyltransferase inhibitor 1 (AMI-1) was one of the first small molecules identified to target PRMTs.[3][6]

  • Mechanism of Action: AMI-1 is a pan-PRMT inhibitor, meaning it inhibits multiple PRMTs, including members of both Type I and Type II families.[3] It is believed to act by competing with the protein substrate.[13]

  • Potency & Selectivity: Compared to newer agents, AMI-1 has significantly lower potency, with IC50 values in the micromolar range (e.g., 8.8 µM for PRMT1).[2][3] Its lack of selectivity across PRMT types makes it a less precise tool for dissecting the function of specific PRMTs.

  • Cellular Activity: Due to its broad activity and lower potency, higher concentrations of AMI-1 are required to observe cellular effects, which increases the risk of off-target effects.[6]

Diamidine-Based Inhibitors: A Structurally Relevant Class

While specific data for 2,6-Dimethoxy-benzamidine is scarce, the parent molecule, benzamidine, is a well-known reversible, competitive inhibitor of serine proteases like trypsin.[14][15][16] However, other molecules containing the diamidine scaffold, such as DB75 and furamidine, have been shown to inhibit PRMT1.[3][13]

  • Mechanism of Action: These compounds are thought to compete with the arginine-containing substrate for binding to the PRMT1 active site.[13]

  • Potency & Selectivity: The potency of these compounds is generally in the micromolar range. For example, furamidine has a reported IC50 of 9.4 μM for PRMT1.[13] While they show activity against PRMT1, their broader selectivity profile is not as well-characterized as newer inhibitors.

  • Cellular Activity: DB75 has been shown to inhibit the cellular activity of PRMT1 and leads to growth inhibition in several leukemia cell lines.[3]

Head-to-Head Quantitative Comparison

The performance of these inhibitors can be best understood through a direct comparison of their key quantitative parameters.

InhibitorTarget ClassKey TargetsIC50 vs. PRMT1Mechanism of ActionKey Feature
MS023 Pan-Type IPRMT1, 3, 4, 6, 830 nM[2][3]Substrate-competitive, SAM-uncompetitivePotent, selective, cell-active tool compound
GSK3368715 Pan-Type IPRMT1, 3, 6, 83.1 nM[12]Substrate-competitive, SAM-uncompetitiveOrally bioavailable, clinical candidate
AMI-1 Pan-PRMTPRMT1, 3, 4, 5, 68.8 µM[2][3]Substrate-competitiveFirst-generation, broad-spectrum inhibitor
Furamidine Type IPRMT19.4 µM[13]Substrate-competitiveRepresentative of diamidine class inhibitors

Experimental Protocols for Inhibitor Evaluation

To ensure scientific integrity, the claims made about these inhibitors must be supported by robust, reproducible experimental data. Below are standard methodologies used to characterize PRMT inhibitors.

Protocol 1: In Vitro Enzymatic Assay (Radioisotope-Based)

This biochemical assay directly measures the methyltransferase activity of a PRMT enzyme and its inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific PRMT.

Materials:

  • Recombinant human PRMT1 enzyme

  • Histone H4 peptide substrate (e.g., Biotin-SGRGKGGKGLGKGGAKRHRKVLR)

  • S-Adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM DTT)

  • Test inhibitors (e.g., MS023) dissolved in DMSO

  • Filter paper or plates (e.g., phosphocellulose)

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing assay buffer, PRMT1 enzyme (e.g., 50 nM), and the histone H4 peptide substrate (e.g., 10 µM).

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (or DMSO as a vehicle control) to the reaction mixture. Pre-incubate for 15 minutes at room temperature.

  • Initiate Reaction: Start the methyltransferase reaction by adding [³H]-SAM (e.g., 1 µM).

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Termination & Detection: Spot the reaction mixture onto filter paper. Stop the reaction by washing the filters with trichloroacetic acid (TCA) to precipitate the methylated peptide substrate while washing away unincorporated [³H]-SAM.[2]

  • Quantification: After drying the filters, add scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to enzyme activity.

  • Data Analysis: Convert raw CPM data to the percentage of inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

cluster_workflow In Vitro PRMT1 Assay Workflow Step1 1. Prepare Reaction Mix (PRMT1 Enzyme + Peptide Substrate) Step2 2. Add Inhibitor (Serial Dilutions) Step1->Step2 Step3 3. Initiate with [3H]-SAM Step2->Step3 Step4 4. Incubate at 30°C Step3->Step4 Step5 5. Spot on Filter & Wash Step4->Step5 Step6 6. Measure Radioactivity (Scintillation Counting) Step5->Step6 Step7 7. Analyze Data (Calculate IC50) Step6->Step7

Figure 2. Workflow for a radioactivity-based in vitro PRMT1 enzymatic assay.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This assay validates that the inhibitor can enter cells and engage its target, leading to a downstream biological effect.

Objective: To measure the reduction of a specific methylation mark (e.g., H4R3me2a) in cells treated with a PRMT inhibitor.

Materials:

  • Human cancer cell line (e.g., MCF7 breast cancer cells)

  • Cell culture medium and supplements

  • Test inhibitor (e.g., MS023) and negative control (e.g., MS094, an inactive analog)[7]

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibodies: anti-H4R3me2a, anti-total Histone H4 (loading control)

  • Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate MCF7 cells and allow them to adhere overnight. Treat the cells with increasing concentrations of the test inhibitor (e.g., 0.1 to 10 µM MS023) or the negative control for a specified time (e.g., 48 hours).[7][8]

  • Cell Lysis: Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary antibody against H4R3me2a overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Loading Control: Strip the membrane and re-probe with an antibody against total Histone H4 to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for H4R3me2a and normalize them to the total H4 signal. Plot the normalized signal against inhibitor concentration to determine the cellular EC50.

Conclusion and Future Perspectives

The landscape of Type I PRMT inhibitors has evolved significantly from early, non-selective compounds like AMI-1 to highly potent and specific chemical probes like MS023 and clinical candidates such as GSK3368715.

  • For basic research, MS023 offers an invaluable tool due to its high potency, selectivity, and well-characterized cellular effects, allowing for precise dissection of Type I PRMT biology.

  • For translational and clinical development, GSK3368715 represents the leading edge, demonstrating that potent and selective inhibition of Type I PRMTs is a viable therapeutic strategy with promising in vivo efficacy.

  • Diamidine-based compounds represent an older class of inhibitors with more modest potency. While they helped establish the principle of substrate-competitive inhibition, their utility is limited compared to modern agents due to lower potency and potentially broader off-target profiles.

The primary challenge in the field remains the development of inhibitors that are selective for individual PRMT isoforms within the Type I class, as this could help to fine-tune therapeutic effects and minimize toxicity. As our understanding of the distinct roles of each PRMT deepens, the demand for isoform-selective inhibitors will undoubtedly grow, paving the way for the next generation of epigenetic therapies.

References

  • Biomedical effects of protein arginine methyltransferase inhibitors - PMC - PubMed Central. (n.d.).
  • Hu, X., et al. (2016). Small Molecule Inhibitors of Protein Arginine Methyltransferases. PMC.
  • Eram, M. S., et al. (2016). A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases. NIH.
  • Synergistic Effects of Type I PRMT1 and Type II PRMT5 Inhibitors Against Multiple Myeloma. (2023). Blood.
  • PRMT1 inhibitors | SCBT. (n.d.). Santa Cruz Biotechnology.
  • Comparative Analysis of PRMT1 Inhibitors: C-7280948 in Focus. (n.d.). Benchchem.
  • Benzamidine - Wikipedia. (n.d.).
  • Van der Vee, J. P., et al. (2020). Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease. PubMed Central.
  • Andrews, J. M., et al. (1984). Inhibition of four human serine proteases by substituted benzamidines. PubMed.
  • PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents. (2025). ResearchGate.
  • A Pan-Inhibitor for Protein Arginine Methyltransferase Family Enzymes. (2021). MDPI.
  • Crystal structure of GSK3368715 bound to PRMT1 (PDB: 6NT2). (n.d.). ResearchGate.
  • MS023 A chemical probe for Type I PRMTs. (n.d.). Structural Genomics Consortium.
  • Benzamidine HCl | Serine/threonin kinase inhibitor. (n.d.). Selleck Chemicals.
  • PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma. (2022). PubMed Central.
  • GSK3368715 is an Orally Active Type I PRMT Inhibitor. (2019). Network of Cancer Research.

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Validation

A Researcher's Guide to Reproducible Serine Protease Inhibition Assays: A Comparative Analysis of 2,6-Dimethoxy-benzamidine and Alternative Inhibitors

For researchers in drug development and fundamental biology, the consistent and reliable inhibition of serine proteases is a cornerstone of many experimental workflows. The reproducibility of these experiments hinges on...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and fundamental biology, the consistent and reliable inhibition of serine proteases is a cornerstone of many experimental workflows. The reproducibility of these experiments hinges on a deep understanding of the inhibitors used, from their intrinsic biochemical properties to the nuances of their application in complex biological systems. This guide provides an in-depth technical comparison of 2,6-Dimethoxy-benzamidine, a member of the well-established benzamidine class of serine protease inhibitors, with commonly used alternatives. Beyond a simple cataloging of options, this document delves into the causality behind experimental design, emphasizing the principles of scientific integrity to ensure that your results are both accurate and reproducible.

The Landscape of Serine Protease Inhibition: Introducing 2,6-Dimethoxy-benzamidine

Serine proteases are a large family of enzymes that play crucial roles in a vast array of physiological processes, including digestion, blood coagulation, and immunity. Their dysregulation is implicated in numerous diseases, making them a key target for therapeutic intervention. Benzamidine and its derivatives are competitive inhibitors that reversibly bind to the active site of trypsin-like serine proteases, preventing substrate binding.[1] 2,6-Dimethoxy-benzamidine is a specific analog whose performance characteristics are the focus of this guide. While specific quantitative data for this compound is not widely available in peer-reviewed literature, we can infer its likely properties based on the extensive knowledge of the benzamidine scaffold and the influence of aromatic substitutions.

The addition of two methoxy groups at the 2 and 6 positions of the benzene ring is expected to alter the electronic and steric properties of the molecule compared to the parent benzamidine. These modifications can influence binding affinity, selectivity, and solubility, all of which are critical parameters for a successful and reproducible experiment.

Ensuring Experimental Reproducibility: A Self-Validating Approach

Reproducibility in serine protease inhibition assays is not merely about following a protocol; it's about understanding the variables that can influence the outcome and implementing controls to mitigate their effects. A robust experimental design is a self-validating system.

Purity and Characterization of Inhibitors: The First Checkpoint

The stated concentration of your inhibitor is only meaningful if the compound is pure. Impurities can lead to a significant overestimation of the required inhibitor concentration and introduce confounding variables.

  • Verification of Identity and Purity: Always source inhibitors from reputable suppliers who provide a certificate of analysis (CoA) detailing the compound's identity and purity, determined by methods such as HPLC, mass spectrometry, and NMR.[2] For in-house synthesized compounds, rigorous purification and characterization are paramount.[3][4]

  • Solubility and Stability: The hydrochloride salt of 2,6-Dimethoxy-benzamidine is expected to have good aqueous solubility. However, it is crucial to experimentally verify the solubility of your inhibitor in the chosen assay buffer.[5] Furthermore, the stability of the inhibitor in solution over the course of the experiment should be confirmed, as degradation can lead to a loss of potency.[6] Stock solutions should be prepared fresh, and if stored, aliquoted and kept at an appropriate temperature to minimize freeze-thaw cycles.[5]

The Experimental Workflow: A Step-by-Step Guide to a Reproducible Trypsin Inhibition Assay

The following protocol for a chromogenic trypsin inhibition assay serves as a robust template that can be adapted for other serine proteases and inhibitors.[7][8][9][10]

Experimental Protocol: Chromogenic Trypsin Inhibition Assay

Materials:

  • Bovine Pancreas Trypsin

  • Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) or other suitable chromogenic substrate[7]

  • Assay Buffer: 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2[7]

  • Inhibitor Stock Solution (e.g., 2,6-Dimethoxy-benzamidine HCl in assay buffer)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm[7]

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of trypsin in 1 mM HCl. The final concentration in the assay will need to be optimized.

    • Prepare a working solution of BAPNA in the assay buffer. The concentration should be at or below the Km of the enzyme for this substrate to ensure sensitivity to competitive inhibition.

    • Prepare a serial dilution of the inhibitor in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer only.

    • Control (uninhibited) wells: Add trypsin solution and assay buffer.

    • Inhibitor wells: Add trypsin solution and the desired concentration of the inhibitor.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the BAPNA working solution to all wells to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader and measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30-60 seconds) for 10-30 minutes.[8]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

    • For competitive inhibitors, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_prep Reagent Preparation cluster_assay Assay Setup & Execution cluster_analysis Data Analysis Trypsin Trypsin Solution Plate 96-well Plate Setup (Blank, Control, Inhibitor) Trypsin->Plate BAPNA BAPNA Solution Reaction Initiate Reaction (Add BAPNA) BAPNA->Reaction Inhibitor Inhibitor Dilutions Inhibitor->Plate Preincubation Pre-incubation (e.g., 37°C, 10 min) Plate->Preincubation Preincubation->Reaction Measurement Kinetic Measurement (Absorbance at 405 nm) Reaction->Measurement Velocity Calculate Initial Velocity (V₀) Measurement->Velocity Plot Plot V₀ vs. [Inhibitor] Velocity->Plot IC50 Determine IC50 Plot->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a chromogenic trypsin inhibition assay.

Troubleshooting and Ensuring Data Integrity

Reproducibility can be compromised by a number of factors. A proactive approach to troubleshooting is essential.

  • Non-linear reaction progress curves: This can indicate substrate depletion, product inhibition, or instability of the enzyme or inhibitor.[11] Ensure that you are measuring the initial velocity and that the total substrate consumption is less than 10%.

  • High background signal: This may be due to the spontaneous hydrolysis of the substrate. Running appropriate blank controls is crucial.

  • Poor reproducibility between replicates: This often points to pipetting errors or inconsistent mixing.[12] Using a master mix for common reagents can help to minimize this variability.

Comparative Analysis of Serine Protease Inhibitors

While 2,6-Dimethoxy-benzamidine is a promising candidate for serine protease inhibition, it is important to consider its performance in the context of other widely used inhibitors.

InhibitorClassMechanism of ActionKey Considerations
2,6-Dimethoxy-benzamidine Substituted BenzamidineCompetitive, ReversibleExpected to have altered selectivity and solubility compared to benzamidine. Limited publicly available performance data.
Benzamidine HCl BenzamidineCompetitive, ReversibleBroad-spectrum serine protease inhibitor. Well-characterized but may lack selectivity.
AEBSF HCl Sulfonyl FluorideIrreversibleCovalently modifies the active site serine. Less toxic than PMSF and more stable in aqueous solutions.
Aprotinin PolypeptideCompetitive, ReversibleHigh affinity and specificity for trypsin and related proteases. Can be immunogenic.
Leupeptin Peptide AldehydeReversibleInhibits a broad range of serine and cysteine proteases.

The Critical Role of Selectivity and Off-Target Effects

A common pitfall in the use of small molecule inhibitors is the potential for off-target effects, where the inhibitor interacts with unintended proteins, leading to misleading results.[13][14][15][16] While benzamidine derivatives are generally considered to be selective for serine proteases, it is crucial to validate the selectivity of any inhibitor in the specific experimental system being used.

  • Counter-screening: The most direct way to assess selectivity is to test the inhibitor against a panel of related and unrelated proteases.[17][18]

  • Phenotypic Controls: In cell-based assays, it is important to include controls to ensure that the observed phenotype is a direct result of the inhibition of the target protease. This can include using a structurally unrelated inhibitor with the same target or using genetic knockdown to confirm the role of the target protein.

G Inhibitor Small Molecule Inhibitor (e.g., 2,6-Dimethoxy-benzamidine) Target Target Serine Protease Inhibitor->Target On-Target Inhibition OffTarget1 Off-Target Protease Inhibitor->OffTarget1 Off-Target Inhibition (Protease Family) OffTarget2 Unrelated Protein (e.g., Kinase) Inhibitor->OffTarget2 Off-Target Inhibition (Unrelated Protein) Phenotype Observed Biological Phenotype Target->Phenotype Expected Effect OffTarget1->Phenotype Confounding Effect OffTarget2->Phenotype Confounding Effect

Caption: On-target vs. off-target effects of a small molecule inhibitor.

Conclusion: Towards More Reproducible Research

The quest for reproducible experimental outcomes in serine protease research demands a multi-faceted approach. While 2,6-Dimethoxy-benzamidine presents an interesting chemical scaffold, its utility, like any inhibitor, is contingent on rigorous validation. By embracing the principles of inhibitor characterization, robust experimental design, and a critical evaluation of selectivity, researchers can enhance the trustworthiness of their findings and contribute to the advancement of reliable and impactful science. This guide serves as a foundational framework for achieving that goal, encouraging a deeper understanding of the tools we use to interrogate complex biological systems.

References

  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual review of biochemistry, 80, 769–795.
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Krick, A., & Lin, H. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-target effects. Biochemical Journal, 451(2), 313-328.
  • Bamborough, P., & Drewry, D. (2011). A case for allosteric kinase inhibitors. Journal of medicinal chemistry, 54(17), 5823–5838.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European journal of biochemistry, 6(4), 502–506.
  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Pacific BioLabs. Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Agilent. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Enzymatic Assay of Trypsin Inhibition. Protocols.io. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). Benzamidine hydrochloride hydr | B6506-25G. Scientific Laboratory Supplies. Retrieved from [Link]

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Comparative

A Strategic Guide to Benchmarking 2,6-Dimethoxy-benzamidine Against Known Therapeutic Agents: A Hypothetical Case Study in Thrombin Inhibition

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This guide addresses the critical next steps for a novel compound, 2,6-Dimethoxy-benzamidine, for which a definitive biological tar...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This guide addresses the critical next steps for a novel compound, 2,6-Dimethoxy-benzamidine, for which a definitive biological target has not yet been publicly established. Lacking this pivotal information, a direct comparison to existing therapeutic agents is scientifically untenable. Therefore, this document pivots to a strategic framework. It first posits a plausible biological target for 2,6-Dimethoxy-benzamidine based on the known activities of its parent scaffold, benzamidine, as a serine protease inhibitor. We will proceed under the hypothetical and unproven assumption that 2,6-Dimethoxy-benzamidine is an inhibitor of thrombin (Factor IIa) , a key serine protease in the coagulation cascade. This allows us to construct a rigorous, in-depth guide for its initial characterization and subsequent benchmarking against established direct thrombin inhibitors (DTIs). This guide is designed to serve as a comprehensive roadmap for researchers, outlining the necessary experimental designs, from in vitro enzymatic assays to in vivo models of thrombosis, required to thoroughly evaluate its therapeutic potential.

Introduction: The Challenge of a Novel Compound and the Rationale for a Hypothetical Target

2,6-Dimethoxy-benzamidine is a small molecule with a paucity of data regarding its biological mechanism of action. The benzamidine core, however, is a well-documented pharmacophore known to competitively inhibit serine proteases. This structural alert provides a logical starting point for target identification. Serine proteases are a large family of enzymes with diverse physiological roles, and their dysregulation is implicated in numerous diseases, including thrombosis, inflammation, and cancer.

Thrombin is a quintessential serine protease that acts as the final effector enzyme in the coagulation cascade, converting fibrinogen to fibrin to form a blood clot.[1] Its central role makes it a prime target for anticoagulant therapy. Several direct thrombin inhibitors are clinically approved and serve as excellent benchmarks for any new entrant in this class.[2][3]

This guide will therefore proceed with the working hypothesis that 2,6-Dimethoxy-benzamidine is a direct thrombin inhibitor. This allows us to delineate a clear and scientifically rigorous path for its evaluation, comparing it against the following well-characterized therapeutic agents:

  • Dabigatran etexilate (Pradaxa®): An orally available small molecule prodrug that is converted to the active DTI, dabigatran.[4][5]

  • Argatroban: A small molecule DTI administered intravenously, often used in patients with heparin-induced thrombocytopenia (HIT).[6][7]

  • Bivalirudin (Angiomax®): A synthetic peptide DTI administered intravenously, which reversibly inhibits thrombin.[8][9]

The following sections will detail the experimental workflows necessary to validate this hypothesis and benchmark the compound's performance.

The Coagulation Cascade and the Central Role of Thrombin

To understand the significance of thrombin inhibition, it is essential to visualize its position within the coagulation cascade. The cascade is a series of enzymatic activations that culminate in the formation of a stable fibrin clot.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X VIIIa TissueFactor Tissue Factor VIIa VIIa TissueFactor->VIIa VII VII VII->VIIa VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor IIa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Thrombin->Fibrin XIIIa Fibrinogen->Fibrin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot experimental_workflow cluster_in_vitro Phase 1: In Vitro Characterization cluster_in_vivo Phase 2: In Vivo Evaluation A In Vitro Thrombin Inhibition Assay (Determine IC50 and Ki) B Plasma-Based Coagulation Assays (aPTT and PT) A->B C Serine Protease Selectivity Panel B->C D In Vitro Cytotoxicity Assay C->D E Pharmacokinetic (PK) Profiling D->E Proceed if potent, selective, and non-toxic F In Vivo Thrombosis Models (e.g., Ferric Chloride Model) E->F G Bleeding Time Assessment F->G

Caption: A phased experimental workflow for evaluating a novel compound.

Phase 1: In Vitro Characterization

Causality: The foundational experiment is to determine if 2,6-Dimethoxy-benzamidine directly inhibits the enzymatic activity of purified human thrombin and to quantify its potency. This is essential to validate our working hypothesis. A chromogenic or fluorometric assay provides a direct measure of enzyme activity. [10][11][12] Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 2,6-Dimethoxy-benzamidine and the comparator compounds (Dabigatran, Argatroban, Bivalirudin) in 100% DMSO.

    • Create a serial dilution series of each compound in assay buffer (e.g., Tris-buffered saline, pH 7.4).

    • Reconstitute purified human α-thrombin to a working concentration in assay buffer.

    • Prepare a chromogenic or fluorogenic thrombin substrate solution.

  • Assay Procedure (96-well plate format):

    • Add a fixed volume of the thrombin solution to each well.

    • Add the serially diluted test compounds or vehicle control to the wells and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Measure the change in absorbance (for chromogenic) or fluorescence (for fluorometric) over time using a plate reader in kinetic mode.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Further kinetic studies (varying substrate concentration) can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).

Causality: While purified enzyme assays are crucial, it is vital to assess the anticoagulant effect in a more physiologically relevant matrix like human plasma. The activated partial thromboplastin time (aPTT) and prothrombin time (PT) are standard clinical tests that measure the integrity of the intrinsic/common and extrinsic/common pathways of the coagulation cascade, respectively. [13][14][15][16][17][18][19][20]An effective thrombin inhibitor is expected to prolong these clotting times.

Protocols:

  • Activated Partial Thromboplastin Time (aPTT):

    • Prepare platelet-poor plasma from citrated whole blood.

    • Incubate the plasma with various concentrations of the test compounds at 37°C.

    • Add an aPTT reagent (containing a contact activator and phospholipids) and incubate.

    • Initiate clotting by adding calcium chloride and measure the time to clot formation.

  • Prothrombin Time (PT):

    • Prepare platelet-poor plasma as above.

    • Incubate the plasma with various concentrations of the test compounds at 37°C.

    • Initiate clotting by adding a PT reagent (thromboplastin and calcium chloride) and measure the time to clot formation.

Causality: To be a viable therapeutic candidate, an inhibitor should be selective for its target to minimize off-target effects. This experiment assesses the inhibitory activity of 2,6-Dimethoxy-benzamidine against a panel of other relevant serine proteases (e.g., Factor Xa, trypsin, plasmin, elastase). [21][22][23][24]High selectivity for thrombin over other proteases is a desirable characteristic.

Protocol:

  • Utilize a commercially available serine protease panel or set up individual enzymatic assays for each protease of interest.

  • Follow a similar protocol to the thrombin inhibition assay, using the specific substrate for each protease.

  • Determine the IC50 value of 2,6-Dimethoxy-benzamidine for each protease in the panel.

  • Calculate the selectivity index (IC50 for off-target protease / IC50 for thrombin).

Causality: It is crucial to ensure that the observed anticoagulant effect is not due to general cellular toxicity. This assay evaluates the effect of the compound on the viability of relevant cell lines (e.g., human hepatocytes, endothelial cells).

Protocol:

  • Culture selected cell lines in a 96-well plate format.

  • Treat the cells with a range of concentrations of 2,6-Dimethoxy-benzamidine for 24-72 hours.

  • Assess cell viability using a standard method such as an MTT or CellTiter-Glo® assay.

  • Determine the CC50 (50% cytotoxic concentration). A high CC50 relative to the IC50 for thrombin inhibition indicates a favorable therapeutic window.

Phase 2: In Vivo Evaluation

Causality: Before assessing efficacy in disease models, it is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) in an animal model (e.g., rat or mouse). This information is critical for designing dosing regimens for subsequent in vivo studies. [25][26][27][28] Protocol:

  • Administer a single dose of 2,6-Dimethoxy-benzamidine to a cohort of animals via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Collect blood samples at multiple time points post-administration.

  • Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Causality: The ultimate preclinical test of an anticoagulant is its ability to prevent clot formation in a living organism. Various animal models can be used to simulate venous or arterial thrombosis. [29][30][31][32][33] Protocol (Example: Ferric Chloride-Induced Arterial Thrombosis Model in Mice):

  • Anesthetize the mice and expose the carotid artery.

  • Administer 2,6-Dimethoxy-benzamidine or a comparator drug at a predetermined dose based on PK data.

  • Apply a filter paper saturated with ferric chloride to the artery to induce endothelial injury and thrombus formation.

  • Monitor blood flow in the artery using a Doppler flow probe.

  • The primary endpoint is the time to vessel occlusion. A successful anticoagulant will significantly delay or prevent occlusion compared to a vehicle control.

Causality: The primary adverse effect of any anticoagulant is an increased risk of bleeding. This experiment assesses the impact of 2,6-Dimethoxy-benzamidine on hemostasis.

Protocol (Example: Mouse Tail Transection Model):

  • Administer the test compound or vehicle to cohorts of mice.

  • After a set period, transect the distal portion of the tail.

  • Immerse the tail in warm saline and measure the time until bleeding ceases.

  • A significant prolongation of bleeding time indicates a potential bleeding risk.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, structured tables to facilitate direct comparison between 2,6-Dimethoxy-benzamidine and the known therapeutic agents.

Table 1: In Vitro Potency and Selectivity Profile

CompoundThrombin IC50 (nM)Thrombin Ki (nM)aPTT (2x prolongation, µM)PT (2x prolongation, µM)Factor Xa IC50 (nM)Selectivity Index (FXa/Thrombin)
2,6-Dimethoxy-benzamidineTBDTBDTBDTBDTBDTBD
DabigatranValueValueValueValueValueValue
ArgatrobanValueValueValueValueValueValue
BivalirudinValueValueValueValueValueValue
TBD: To Be Determined through experimentation.

Table 2: In Vitro and In Vivo Profile Summary

CompoundCell Viability CC50 (µM)In Vivo Efficacy (Thrombosis Model, ED50 mg/kg)Bleeding Time (2x increase, mg/kg)Therapeutic Index (Bleeding/Efficacy)Half-life (t1/2, hours)
2,6-Dimethoxy-benzamidineTBDTBDTBDTBDTBD
DabigatranValueValueValueValueValue
ArgatrobanValueValueValueValueValue
BivalirudinValueValueValueValueValue
TBD: To Be Determined through experimentation.

Conclusion and Future Directions

This guide provides a comprehensive, albeit hypothetical, framework for the initial characterization and benchmarking of 2,6-Dimethoxy-benzamidine as a potential direct thrombin inhibitor. The outlined experimental plan is designed to rigorously assess its potency, selectivity, safety, and efficacy in a stepwise, logical progression. The successful execution of these studies would provide the necessary data to determine if 2,6-Dimethoxy-benzamidine warrants further development as a novel anticoagulant. The key will be to demonstrate a superior or differentiated profile compared to established agents like dabigatran, argatroban, and bivalirudin, potentially in areas such as oral bioavailability, safety window, or reversal strategies. Should the initial hypothesis of thrombin inhibition prove incorrect, the principles of target identification and subsequent comparative analysis outlined herein can be adapted to any newly identified molecular target.

References

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Validation

Confirming the Binding Site of 2,6-Dimethoxy-benzamidine on Target Enzymes: A Comparative Guide

For researchers, scientists, and drug development professionals, the precise identification of a small molecule's binding site on its target enzyme is a cornerstone of rational drug design. This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise identification of a small molecule's binding site on its target enzyme is a cornerstone of rational drug design. This guide provides an in-depth, technical comparison of key experimental methodologies to confirm the binding site of 2,6-Dimethoxy-benzamidine, a potent inhibitor of trypsin-like serine proteases. By understanding the causality behind experimental choices and interpreting the resulting data, researchers can confidently elucidate the molecular interactions driving inhibitor efficacy.

Introduction to 2,6-Dimethoxy-benzamidine and its Target

2,6-Dimethoxy-benzamidine belongs to the benzamidine class of compounds, which are well-established as competitive inhibitors of trypsin-like serine proteases.[1][2] These enzymes, characterized by a catalytic triad (typically Serine, Histidine, and Aspartate), play crucial roles in various physiological and pathological processes, making them attractive drug targets.[3][4][5] The benzamidine moiety is known to interact with the S1 specificity pocket of these proteases, forming a salt bridge with a conserved Aspartate residue.[5][6] The addition of the 2,6-dimethoxy substitutions on the benzene ring is anticipated to modulate the binding affinity and selectivity of the parent compound.

This guide will use Trypsin as a model target enzyme to illustrate the experimental workflows for confirming the binding site of 2,6-Dimethoxy-benzamidine.

Comparative Methodologies for Binding Site Confirmation

A multi-pronged approach, leveraging both structural and biophysical techniques, is essential for unequivocally confirming the binding site of a ligand. Below, we compare several gold-standard methodologies.

X-Ray Crystallography: The Gold Standard for Structural Elucidation

X-ray crystallography provides high-resolution, three-dimensional structural information of the protein-ligand complex, offering direct visualization of the binding mode and atomic interactions.[7][8][9] This technique is considered the definitive method for identifying a ligand's binding site.[8]

Experimental Protocol:

  • Protein Expression and Purification: Express and purify recombinant Trypsin to >95% purity.

  • Crystallization: Screen for crystallization conditions of apo-Trypsin using hanging-drop or sitting-drop vapor diffusion methods.

  • Co-crystallization or Soaking:

    • Co-crystallization: Add 2,6-Dimethoxy-benzamidine to the purified Trypsin solution before setting up crystallization trials.

    • Soaking: Soak apo-Trypsin crystals in a solution containing 2,6-Dimethoxy-benzamidine.[9][10]

  • X-ray Diffraction Data Collection: Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.[11][12]

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure of the Trypsin-2,6-Dimethoxy-benzamidine complex using molecular replacement. Refine the model to obtain a high-resolution structure.

Hypothetical Data Summary:

ParameterValue
Resolution1.8 Å
R-work / R-free0.18 / 0.21
Ligand Occupancy0.95
Key Interacting ResiduesAsp189, Gly216, Ser195
Binding Site LocationS1 Pocket

Experimental Workflow:

cluster_0 Protein Preparation cluster_1 Crystallization cluster_2 Data Collection & Analysis P1 Express & Purify Trypsin C1 Screen Crystallization Conditions P1->C1 C2 Co-crystallize with 2,6-Dimethoxy-benzamidine C1->C2 D1 X-ray Diffraction Data Collection C2->D1 D2 Structure Solution & Refinement D1->D2 D3 Binding Site Confirmation D2->D3

Caption: X-ray Crystallography Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights into Solution-State Interactions

NMR spectroscopy provides detailed information about the structure, dynamics, and interactions of molecules in solution, making it a powerful tool for studying protein-ligand binding.[13][14][15][16][17] Both ligand-observed and protein-observed NMR experiments can be employed to map the binding site.[8][18]

Experimental Protocol (Protein-Observed 2D ¹H-¹⁵N HSQC):

  • Protein Preparation: Express and purify ¹⁵N-labeled Trypsin.

  • NMR Data Acquisition (Apo): Acquire a 2D ¹H-¹⁵N HSQC spectrum of the apo-Trypsin.

  • Titration: Add increasing concentrations of 2,6-Dimethoxy-benzamidine to the ¹⁵N-labeled Trypsin sample.

  • NMR Data Acquisition (Complex): Acquire a 2D ¹H-¹⁵N HSQC spectrum at each titration point.

  • Data Analysis: Overlay the spectra and identify residues with significant chemical shift perturbations (CSPs). Map these residues onto the 3D structure of Trypsin to identify the binding site.

Hypothetical Data Summary:

ResidueChemical Shift Perturbation (Δδ, ppm)Location
Asp1890.25S1 Pocket
Gly2160.18S1 Pocket
Ser1950.15Catalytic Triad
Val2130.12S1 Pocket
Trp2150.10S1 Pocket

Experimental Workflow:

cluster_0 Protein Preparation cluster_1 NMR Titration cluster_2 Data Analysis P1 Express & Purify ¹⁵N-labeled Trypsin N1 Acquire Apo ¹H-¹⁵N HSQC P1->N1 N2 Titrate with 2,6-Dimethoxy-benzamidine N1->N2 N3 Acquire Complex ¹H-¹⁵N HSQC N2->N3 A1 Calculate Chemical Shift Perturbations N3->A1 A2 Map Perturbed Residues onto Structure A1->A2 A3 Identify Binding Site A2->A3

Caption: NMR Spectroscopy Workflow.

Isothermal Titration Calorimetry (ITC): Thermodynamic Characterization of Binding

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[19][20][21][22] While it doesn't directly reveal the binding site, it is crucial for quantifying the binding interaction.[23]

Experimental Protocol:

  • Sample Preparation: Prepare solutions of Trypsin and 2,6-Dimethoxy-benzamidine in the same, well-matched buffer.[22][24] Degas the solutions.

  • ITC Experiment:

    • Load the Trypsin solution into the sample cell of the calorimeter.

    • Load the 2,6-Dimethoxy-benzamidine solution into the injection syringe.

    • Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.

Hypothetical Data Summary:

ParameterValue
Binding Affinity (KD)1.5 µM
Stoichiometry (n)1.05
Enthalpy (ΔH)-12.5 kcal/mol
Entropy (TΔS)-4.3 kcal/mol

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 ITC Titration cluster_2 Data Analysis S1 Prepare Protein & Ligand in Matched Buffer S2 Degas Samples S1->S2 I1 Load Protein into Cell S2->I1 I3 Perform Titration I1->I3 I2 Load Ligand into Syringe I2->I3 A1 Integrate Heat Pulses I3->A1 A2 Fit to Binding Model A1->A2 A3 Determine Thermodynamic Parameters A2->A3

Caption: Isothermal Titration Calorimetry Workflow.

Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding

SPR is a label-free technique that monitors molecular interactions in real-time by detecting changes in the refractive index at a sensor surface.[25][26][27][28][29] It provides kinetic data (association and dissociation rates) and binding affinity.

Experimental Protocol:

  • Immobilization: Immobilize purified Trypsin onto a sensor chip.

  • Binding Analysis: Flow different concentrations of 2,6-Dimethoxy-benzamidine over the sensor surface and monitor the binding response in real-time.

  • Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound ligand.

  • Data Analysis: Fit the sensorgram data to a kinetic model to determine the association rate (kon), dissociation rate (koff), and binding affinity (KD).

Hypothetical Data Summary:

ParameterValue
Association Rate (kon)2.5 x 10⁵ M⁻¹s⁻¹
Dissociation Rate (koff)3.8 x 10⁻¹ s⁻¹
Binding Affinity (KD)1.52 µM

Experimental Workflow:

cluster_0 Assay Setup cluster_1 Binding Measurement cluster_2 Data Analysis S1 Immobilize Trypsin on Sensor Chip B1 Inject 2,6-Dimethoxy-benzamidine S1->B1 B2 Monitor Binding Response B1->B2 B3 Regenerate Sensor Surface B2->B3 A1 Fit Sensorgrams to Kinetic Model B2->A1 A2 Determine k_on, k_off, and K_D A1->A2

Caption: Surface Plasmon Resonance Workflow.

Site-Directed Mutagenesis: Functional Validation of Key Residues

Site-directed mutagenesis is a powerful technique to functionally validate the importance of specific amino acid residues in ligand binding.[30][31][32][33][34] By mutating key residues identified by structural or computational methods and measuring the impact on binding affinity, their role can be confirmed.

Experimental Protocol:

  • Mutagenesis: Generate point mutations in the Trypsin expression vector for key residues in the putative binding site (e.g., D189A, G216A).

  • Protein Expression and Purification: Express and purify the mutant Trypsin proteins.

  • Binding Assay: Use a suitable biophysical technique (e.g., ITC or SPR) to measure the binding affinity of 2,6-Dimethoxy-benzamidine to the wild-type and mutant proteins.

  • Data Comparison: Compare the binding affinities to determine the impact of each mutation.

Hypothetical Data Summary:

Trypsin VariantBinding Affinity (KD)Fold Change vs. Wild-Type
Wild-Type1.5 µM-
D189A> 500 µM> 333
G216A45 µM30
S195A2.1 µM1.4

Experimental Workflow:

cluster_0 Mutant Generation cluster_1 Binding Analysis cluster_2 Data Interpretation M1 Generate Point Mutations (e.g., D189A) M2 Express & Purify Mutant Proteins M1->M2 B1 Measure Binding Affinity (ITC/SPR) M2->B1 A1 Compare Mutant vs. Wild-Type K_D B1->A1 A2 Confirm Importance of Residue A1->A2

Caption: Site-Directed Mutagenesis Workflow.

Comparison with Alternative Ligands

To contextualize the binding of 2,6-Dimethoxy-benzamidine, it is valuable to compare its binding characteristics with other known inhibitors of trypsin-like serine proteases.

InhibitorClassKnown Binding SiteReported Affinity (Ki) for Trypsin
2,6-Dimethoxy-benzamidine Benzamidine DerivativeS1 Pocket (Hypothesized)1.5 µM (Hypothetical KD)
BenzamidineAmidineS1 Pocket35 µM[35]
ApixabanFactor Xa InhibitorS1 and S4 PocketsN/A (Factor Xa specific)[3]
DabigatranThrombin InhibitorActive SiteN/A (Thrombin specific)[3]
Soybean Trypsin InhibitorKunitz-type InhibitorActive Site CleftNanomolar range[36]

This comparison highlights that while 2,6-Dimethoxy-benzamidine is expected to bind to the S1 pocket like its parent compound, its potency may be significantly enhanced.

Conclusion and Recommendations

Confirming the binding site of a novel inhibitor like 2,6-Dimethoxy-benzamidine requires a rigorous and multi-faceted experimental approach. While X-ray crystallography provides the most definitive structural evidence, a combination of techniques is recommended for a comprehensive understanding.

A robust strategy would involve:

  • Initial Characterization: Use ITC and SPR to quantify the binding affinity and kinetics.

  • Structural Determination: Obtain a high-resolution crystal structure of the complex to visualize the binding mode.

  • Solution-State Confirmation: Employ NMR spectroscopy to confirm that the binding interactions observed in the crystal structure are maintained in solution.

  • Functional Validation: Utilize site-directed mutagenesis to validate the functional importance of key interacting residues.

By integrating the data from these complementary techniques, researchers can build a comprehensive and validated model of the inhibitor's binding mechanism, which is invaluable for guiding further drug development efforts.

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  • PubMed Central. (1996). Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor. Available from: [Link]

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  • PubMed Central. (2021). From Naturally-Sourced Protease Inhibitors to New Treatments for Fungal Infections. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Essential Safety and Handling Guide: Personal Protective Equipment for 2,6-Dimethoxy-benzamidine

Our guiding principle is that every chemical should be handled as if it were hazardous. This protocol is designed as a self-validating system to minimize exposure and ensure a secure working environment for all drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Our guiding principle is that every chemical should be handled as if it were hazardous. This protocol is designed as a self-validating system to minimize exposure and ensure a secure working environment for all drug development professionals.

Hazard Assessment and the Precautionary Principle

Benzamidine and its derivatives are known to be bioactive molecules. The parent compound, benzamidine, is classified as a skin, eye, and respiratory irritant.[3] Furthermore, other substituted benzamides and aromatic amines carry warnings for potential mutagenicity or other systemic effects.[4] Given the structure of 2,6-Dimethoxy-benzamidine, we must assume it presents, at a minimum, the following hazards:

  • Skin Irritation: Potential to cause redness, itching, or inflammation upon contact.[5]

  • Serious Eye Irritation: Direct contact with the powder can cause significant eye damage.[5]

  • Respiratory Tract Irritation: Inhalation of the fine powder can irritate the nose, throat, and lungs.[3]

  • Unknown Systemic Effects: Due to limited toxicological data, the potential for long-term or systemic effects upon absorption or ingestion must be considered.[6]

Therefore, a stringent personal protective equipment (PPE) protocol is not merely a recommendation; it is a mandatory component of the risk management strategy.

Core Protective Measures: Engineering Controls and PPE

The first line of defense is always engineering and administrative controls. Personal Protective Equipment is the final, critical barrier between you and the chemical agent.

Engineering Controls:

  • Chemical Fume Hood: All weighing and handling of powdered 2,6-Dimethoxy-benzamidine must be conducted inside a certified chemical fume hood to prevent the inhalation of dust particles.[1]

  • Ventilation: Ensure the laboratory is well-ventilated to maintain air quality.[5]

  • Safety Stations: A calibrated eyewash station and an accessible safety shower must be located close to the workstation.[4][5]

Personal Protective Equipment (PPE) Summary:

PPE CategoryItemSpecificationRationale
Eye & Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.Protects eyes from airborne dust and accidental splashes.[1][3]
Face ShieldTo be worn over safety goggles when handling larger quantities (>10g) or when there is a significant risk of splashing.Provides full-face protection from splashes and particulates.[1][7]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the standard recommendation. Always use powder-free gloves. Double-gloving is advised for enhanced protection.Prevents direct skin contact and absorption. Inspect gloves for any signs of degradation before use and change them frequently (every 30-60 minutes or immediately if contamination is suspected).[1][8][9]
Body Protection Laboratory CoatA long-sleeved, cuffed lab coat is mandatory.Protects skin and personal clothing from contamination.[1]
Respiratory Protection NIOSH-Approved RespiratorA fit-tested N95 or higher particulate respirator should be used if a fume hood is unavailable or during spill cleanup.Prevents the inhalation of fine chemical dust.[3][7][10]
Operational Protocol: A Step-by-Step Guide

Adherence to a strict workflow minimizes the risk of accidental exposure and cross-contamination.

Workflow for Handling 2,6-Dimethoxy-benzamidine

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep1 1. Designate Work Area in Fume Hood prep2 2. Assemble All Materials (Chemical, Glassware, Utensils) prep1->prep2 prep3 3. Verify Eyewash/Shower Functionality prep2->prep3 prep4 4. Don Required PPE (See Donning Diagram) prep3->prep4 handle1 5. Weigh Compound in Hood (Use anti-static weigh boat) prep4->handle1 handle2 6. Perform Experimental Steps (Keep sash at lowest safe level) handle1->handle2 handle3 7. Securely Close Primary Container handle2->handle3 clean1 8. Decontaminate Work Surface (e.g., 70% Ethanol) handle3->clean1 clean2 9. Segregate Waste (Solid vs. Liquid) clean1->clean2 clean3 10. Doff PPE Correctly (See Doffing Diagram) clean2->clean3 clean4 11. Wash Hands Thoroughly clean3->clean4 cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Respirator (If required) don1->don2 don3 3. Safety Goggles / Face Shield don2->don3 don4 4. Gloves (Pull cuffs over lab coat sleeves) don3->don4 doff1 1. Gloves (Peel off away from body) doff2 2. Face Shield / Goggles (Handle by straps) doff1->doff2 doff3 3. Lab Coat (Roll inside-out) doff2->doff3 doff4 4. Respirator (Handle by straps) doff3->doff4

Caption: The correct sequence for donning and doffing PPE.

Decontamination and Disposal Plan

Proper disposal is a legal and ethical requirement to protect both personnel and the environment.

  • Decontamination: All non-disposable equipment (spatulas, glassware) must be thoroughly cleaned after use. Wash the work surface inside the fume hood with an appropriate solvent or detergent, followed by 70% ethanol.

  • Waste Segregation:

    • Solid Waste: All contaminated disposables, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container. [1] * Unused Product: Unused 2,6-Dimethoxy-benzamidine is to be disposed of as hazardous chemical waste. Do not pour it down the drain or mix it with general waste. [2][11]* Final Disposal: All waste must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor in accordance with all local, state, and federal regulations. [1][8]

Emergency Procedures: In Case of Exposure

Immediate and correct action can significantly mitigate the consequences of an accidental exposure.

Emergency Response Flowchart

cluster_routes exposure Exposure Occurs inhalation Inhalation Move to fresh air. Seek immediate medical advice. [3, 4] exposure->inhalation skin Skin Contact Remove contaminated clothing. Rinse skin with water/shower for 15 min. [1, 3] exposure->skin eye Eye Contact Rinse with water for at least 15 min, holding eyelids apart. Consult an ophthalmologist. [1, 3] exposure->eye ingestion Ingestion Rinse mouth. Do NOT induce vomiting. Call a physician immediately. [3, 4] exposure->ingestion notify Notify Supervisor and Consult the SDS inhalation->notify skin->notify eye->notify ingestion->notify

Caption: Immediate first aid actions for different exposure routes.

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research. Always prioritize safety; your work depends on it.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate. Retrieved from [Link]

  • Capot Chemical. (n.d.). Material Safety Data Sheet: 2,6-Dimethoxy-benzamidine. Retrieved from [Link]

  • LookChem. (n.d.). 2,6-Dimethoxy-benzamidine. Retrieved from [Link]

  • ScienceLab.com. (2010). Material Safety Data Sheet: Benzamide. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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